molecular formula C9H12FNO2 B2390882 1-Amino-3-(4-fluorophenoxy)propan-2-ol CAS No. 51448-33-0

1-Amino-3-(4-fluorophenoxy)propan-2-ol

Katalognummer: B2390882
CAS-Nummer: 51448-33-0
Molekulargewicht: 185.198
InChI-Schlüssel: LKRGICBCCHGVLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(4-fluorophenoxy)propan-2-ol is a useful research compound. Its molecular formula is C9H12FNO2 and its molecular weight is 185.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-amino-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGICBCCHGVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1-Amino-3-(4-fluorophenoxy)propan-2-ol belongs to the class of aryloxypropanolamines, a structural motif present in numerous pharmacologically active compounds, most notably beta-blockers. The core structure consists of a propan-2-ol backbone with an amino group at the 1-position and a 4-fluorophenoxy ether linkage at the 3-position.

The strategic incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design.[1] Fluorine's high electronegativity and small size can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The amino alcohol functionality is crucial for forming hydrogen bonds and ionic interactions with receptors and enzymes, making this class of compounds versatile scaffolds in drug discovery.[2][3]

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are computationally derived and provide a basis for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C9H12FNO2PubChem[4]
Molecular Weight 185.2 g/mol PubChem[4]
Monoisotopic Mass 185.0852 DaPubChem[4]
XlogP (predicted) 0.4PubChem[4]
Hydrogen Bond Donors 2Inferred from structure
Hydrogen Bond Acceptors 3Inferred from structure
Predicted pKa (amine) ~9.5Inferred from similar amines
Predicted pKa (hydroxyl) ~14Inferred from similar alcohols

Synthesis and Manufacturing

A validated synthetic protocol for this compound is not widely published. However, a plausible and efficient synthesis can be designed based on established organic chemistry principles, particularly the reaction of an epoxide with an amine. A common route involves the following steps:

  • Epoxide Formation: Reaction of 4-fluorophenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 1-(4-fluorophenoxy)-2,3-epoxypropane.

  • Ring-Opening: Nucleophilic attack of ammonia or a protected amine equivalent on the epoxide ring, leading to the formation of the desired amino alcohol. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Synthetic_Pathway cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination 4_Fluorophenol 4-Fluorophenol Intermediate_Epoxide 1-(4-fluorophenoxy)-2,3-epoxypropane 4_Fluorophenol->Intermediate_Epoxide Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Final_Product This compound Intermediate_Epoxide->Final_Product Ammonia Ammonia (NH3) Ammonia->Final_Product

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected proton and carbon environments and their connectivities. ¹⁹F NMR would be used to confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns could further elucidate the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the O-H and N-H stretches of the alcohol and amine, and the C-O-C stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound and for quantitative analysis.

Exemplary HPLC Protocol for Purity Analysis

This protocol is adapted from methods used for similar small amine-containing molecules.[5]

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 270 nm

Procedure:

  • Prepare a stock solution of the sample in the mobile phase (initial conditions) at a concentration of 1 mg/mL.

  • Inject the sample onto the equilibrated HPLC system.

  • Monitor the chromatogram and integrate the peak areas.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Applications in Drug Discovery and Research

The 1-amino-3-aryloxypropan-2-ol scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This makes this compound a valuable starting point for library synthesis and lead optimization in various therapeutic areas.

  • Cardiovascular Drugs: The structural similarity to beta-blockers suggests potential activity at adrenergic receptors.

  • Central Nervous System (CNS) Agents: The ability of the fluorophenoxy moiety to cross the blood-brain barrier could enable applications in developing treatments for neurological disorders.

  • Antimicrobial and Antiviral Agents: Amino alcohols and their derivatives have shown promise as antimicrobial and antiviral agents.[2] The specific mechanism of action would involve interactions with microbial or viral proteins.[2]

Potential Mechanism of Action and Signaling Pathways

Given its structural features, this compound could potentially interact with G-protein coupled receptors (GPCRs), a large family of receptors that includes adrenergic receptors. The interaction would likely involve the protonated amine forming an ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket, while the hydroxyl group and the ether oxygen could act as hydrogen bond donors and acceptors.

Hypothetical_MOA Ligand This compound GPCR G-Protein Coupled Receptor (e.g., Adrenergic Receptor) Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Change (e.g., ↓ cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of amino alcohols, the compound should be handled with care.[6][7] It is likely to be a skin and eye irritant and may be harmful if ingested.[6]

Standard Laboratory Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a compound with significant potential in pharmaceutical research due to its privileged aryloxypropanolamine scaffold and the strategic inclusion of a fluorine atom. While detailed experimental data for this specific molecule is sparse, its properties and potential applications can be inferred from the extensive knowledge base of structurally related compounds. Further investigation into its synthesis, biological activity, and safety profile is warranted to fully explore its therapeutic potential.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. 1-Amino-3-(aminooxy)propan-2-ol. Available from: [Link]

  • PubChem. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Available from: [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. Available from: [Link]

  • OSHA. 1-Amino-2-propanol. Available from: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • Google Patents. Novel pharmaceutical preparations comprising 1-phenoxy-3-amino-propanol-2.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. Available from: [Link]

  • LookChem. Cas 78-96-6,Amino-2-propanol. Available from: [Link]

  • Inxight Drugs. 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL. Available from: [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]

Sources

The Aryloxypropanolamine Scaffold: A Technical Deep Dive into 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(4-fluorophenoxy)propan-2-ol represents a critical structural scaffold in medicinal chemistry, specifically within the aryloxypropanolamine class. This molecular framework serves as the "mother sauce" for the vast majority of


-adrenergic receptor antagonists (

-blockers). While clinical agents typically feature bulky secondary amines (e.g., isopropyl in propranolol or tert-butyl in timolol), the title compound—bearing a primary amine —serves as a pivotal synthetic intermediate and a metabolic reference standard.

This guide analyzes the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of this fluorinated scaffold, providing a validated roadmap for researchers utilizing this moiety in drug discovery.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule is defined by three distinct structural domains that dictate its reactivity and biological interaction.

Structural Breakdown
  • The Aromatic Tail (4-Fluorophenoxy): The para-fluorine substitution enhances lipophilicity and metabolic stability compared to the unsubstituted phenol. Fluorine acts as a bioisostere for hydrogen, blocking metabolic oxidation at the para position while exerting an electron-withdrawing effect that influences the pKa of the ether oxygen.

  • The Linker (2-Hydroxypropylene): This 3-carbon chain contains a chiral center at C2. In biologically active

    
    -blockers, the (S)-enantiomer  is generally 100-fold more potent than the (R)-enantiomer.
    
  • The Head Group (Primary Amine): Unlike clinical

    
    -blockers, this molecule possesses a primary amine (-NH
    
    
    
    ). This makes it a versatile nucleophile for further functionalization (e.g., reductive amination) to generate diverse libraries of secondary amines.
SAR Visualization

The following diagram illustrates the functional logic of the molecule within the context of adrenergic receptor binding.

SAR_Analysis Molecule 1-Amino-3-(4-fluorophenoxy) propan-2-ol F_Group 4-Fluoro Substituent (Metabolic Blockade) Molecule->F_Group Para-position Linker Ether Linkage (H-Bond Acceptor) Molecule->Linker Aryl-Alkyl connection Chiral C2 Hydroxyl (Critical H-Bonding) Molecule->Chiral Stereocenter Amine Primary Amine (Synthetic Handle) Molecule->Amine Terminal group Lipophilicity Lipophilicity F_Group->Lipophilicity Increases logP ReceptorBinding ReceptorBinding Chiral->ReceptorBinding (S)-isomer fits Beta-Receptor pocket Derivatization Derivatization Amine->Derivatization Precursor to Secondary Amines

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorinated aryloxypropanolamine scaffold.

Synthetic Strategy: The Epoxide Route

The synthesis of this compound is classically achieved via a two-step sequence starting from 4-fluorophenol and epichlorohydrin. This route is preferred for its atom economy and the availability of reagents.

Reaction Pathway
  • O-Alkylation: Nucleophilic attack of the phenoxide ion on epichlorohydrin.

  • Aminolysis: Ring-opening of the resulting glycidyl ether using ammonia.

Synthesis_Pathway Phenol 4-Fluorophenol Intermediate Intermediate: 1-(4-fluorophenoxy)-2,3-epoxypropane (Glycidyl Ether) Phenol->Intermediate SN2 Substitution Epi Epichlorohydrin Epi->Intermediate SN2 Substitution Product Target: This compound Intermediate->Product Regioselective Ring Opening Base K2CO3 / Acetone Reflux Base->Intermediate Ammonia Aq. NH4OH / Ethanol 50°C Ammonia->Product

Figure 2: Forward synthesis pathway via the glycidyl ether intermediate.

Experimental Protocol

Safety Warning: Epichlorohydrin is a potent alkylating agent and a suspected carcinogen. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Step 1: Synthesis of 1-(4-fluorophenoxy)-2,3-epoxypropane

Objective: Create the reactive epoxide intermediate.

  • Charge: In a 250 mL round-bottom flask, dissolve 4-fluorophenol (11.2 g, 100 mmol) in acetone (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    )
    (20.7 g, 150 mmol). Stir for 15 minutes at room temperature to generate the phenoxide.
  • Alkylation: Add Epichlorohydrin (23.5 mL, 300 mmol) dropwise over 20 minutes. Note: Excess epichlorohydrin prevents polymerization.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.

  • Purification: The residue (often a pale yellow oil) can be used directly or distilled under high vacuum if high purity is required.

Step 2: Aminolysis to this compound

Objective: Open the epoxide ring with ammonia to yield the primary amine.

  • Solvation: Dissolve the crude epoxide (from Step 1) in Ethanol (50 mL).

  • Ammonolysis: Add concentrated aqueous Ammonium Hydroxide (25-30% NH

    
    )  (100 mL).
    
    • Critical Control Point: A large excess of ammonia is required to favor the formation of the primary amine and prevent the product from reacting with another molecule of epoxide (which would form a symmetric secondary amine dimer).

  • Reaction: Seal the vessel (if using a pressure tube) or stir in a stoppered flask at 40–50°C for 12 hours.

  • Isolation: Concentrate the mixture under vacuum to remove ethanol and water.

  • Purification: The crude product is an amino-alcohol. Dissolve in 1M HCl to form the salt, wash with ether (to remove unreacted neutral epoxide), then basify the aqueous layer with NaOH to pH 12. Extract with Dichloromethane (DCM).

  • Crystallization: Evaporate the DCM. Recrystallize the solid residue from Ethanol/Hexane or convert to the Hydrochloride salt for better stability.

Analytical Characterization

To validate the synthesis, the following spectral data are expected for the free base.

TechniqueFeatureExpected Signal / Interpretation
1H NMR Aromatic Region

6.9–7.1 ppm (m, 4H): Characteristic AA'BB' system of the p-fluorophenyl ring.
1H NMR Linker (O-CH2)

3.9–4.0 ppm (d, 2H): Protons adjacent to the phenoxy ether.
1H NMR Methine (CH-OH)

4.0–4.1 ppm (m, 1H): The chiral center proton.
1H NMR Amine (CH2-N)

2.7–2.9 ppm (dd, 2H): Protons adjacent to the primary amine.
MS (ESI) Molecular Ion[M+H]

= 186.1 Da.
IR Functional GroupsBroad band ~3300–3400 cm

(OH and NH stretching); ~1200 cm

(C-O-C ether stretch).

Pharmacological Implications[2][3][4][5]

Primary vs. Secondary Amines

While the title compound contains the core pharmacophore, it generally exhibits lower affinity for


-adrenergic receptors compared to its substituted counterparts.
  • Binding Pocket Logic: The

    
    -adrenergic receptor possesses a hydrophobic pocket that accommodates bulky groups (isopropyl, t-butyl) on the nitrogen. The primary amine lacks this hydrophobic interaction.
    
  • Utility: Consequently, this molecule is rarely a drug in itself but is the universal precursor . Researchers react this primary amine with acetone (reductive amination) to synthesize propranolol analogs , or with other aldehydes to tune selectivity between

    
     (cardiac) and 
    
    
    
    (pulmonary) receptors.
The Fluorine Effect

The inclusion of the 4-fluoro group is a strategic medicinal chemistry modification:

  • Metabolic Blocking: It prevents para-hydroxylation by Cytochrome P450, prolonging the half-life of derived drugs.

  • Lipophilicity: It increases the logP slightly, enhancing CNS penetration compared to the hydroxy-analog.

References

  • Beta-Blocker SAR: Smith, L. H. "The development of beta-adrenergic blocking drugs."[1][2][3][4] Journal of Clinical Pharmacology, 1982.

  • Epoxide Synthesis: "Epichlorohydrin: Chemistry and Applications." Olin Epoxy Technical Guides.

  • General Synthesis of Aryloxypropanolamines: "Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride." PrepChem.

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Chemical Data: PubChem Compound Summary for this compound.

Sources

A Technical Guide to the Identification and Control of Cisapride Impurity 3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride, a gastroprokinetic agent, has seen its clinical use significantly restricted due to safety concerns, primarily cardiac arrhythmias. In the context of pharmaceutical development and manufacturing, rigorous control of impurities is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of "Cisapride Impurity 3," a term that, as this guide will elucidate, is associated with some ambiguity in publicly available scientific literature and commercial listings. We will delve into the chemical identities of the potential compounds referred to as Cisapride Impurity 3, their likely formation pathways, recommended analytical methodologies for their detection and quantification, and strategies for their control. This guide is intended to serve as a comprehensive resource for professionals involved in the research, development, and quality control of cisapride and related compounds.

Introduction: The Critical Role of Impurity Profiling for Cisapride

Cisapride functions as a serotonin 5-HT4 receptor agonist, promoting gastrointestinal motility.[1][2] However, its association with QT interval prolongation and serious cardiac events has led to its withdrawal or restricted use in many countries. This underscores the critical importance of a thorough understanding and control of all components in the drug substance, including process-related impurities and degradation products. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially exacerbating the known risks associated with the active pharmaceutical ingredient (API).

An effective impurity profiling program is a cornerstone of modern drug development and is mandated by regulatory agencies worldwide. It involves the identification, characterization, and quantification of each impurity, followed by an assessment of its potential impact on the drug's safety and efficacy. For a drug like cisapride, with a known safety liability, the control of impurities is of even greater consequence.

The Ambiguous Identity of Cisapride Impurity 3

A significant challenge in addressing Cisapride Impurity 3 is the lack of a single, universally accepted chemical identity in readily accessible scientific and commercial sources. Research has identified two primary chemical entities associated with this designation, each with a distinct chemical structure and CAS number. This ambiguity necessitates a careful and critical approach from researchers and quality control analysts.

The two potential identities for "Cisapride Impurity 3" are:

  • Compound A: A Synthetic Intermediate

    • Chemical Name: ethyl rel-(3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidine-1-carboxylate[3][4]

    • CAS Number: 83863-70-1[1][4]

    • Molecular Formula: C17H24ClN3O5[4]

    • Molecular Weight: 385.85 g/mol [3][4]

  • Compound B: A Cisapride Analogue

    • Chemical Name: Cis-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide[2][5]

    • CAS Number: 137472-65-2[2][5][6]

    • Molecular Formula: C23H30FN3O4[2][7]

    • Molecular Weight: 431.5 g/mol [2]

It is crucial for any laboratory working with cisapride to verify the identity of their "Impurity 3" reference standard against these two possibilities, for example, by using spectroscopic methods and comparing the data with the structures.

Physicochemical Properties

A summary of the key physicochemical properties of the two potential "Cisapride Impurity 3" compounds is presented in Table 1.

PropertyCompound ACompound B
IUPAC Name ethyl rel-(3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidine-1-carboxylate[3][4]Cis-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide[2][5]
CAS Number 83863-70-1[1][4]137472-65-2[2][5][6]
Molecular Formula C17H24ClN3O5[4]C23H30FN3O4[2][7]
Molecular Weight 385.85 g/mol [3][4]431.5 g/mol [2]
Structural Feature Carbamate intermediate, lacking the fluorophenoxypropyl side chain.Isomer or analogue of cisapride.

Potential Formation and Synthetic Pathways

The origin of an impurity is a key piece of information for its control. Based on the structures of Compound A and Compound B, we can postulate their likely formation pathways during the synthesis of cisapride.

Formation of Compound A

Compound A is likely a synthetic intermediate or a byproduct of an incomplete reaction in the synthesis of cisapride. The structure suggests it is the penultimate precursor to cisapride before the addition of the 3-(4-fluorophenoxy)propyl side chain.

Compound A Formation Piperidine Precursor Piperidine Precursor Amidation Amidation Piperidine Precursor->Amidation Compound A Compound A Amidation->Compound A Alkylation Alkylation Compound A->Alkylation Cisapride Cisapride Alkylation->Cisapride

Caption: Postulated synthetic pathway for the formation of Compound A as an intermediate in cisapride synthesis.

Formation of Compound B

The formation of Compound B is less straightforward. As an isomer of cisapride, it could potentially arise from the use of an isomeric starting material or from side reactions during the synthesis. For example, if the piperidine ring has a different stereochemistry, it could lead to the formation of this impurity.

Compound B Formation Isomeric Piperidine Precursor Isomeric Piperidine Precursor Amidation Amidation Isomeric Piperidine Precursor->Amidation Intermediate Intermediate Amidation->Intermediate Alkylation Alkylation Compound B Compound B Alkylation->Compound B Intermediate->Alkylation

Caption: Postulated synthetic pathway for the formation of Compound B from an isomeric precursor.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Cisapride Impurity 3, regardless of its precise identity, is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method should be developed and validated for the separation of cisapride from its impurities.

A. Example HPLC Method Parameters:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., determined by UV scan of cisapride and impurities)
Column Temp. 25 - 40 °C
Injection Vol. 10 - 20 µL

B. Method Validation:

The HPLC method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Validation parameters should include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Detection Limit (DL)

  • Quantification Limit (QL)

  • Robustness

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the definitive identification and structural elucidation of impurities. The high-resolution mass data can confirm the molecular formula of the impurity, and fragmentation patterns can provide structural information.

Analytical Workflow Sample Sample HPLC HPLC Sample->HPLC UV_Detector UV_Detector HPLC->UV_Detector MS_Detector MS_Detector HPLC->MS_Detector Quantification Quantification UV_Detector->Quantification Identification Identification MS_Detector->Identification

Caption: A typical analytical workflow for the analysis of cisapride impurities.

Potential Impact and Control Strategies

Given the safety profile of cisapride, any impurity should be considered potentially harmful until proven otherwise. Without specific toxicological data for Compound A or Compound B, a precautionary approach is warranted.

Control Strategies:

  • Raw Material Control: Strict quality control of starting materials and intermediates is the first line of defense against the formation of impurities.

  • Process Optimization: The synthetic process should be optimized to minimize the formation of impurities. This may involve adjusting reaction conditions (temperature, time, stoichiometry), purification methods, and solvents.

  • In-Process Controls: Implementing in-process controls can help to monitor the formation of impurities at critical steps of the synthesis.

  • Purification: Effective purification methods, such as recrystallization or chromatography, should be in place to remove impurities to acceptable levels in the final API.

  • Specification Setting: Appropriate specifications for Cisapride Impurity 3 should be established for the final drug substance, based on toxicological data or, in its absence, on the principles of threshold of toxicological concern (TTC).

Conclusion

The case of "Cisapride Impurity 3" highlights the complexities that can arise in pharmaceutical impurity profiling. The ambiguity surrounding its chemical identity underscores the need for rigorous in-house characterization and a move away from relying solely on commercial designations. By understanding the potential synthetic origins of these impurities, employing robust analytical methodologies, and implementing effective control strategies, pharmaceutical scientists can ensure the quality, safety, and efficacy of cisapride-containing drug products. This in-depth technical guide provides a framework for researchers and drug development professionals to navigate the challenges associated with the identification and control of this and other related impurities.

References

  • Cisapride Impurity 3 | CAS 83863-70-1. Veeprho. [Link]

  • Cisapride Impurities and Related Compound. Veeprho. [Link]

  • Cisapride Impurities. Venkatasai Life Sciences. [Link]

  • Cisapride-impurities. Pharmaffiliates. [Link]

Sources

1-Amino-3-(4-fluorophenoxy)propan-2-ol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of this compound, from its fundamental physicochemical properties to potential synthetic routes and applications, grounded in established scientific principles.

Introduction: The Significance of Fluorinated Amino Alcohols

This compound belongs to the class of amino alcohols, a structural motif prevalent in a wide array of biologically active molecules and pharmaceuticals. The introduction of a fluorine atom onto the phenoxy ring is a strategic modification in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strategic placement of fluorine can lead to enhanced pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds like the one in focus a subject of considerable interest in the pursuit of novel therapeutics.[1][2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be accurately predicted based on its structure and data from analogous compounds.

Molecular Structure:

The core structure consists of a propan-2-ol backbone, with an amino group at the first carbon and a 4-fluorophenoxy group at the third carbon. This arrangement provides both hydrogen bond donor (amino and hydroxyl groups) and acceptor (oxygen and fluorine atoms) capabilities, which are crucial for molecular interactions.

PropertyValueSource
Molecular Formula C₉H₁₂FNO₂PubChem
Molecular Weight 185.21 g/mol Calculated
Monoisotopic Mass 185.0852 Da[3]
Predicted XlogP 0.4[3]
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 3Calculated
Appearance Predicted to be a solid or oil-

Proposed Synthesis Pathway

A proposed two-step synthesis is outlined below:

  • Epoxidation of 4-fluorophenol allyl ether: The synthesis would commence with the allylation of 4-fluorophenol to form 1-(allyloxy)-4-fluorobenzene. This intermediate is then subjected to epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to yield 2-((4-fluorophenoxy)methyl)oxirane.

  • Aminolysis of the epoxide: The resulting epoxide undergoes nucleophilic ring-opening with ammonia (or a protected amine equivalent followed by deprotection). This reaction is regioselective, with the nucleophilic attack occurring at the sterically less hindered carbon of the epoxide ring, leading to the desired this compound.

Diagram of the Proposed Synthetic Workflow:

Synthesis of this compound cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Aminolysis 4-fluorophenol_allyl_ether 1-(allyloxy)-4-fluorobenzene epoxide 2-((4-fluorophenoxy)methyl)oxirane 4-fluorophenol_allyl_ether->epoxide m-CPBA final_product This compound epoxide->final_product NH3 start 4-Fluorophenol start->4-fluorophenol_allyl_ether Allyl bromide, K2CO3

Caption: Proposed two-step synthesis of this compound.

Illustrative Experimental Protocol

This is a generalized protocol and requires optimization for specific laboratory conditions.

Step 1: Synthesis of 2-((4-fluorophenoxy)methyl)oxirane

  • To a solution of 1-(allyloxy)-4-fluorobenzene in a suitable solvent (e.g., dichloromethane), add m-CPBA portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified epoxide in a suitable solvent (e.g., ethanol or methanol) in a pressure vessel.

  • Cool the solution and saturate it with ammonia gas or add a concentrated aqueous solution of ammonia.

  • Seal the vessel and heat to the required temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.

Analytical and Quality Control Framework

To ensure the identity, purity, and quality of synthesized this compound, a robust analytical framework is essential.

Analytical MethodPurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural ElucidationConfirmation of the chemical structure, including the connectivity of atoms and the presence of the fluorine atom.
Mass Spectrometry (MS) Molecular Weight VerificationDetermination of the molecular weight and fragmentation pattern, confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantification of the compound's purity and identification of any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group AnalysisIdentification of key functional groups such as O-H, N-H, C-O, and C-F bonds.

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_elucidation cluster_purity Synthesis Synthesized Product Purification Purification (Chromatography/Crystallization) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity & Quality Assessment Purification->Purity_Assessment NMR NMR (1H, 13C, 19F) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR HPLC HPLC Purity_Assessment->HPLC Final_Product Characterized Compound

Caption: A self-validating analytical workflow for quality control.

Potential Applications and Future Research Directions

Given its structural features, this compound is a promising candidate for various applications in drug discovery and materials science.

  • Pharmaceutical Scaffolding: The amino alcohol motif is a key component of beta-blockers. The presence of the fluorophenoxy group could modulate the selectivity and metabolic stability of such compounds. Further research could involve screening this compound for activity against adrenergic receptors.

  • Asymmetric Synthesis: The chiral centers in this molecule make it a valuable building block for the stereoselective synthesis of more complex molecules.

  • Materials Science: Amino alcohols can be used as curing agents for epoxy resins and in the formation of polyurethanes. The fluorine atom could impart desirable properties such as increased thermal stability and chemical resistance to these materials.

Future research should focus on the development of an efficient and stereoselective synthesis to isolate the individual enantiomers, as the biological activity of chiral molecules often resides in a single enantiomer. Elucidation of its biological activity through in vitro and in vivo studies is a critical next step.

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class (amino alcohols) should be handled with care. It is predicted to be a skin and eye irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 1-[Fluoro(phenoxy)amino]propan-2-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Inxight Drugs. (n.d.). 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL. National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1-Amino-2-propanol. U.S. Department of Labor. Retrieved February 23, 2026, from [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved February 23, 2026, from [Link]

Sources

The Aryloxyaminopropanol Scaffold: Technical Analysis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 16786306 Molecular Formula: C₉H₁₂FNO₂ Molecular Weight: 185.19 g/mol [1]

Executive Summary & Chemical Identity

1-Amino-3-(4-fluorophenoxy)propan-2-ol (CID 16786306) represents a critical privileged structure in medicinal chemistry, specifically within the aryloxyaminopropanol class.[1] This scaffold serves as the pharmacophoric core for a vast generation of


-adrenergic receptor antagonists (beta-blockers) and voltage-gated sodium channel blockers.[1]

The molecule is characterized by three distinct functional domains:

  • The Lipophilic Tail: A 4-fluorophenyl ether moiety.[1] The fluorine atom at the para position is a strategic bioisostere, enhancing metabolic stability by blocking cytochrome P450-mediated hydroxylation while modulating lipophilicity (LogP).

  • The Chiral Linker: A 2-hydroxypropylene chain.[1] The secondary hydroxyl group is essential for hydrogen bonding within receptor active sites (e.g., Asp113 in

    
    -adrenergic receptors).
    
  • The Polar Head: A primary amine, which serves as a handle for further derivatization (e.g., alkylation to form isopropyl or tert-butyl amines common in drugs like Atenolol).

This guide provides a rigorous technical breakdown of its synthesis, physicochemical profiling, and utility in drug discovery.

Synthetic Architecture & Reaction Dynamics[1][2]

The synthesis of CID 16786306 follows a classic two-step "Epoxide Route," exploiting the reactivity of epichlorohydrin. This pathway is preferred for its atom economy and the ability to control stereochemistry if chiral epichlorohydrin is used.[1]

The Synthesis Workflow

The formation involves a nucleophilic substitution (


) of 4-fluorophenol with epichlorohydrin, followed by a regioselective ring-opening aminolysis.[1]

Synthesis_Pathway Phenol 4-Fluorophenol (Nucleophile) Intermediate Glycidyl Ether Intermediate (1,2-epoxy-3-(4-fluorophenoxy)propane) Phenol->Intermediate Step 1: K2CO3, Reflux (O-Alkylation) Epi Epichlorohydrin (Electrophile) Epi->Intermediate Product Target Molecule CID 16786306 Intermediate->Product Step 2: NH4OH/MeOH (Ring Opening) Ammonia Aq. Ammonia (NH3) (Nucleophile) Ammonia->Product

Figure 1: Two-step synthetic pathway via glycidyl ether intermediate.

Mechanistic Causality[1][2]
  • Step 1 (O-Alkylation): The phenoxide ion (generated by base) attacks the less hindered primary carbon of epichlorohydrin or displaces the chloride directly.[1] To minimize polymerization, epichlorohydrin is often used in excess.

  • Step 2 (Aminolysis): Ammonia attacks the epoxide ring.[1]

    • Regioselectivity:[1] Attack occurs predominantly at the terminal (less substituted) carbon due to steric hindrance at the secondary carbon, yielding the primary amine (1-amino) rather than the secondary amine isomer.

    • The "Over-Alkylation" Risk: Primary amines are more nucleophilic than ammonia.[1] To prevent the product from reacting with another molecule of epoxide (forming a dimer), a large excess of ammonia is required.

Experimental Protocol: Synthesis of CID 16786306

Safety Warning: Epichlorohydrin is a potential carcinogen and strong alkylating agent.[1] Work in a fume hood.

Phase A: Formation of the Epoxide Intermediate[4]
  • Reagents: 4-Fluorophenol (1.0 eq), Epichlorohydrin (3.0 eq), Potassium Carbonate (

    
    , 1.5 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 4-fluorophenol in acetone.[1] Add anhydrous

      
      .[1]
      
    • Add epichlorohydrin dropwise at reflux temperature (approx. 60°C).[1]

    • Reflux for 6–8 hours.[1] Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Distill or column purify the resulting oil to isolate 1,2-epoxy-3-(4-fluorophenoxy)propane.[1]

Phase B: Ring Opening (Ammonolysis)
  • Reagents: Epoxide Intermediate (from Phase A), Ammonium Hydroxide (28% aq, 10.0 eq), Methanol (Co-solvent).

  • Procedure:

    • Dissolve the epoxide in methanol.[1]

    • Add aqueous ammonia slowly at 0°C to prevent exotherms.[1]

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Purification: Evaporate solvent and excess ammonia.[1] The residue is often a waxy solid.[1] Recrystallize from Isopropanol/Hexane or convert to the Hydrochloride salt (using HCl/Ether) for easier handling and stability.[1]

Analytical Profiling & Characterization

To validate the identity of CID 16786306, researchers must confirm the integrity of the ether linkage and the presence of the primary amine.

Predicted NMR Signatures ( NMR, 400 MHz, DMSO- )
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 6.90 – 7.15 ppmMultiplet4H4-Fluorophenyl ring protons (AA'BB' system)
Linker 3.80 – 4.00 ppmMultiplet3H

and

Amine 2.60 – 2.80 ppmDoublet of Doublets2H

(Adjacent to chiral center)
Exchangeable 1.5 – 2.0 ppmBroad Singlet3H

and

(Solvent dependent)
Mass Spectrometry[1][2]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Expected Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern: Loss of the amine fragment (

    
    ) or cleavage at the ether bond is common in MS/MS modes.[1]
    

Medicinal Chemistry Applications

The "Fluorine Effect" in Drug Design

The substitution of hydrogen with fluorine at the para position of the phenoxy ring is a deliberate optimization strategy.[1]

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] This prevents rapid oxidation by CYP450 enzymes at the para-position, prolonging the half-life (

    
    ) of the molecule compared to the unsubstituted phenol analog.
    
  • Lipophilicity: Fluorine increases lipophilicity (LogP) moderately, improving blood-brain barrier (BBB) penetration if central activity is desired, or membrane permeability for intracellular targets.

Pharmacophore Mapping

CID 16786306 acts as a "warhead" or scaffold.[1] In beta-blockers, the nitrogen atom is usually alkylated (e.g., isopropyl) to fit the hydrophobic pocket of the receptor. However, the primary amine version (CID 16786306) is used as a fragment for screening or as a precursor.

Pharmacophore Asp113 Receptor: Asp113 (Anionic Site) Ser203 Receptor: Ser203 (H-Bond Donor) Phe290 Receptor: Phe290 (Pi-Pi Interaction) Amine Ligand: NH2+ (Protonated) Amine->Asp113 Ionic Bond Hydroxyl Ligand: OH (Chiral Center) Hydroxyl->Ser203 H-Bond Ring Ligand: F-Phenyl Ring Ring->Phe290 Pi-Stacking

Figure 2: Pharmacophoric interactions of the aryloxyaminopropanol scaffold within a theoretical beta-adrenergic receptor pocket.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16786306, this compound.[1] Retrieved from [Link]

  • Malik, I. et al. (2003). Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type.[1] PubMed.[1][2] Retrieved from [Link]

  • Organic Syntheses. General procedure for epoxide ring opening with amines.[1] Organic Syntheses, Coll.[3] Vol. 6, p.652. Retrieved from [Link]

  • Wang, J. et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade.[1] Chemical Reviews.[1] (Contextual grounding for the "Fluorine Effect").

Sources

The Fluorinated Scaffold: Engineering 4-Fluorophenoxy Amino Alcohols for Metabolic Stability and Target Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aryloxypropanolamine pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the backbone for generations of


-adrenergic antagonists and sodium channel blockers. However, the 4-position of the phenoxy ring is a notorious site for rapid Phase I metabolic oxidation (CYP450-mediated hydroxylation), often limiting the half-life and bioavailability of lead compounds.

This technical guide focuses on the 4-fluorophenoxy amino alcohol subclass. By substituting the metabolically labile C-H bond with a C-F bond, researchers can block para-hydroxylation while simultaneously modulating lipophilicity (


) and pKa without imposing significant steric penalties. This guide outlines the synthesis, pharmacological characterization, and structural logic of these derivatives.

Part 1: Structural Rationale & The Fluorine Effect

Metabolic Blockade via Bioisosterism

The primary driver for incorporating a fluorine atom at the para position of the phenoxy ring is the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond (approx. 99 kcal/mol). This substitution renders the 4-position resistant to oxidative attack by Cytochrome P450 isozymes (specifically CYP2D6 and CYP3A4), which typically target electron-rich aromatic rings.

Physicochemical Modulation
  • Lipophilicity: Fluorination moderately increases lipophilicity (typically

    
     to 
    
    
    
    ), enhancing blood-brain barrier (BBB) penetration for CNS-active derivatives.
  • Electronic Effects: The high electronegativity of fluorine pulls electron density from the aromatic ring, lowering the pKa of the secondary amine in the side chain via inductive effects, potentially altering receptor residence time.

Part 2: Synthetic Pathway & Protocol

The synthesis of 4-fluorophenoxy amino alcohols typically proceeds via a nucleophilic ring-opening of a glycidyl ether intermediate. Below is a self-validating protocol optimized for yield and purity.

Core Reaction Scheme (Graphviz)

SynthesisWorkflow Start 4-Fluorophenol (Starting Material) Intermed Intermediate: 1-(4-fluorophenoxy)- 2,3-epoxypropane Start->Intermed Reflux (Acetone), 6h SN2 Substitution Reagent1 Epichlorohydrin + K2CO3 (Base) Reagent1->Intermed Product Target: 4-Fluorophenoxy Amino Alcohol Intermed->Product Ring Opening EtOH, 60°C, 4h Reagent2 Primary Amine (e.g., Isopropylamine) Reagent2->Product

Figure 1: Two-step synthetic pathway for generating the 4-fluorophenoxy amino alcohol core.

Detailed Experimental Protocol

Objective: Synthesis of 1-(isopropylamino)-3-(4-fluorophenoxy)propan-2-ol.

Step 1: Formation of the Epoxide Intermediate

  • Charge: In a round-bottom flask, dissolve 4-fluorophenol (10 mmol) in acetone (30 mL).

  • Activation: Add anhydrous Potassium Carbonate (

    
    , 20 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add Epichlorohydrin (30 mmol, 3 eq) dropwise. Note: Excess epichlorohydrin prevents polymerization.

  • Reflux: Heat to reflux (

    
    C) for 6-8 hours.
    
  • Validation Point (TLC): Spot reaction mixture against starting phenol (Mobile phase: Hexane/EtOAc 4:1). The reaction is complete when the low-Rf phenol spot disappears and a higher-Rf epoxide spot appears.

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .
    

Step 2: Aminolysis (Ring Opening)

  • Charge: Dissolve the crude epoxide (from Step 1) in Ethanol (20 mL).

  • Addition: Add Isopropylamine (15 mmol, 1.5 eq). Caution: Exothermic reaction.

  • Reaction: Stir at

    
    C for 4 hours.
    
  • Validation Point (NMR): Take an aliquot. Disappearance of the epoxide protons (multiplets at

    
     2.7–2.9 ppm and 
    
    
    
    3.3 ppm) confirms ring opening.
  • Purification: Concentrate in vacuo. Recrystallize from n-hexane/ether to yield white crystals.

Part 3: Pharmacological Profiling & SAR

Mechanism of Action

These derivatives primarily act as antagonists at


-adrenergic receptors or blockers of voltage-gated sodium channels (

). The hydroxyl group on the linker is critical for hydrogen bonding with the receptor site (e.g., Asn293 in

-AR).

MOA Ligand 4-Fluorophenoxy Amino Alcohol Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Docking Binding H-Bonding (OH group) Pi-Stacking (F-Phenoxy) Receptor->Binding Interaction Effect Inhibition of cAMP Signaling Binding->Effect Antagonism

Figure 2: Pharmacological cascade. The 4-fluoro group enhances hydrophobic pocket affinity via Pi-stacking interactions.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 4-fluoro substitution compared to the non-fluorinated parent and other halogens.

Substituent (R)Electronic (

)
Lipophilicity (

)
Metabolic Stability (

)

Affinity (

nM)
-H 0.000.00Low (< 30 min)15.2
-F 0.060.14High (> 120 min) 8.4
-Cl 0.230.71Moderate12.1
-OCH3 -0.27-0.02Low (O-demethylation)45.3

Table 1: Comparative SAR demonstrating the "Sweet Spot" of Fluorine substitution: enhanced stability and affinity without steric bulk.

Part 4: Critical References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Context: Foundational text on the metabolic stability and lipophilicity changes induced by fluorine substitution.

  • Grygorenko, O. O., et al. (2024).[1] Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols. European Journal of Organic Chemistry. Link

    • Context: Modern synthetic routes for fluorinated beta-blocker derivatives, validating the ring-opening protocols.

  • Zhao, J., et al. (2019).[2] Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the expanding utility of the 4-fluorophenoxy amino alcohol scaffold beyond cardiology, specifically targeting CYP51.

  • Kirk, K. L. (2006). Fluorine in drug design and discovery. In Fluorine in Medicinal Chemistry and Chemical Biology. Link

    • Context: Authoritative source on the bioisosteric replacement of Hydrogen with Fluorine to block metabolic degradation.

Sources

An In-depth Technical Guide to 1-Amino-3-Aryloxypropan-2-ol Class Compounds: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of 1-Amino-3-Aryloxypropan-2-ol

The 1-amino-3-aryloxypropan-2-ol scaffold is a cornerstone in medicinal chemistry, most famously embodied by the class of drugs known as beta-blockers (β-blockers).[1][2][3] These compounds have revolutionized the management of cardiovascular diseases, including hypertension, angina pectoris, arrhythmias, and myocardial infarction.[4] The versatility of this structural motif, however, extends beyond its canonical role as a beta-adrenergic antagonist, with emerging research uncovering potential applications in diverse therapeutic areas such as malaria and hyperlipidemia.

This technical guide provides a comprehensive overview of the 1-amino-3-aryloxypropan-2-ol class of compounds, from their fundamental synthesis and characterization to their intricate mechanisms of action and structure-activity relationships (SAR). We will delve into both their well-established role as cardiovascular agents and explore their potential in other therapeutic domains. This document is designed to serve as a valuable resource for researchers and drug development professionals, offering not only a compilation of existing knowledge but also actionable insights into the practical aspects of working with these molecules.

Synthesis and Purification: Constructing the Core Scaffold

The synthesis of 1-amino-3-aryloxypropan-2-ol derivatives is a well-established process in organic chemistry, with several reliable and scalable methods available. The most common and versatile approach involves the reaction of a substituted phenol (or naphthol) with a glycerol-derived three-carbon electrophile, followed by the introduction of the desired amine.

General Synthetic Pathway

A widely employed synthetic route commences with the Williamson ether synthesis, where a phenoxide anion reacts with epichlorohydrin to form a key epoxide intermediate. This intermediate is then subjected to a ring-opening reaction with an appropriate amine to yield the final 1-amino-3-aryloxypropan-2-ol product.

General Synthesis ArylOH Aryl-OH (Phenol/Naphthol) Intermediate Aryl-O-CH2-CH(O)CH2 (Epoxide Intermediate) ArylOH->Intermediate Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH, KOH) Product Aryl-O-CH2-CH(OH)-CH2-NR1R2 (1-Amino-3-aryloxypropan-2-ol) Intermediate->Product Epoxide Ring-Opening Amine R1R2NH (Amine) Amine->Product

Caption: General synthetic scheme for 1-amino-3-aryloxypropan-2-ol compounds.

Detailed Experimental Protocol: Synthesis of Propranolol

The following protocol provides a step-by-step method for the synthesis of propranolol, a prototypical non-selective beta-blocker, from 1-naphthol and epichlorohydrin.

Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane

  • To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes to an hour to ensure complete formation of the naphthoxide anion.

  • Add epichlorohydrin (1.2-1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 50°C.

  • After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 50-60°C) for several hours (typically 4-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Propranolol

  • Dissolve the crude or purified 1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add isopropylamine (2.0-3.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude propranolol.

  • Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) or by column chromatography.

Characterization: Confirming Structure and Purity

The structural elucidation and purity assessment of 1-amino-3-aryloxypropan-2-ol compounds are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure.

  • ¹H NMR: The proton NMR spectrum of a typical 1-amino-3-aryloxypropan-2-ol will exhibit characteristic signals for the aromatic protons, the protons of the propanol backbone, and the protons of the amine substituent. The diastereotopic protons of the -CH2- groups in the side chain often appear as complex multiplets. The chemical shifts of the protons on the carbon atoms attached to the oxygen and nitrogen atoms are particularly informative.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the aryloxy group and the propanolamine side chain are diagnostic. For instance, in propranolol hydrochloride, the carbons of the propanolamine side chain appear at approximately 46.9-47.0 ppm (C-N) and 65.0-65.5 ppm (C-O).[5]

Table 1: Representative ¹H and ¹³C NMR Data for Propranolol Hydrochloride in DMSO-d₆ [5][6][7][8]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H6.9 - 8.3 (m)105.3 - 153.8
O-CH₂~4.13 (m)~70.5
CH-OH~4.39 (m)~68.4
CH₂-N~3.16 (m)~50.3
N-CH(CH₃)₂~3.2 (m)~48.9
N-CH(CH₃)₂~1.25 (d)~22.5
OH~6.0 (d)-
NH~9.0 (br)-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique for these compounds, typically producing a prominent protonated molecular ion [M+H]⁺. The fragmentation patterns can reveal the loss of the amine side chain and other characteristic fragments.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of 1-amino-3-aryloxypropan-2-ol compounds and for separating enantiomers when a chiral stationary phase is used.[12]

Table 2: Typical HPLC Method Parameters for Beta-Blocker Analysis [5][9][12]

Parameter Condition
Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate; B: Acetonitrile or Methanol
Gradient A suitable gradient from low to high organic modifier concentration
Flow Rate 0.2 - 0.5 mL/min
Detection UV at 220-280 nm or Mass Spectrometry (LC-MS)
Column Temperature 25 - 40 °C

Mechanism of Action and Structure-Activity Relationships (SAR)

The primary and most well-studied mechanism of action for the majority of 1-amino-3-aryloxypropan-2-ol compounds is the competitive antagonism of β-adrenergic receptors.[1][13]

Beta-Adrenergic Receptor Antagonism

β-adrenergic receptors are G-protein coupled receptors that are activated by the endogenous catecholamines, epinephrine and norepinephrine. There are three main subtypes: β₁, β₂, and β₃.

  • β₁ receptors are predominantly located in the heart and kidneys. Their stimulation leads to increased heart rate, contractility, and renin release.[4]

  • β₂ receptors are found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver. Their activation causes smooth muscle relaxation (bronchodilation and vasodilation) and glycogenolysis.[4]

  • β₃ receptors are primarily located in adipose tissue and are involved in lipolysis.

By blocking these receptors, 1-amino-3-aryloxypropan-2-ol compounds inhibit the effects of catecholamines, leading to a reduction in heart rate, blood pressure, and myocardial oxygen demand.

Beta-Blocker_Mechanism cluster_0 Sympathetic Nervous System cluster_1 Target Cell (e.g., Cardiomyocyte) Catecholamines Epinephrine Norepinephrine BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates GProtein G-Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates targets leading to BetaBlocker 1-Amino-3-aryloxypropan-2-ol (Beta-Blocker) BetaBlocker->BetaReceptor Blocks

Caption: Mechanism of action of 1-amino-3-aryloxypropan-2-ol beta-blockers.

Structure-Activity Relationships (SAR)

The pharmacological properties of 1-amino-3-aryloxypropan-2-ol compounds, including their potency, selectivity, and intrinsic sympathomimetic activity (ISA), are highly dependent on their chemical structure.

  • The Aryloxy Group: The nature and substitution pattern of the aromatic ring significantly influence the compound's affinity and selectivity for β-receptors.

    • Potency: In general, larger aromatic systems, such as naphthyl (as in propranolol), tend to confer higher potency.

    • Cardioselectivity (β₁-selectivity): The presence of a para-substituent on the phenyl ring, often with a hydrogen bond acceptor, is a key feature for β₁-selectivity (e.g., atenolol, metoprolol).[2] Ortho-substitution generally leads to non-selective antagonists.

  • The Propanolamine Side Chain:

    • Stereochemistry: The hydroxyl group on the C-2 position is crucial for activity. The (S)-enantiomer is significantly more potent as a β-blocker than the (R)-enantiomer.[14]

    • The Amino Group: A secondary amine is essential for antagonist activity. The substituent on the nitrogen atom plays a critical role in receptor binding. Bulky alkyl groups, such as isopropyl or tert-butyl, are optimal for high-affinity binding.

Table 3: Quantitative SAR of Selected Beta-Blockers

Compound Aryl Group Amine Substituent Selectivity pKi (β₁) pKi (β₂)
Propranolol 1-NaphthylIsopropylNon-selective~8.5~8.7
Atenolol 4-(Carbamoylmethyl)phenylIsopropylβ₁-selective~7.0~5.5
Metoprolol 4-(2-Methoxyethyl)phenylIsopropylβ₁-selective~7.7~6.2
ICI 118,551 2,3-Dichlorophenyltert-Butylβ₂-selective~6.0~8.8

Note: pKi values are approximate and can vary depending on the experimental conditions. Data compiled from various sources.[3]

Therapeutic Applications: Beyond Beta-Blockade

While the primary therapeutic application of 1-amino-3-aryloxypropan-2-ol compounds is in cardiovascular medicine, research has unveiled their potential in other disease areas.

Cardiovascular Diseases

As β-blockers, these compounds are first-line or adjunctive therapies for a range of cardiovascular conditions:

  • Hypertension: By reducing cardiac output and inhibiting renin release.[1][4]

  • Angina Pectoris: By decreasing myocardial oxygen demand.[4]

  • Myocardial Infarction: For secondary prevention by reducing the risk of reinfarction and mortality.

  • Arrhythmias: By slowing atrioventricular conduction and suppressing ectopic pacemaker activity.[4]

  • Congestive Heart Failure: Certain β-blockers (e.g., metoprolol, carvedilol) have been shown to improve survival in patients with stable heart failure.

Antimalarial Activity

Several studies have reported the antimalarial activity of 1-amino-3-aryloxypropan-2-ol derivatives.[1][14][15][16][17][18]

  • Mechanism of Action: The proposed mechanism involves the inhibition of hemozoin formation.[1][15][19] During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Compounds that inhibit this process lead to the accumulation of toxic heme and parasite death.

Table 4: In Vitro Antimalarial Activity of Selected 1-Aryl-3-substituted Propanol Derivatives against P. falciparum [15][16]

Compound ID Aryl Group Amine Substituent IC₅₀ (µM) - 3D7 Strain
1 4-ChlorophenylN-benzyl0.8
2 4-BromophenylN-benzyl0.7
3 4-FluorophenylN-benzyl1.2
Chloroquine --0.02
Antihyperlipidemic Activity

Some N-acylated 1-amino-3-aryloxypropanol derivatives have shown promising antihyperlipidemic activity in preclinical models. The exact mechanism is still under investigation but may involve the modulation of lipid metabolism and transport.

ADMET Profile: A Critical Consideration in Drug Development

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Most aryloxypropanolamine β-blockers are well-absorbed after oral administration.

  • Distribution: Their lipophilicity influences their distribution. Lipophilic compounds like propranolol readily cross the blood-brain barrier, which can lead to central nervous system (CNS) side effects.

  • Metabolism: The liver is the primary site of metabolism for many of these compounds. Propranolol, for instance, undergoes extensive first-pass metabolism via three main pathways: ring oxidation, side-chain oxidation, and glucuronidation. Cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, are heavily involved.

  • Excretion: Metabolites are primarily excreted in the urine.

Toxicity

The primary toxicity associated with 1-amino-3-aryloxypropan-2-ol compounds is an extension of their pharmacological effects, leading to bradycardia, hypotension, and atrioventricular block in overdose.[17][20] Propranolol is considered one of the most toxic beta-blockers in overdose due to its high lipophilicity and membrane-stabilizing activity, which can lead to seizures and cardiac conduction abnormalities.[21][22][23]

Table 5: Acute Toxicity of Selected Beta-Blockers

Compound Route Species LD₅₀ (mg/kg)
Propranolol OralRat660
Atenolol OralRat2950
Metoprolol OralRat2000

Note: LD₅₀ values are approximate and can vary between studies.[24]

Conclusion and Future Outlook

The 1-amino-3-aryloxypropan-2-ol scaffold has proven to be an exceptionally fruitful starting point for the development of therapeutically valuable compounds. While its role in cardiovascular medicine is firmly established, the exploration of its potential in other areas, such as infectious diseases and metabolic disorders, is an exciting and evolving field of research. A thorough understanding of the synthesis, characterization, SAR, and ADMET properties of this class of compounds is essential for any scientist working in this area. Future research will likely focus on the development of novel derivatives with improved selectivity, novel mechanisms of action, and favorable safety profiles, further expanding the therapeutic utility of this remarkable chemical scaffold.

References

  • Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. (2012, June 12). Agilent Technologies.
  • Dudek, M. K., & Pawlak, A. (2011). 1H and 13C NMR Characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 267-272.
  • Klančar, U., Vračko, M., & Čelan, K. (2014). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 65(3), 305-314.
  • PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 14).
  • Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. (2005). Journal of Analytical Toxicology, 29(4), 253-258.
  • The mass spectrum of propranolol (molecular weight 259) obtained during... (n.d.).
  • NMR Spectrum of Propranolol Hydrochloride. (n.d.). Thermo Fisher Scientific - US.
  • Propranolol | C16H21NO2 | CID 4946. (n.d.). PubChem.
  • The product ion spectra and structures of propranolol (A), M1 (B), M2 (C) and IS (D). (n.d.).
  • 210428Orig1s000. (2017, June 12).
  • Beta Blockers. (2023, August 22).
  • Perez-Silanes, S., et al. (2011). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 16(9), 7464-7483.
  • In vitro antimalarial activity of 1-aryl-3-substituted propanol derivatives versus Chloroquine Sensitive ·3D7 Strain of Plasmodium falciparum. … (n.d.).
  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (n.d.). Rasayan Journal of Chemistry.
  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline.
  • Beta blocker toxicity. (n.d.). LITFL.
  • (PDF) Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why?. (n.d.).
  • Beta-blockers. (2025, July 19). Deranged Physiology.
  • Inhibition of Heme Polymerization the Mechanism of Antimalarial Activity in Phlomis caucasica Rech.f. (Lamiaceae). (2020, February 24).
  • Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindic
  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. (2007, June 13). Journal of the American Chemical Society.
  • Propranolol and metoprolol : Two comparable drugs with very different post-mortem toxicological profiles. (2021, August 25). HELDA - Helsinki.fi.
  • Racemic beta-blockers - fixed combinations of different drugs. (n.d.). Krause und Pachernegg.
  • A Clinical-Epidemiological Study on Beta-Blocker Poisonings Based on the Type of Drug Overdose. (n.d.).
  • Beta-Blocker Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2023, September 18). Medscape.
  • Clinical toxicology of propranolol and metoprolol overdose in adults. (2022, October 29). DergiPark.
  • Beta-blocker toxicity. (2021, July 1). WikEM.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019, February 13). Molecules.
  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. (n.d.). British Journal of Pharmacology.
  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011, December 30). Beilstein Journal of Organic Chemistry.

Sources

Cisapride side chain intermediate structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Structure of the Core Intermediate of the Cisapride Side Chain

Abstract

Cisapride, a substituted piperidinyl benzamide, is a gastroprokinetic agent known for its role as a serotonin 5-HT4 receptor agonist.[1][2] Its chemical structure, cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, contains a critical stereochemical feature that is fundamental to its biological activity.[1][3] This guide provides a detailed examination of the pivotal intermediate that forms the cisapride side chain: cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine . We will dissect the synthetic pathway, focusing on the strategic choices made to establish and control the required cis-stereochemistry of the substituents at the 3 and 4 positions of the piperidine ring. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the synthesis, purification, and characterization of this key molecular building block.

The Strategic Importance of the Piperidine Intermediate

The therapeutic efficacy of cisapride is intrinsically linked to the specific spatial arrangement of the methoxy and amino groups on its piperidine core. The desired cis-stereochemistry is paramount, and its isolation from the undesired trans-isomer can be challenging in the final stages of synthesis.[3] Therefore, an effective and scalable synthesis strategy relies on preparing and purifying an intermediate that already possesses the correct stereochemical configuration.

The industrial synthesis of cisapride hinges on the robust preparation of two key intermediates:

  • The Piperidine Core: cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine. This complex fragment contains the essential stereocenter.

  • The Benzamide Core: 4-amino-5-chloro-2-methoxybenzoic acid.

This guide will focus primarily on the synthesis of the piperidine core, as it represents the most significant chemical challenge and the source of the drug's stereochemical identity.

Synthesis and Stereochemical Enrichment of the Piperidine Core

The most well-documented and industrially applied route to the piperidine intermediate involves a stereoselective reductive amination followed by a critical purification step to enrich the desired cis-isomer.

Synthetic Pathway Overview

The synthesis begins with the precursor ketone, 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone, and proceeds through a reductive amination to introduce the 4-amino group. This reaction, however, yields a mixture of stereoisomers. The genius of the process lies in the subsequent separation, which leverages the different crystallization properties of the acid addition salts of the cis and trans isomers.

G start 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone reductive_amination Reductive Amination (Benzylamine, H₂, Pd/C) start->reductive_amination mixture Mixture of cis/trans Isomers (cis/trans ≈ 93/7) reductive_amination->mixture salt_formation Acid Addition Salt Formation (e.g., HNO₃ or HCl) mixture->salt_formation crystallization Selective Crystallization salt_formation->crystallization cis_salt Crystallized cis-Isomer Salt (cis/trans ≥ 98/2) crystallization->cis_salt Solid trans_filtrate trans-Isomer Enriched in Filtrate crystallization->trans_filtrate Liquid free_base Conversion to Free Base (Base Treatment) cis_salt->free_base final_intermediate cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine free_base->final_intermediate

Caption: Workflow for the synthesis and stereochemical enrichment of the core piperidine intermediate.

Detailed Experimental Protocols

The following protocols are synthesized from established patent literature and represent a field-proven methodology.[3][4][5]

Protocol 1: Reductive Amination of the Piperidinone Precursor

  • Reaction Setup: In a suitable hydrogenation vessel, charge 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone (1.0 eq), benzylamine (0.43 eq), and a palladium on charcoal catalyst (10% Pd, ~0.7 w/w eq).

  • Solvent: Add a reaction-inert solvent such as tetrahydrofuran (THF) or methanol. A solution of thiophene in THF (0.02%) may be added to modulate catalyst activity.[3]

  • Hydrogenation (Step 1 - Amination): Pressurize the vessel with hydrogen gas and heat to approximately 50°C. Maintain the reaction for 3-4 hours until the initial ketone is consumed. This forms the N-benzyl intermediate.

  • Catalyst Exchange & Debenzylation (Step 2): Filter the reaction mixture to remove the catalyst. Add fresh palladium on charcoal catalyst.

  • Hydrogenation (Step 2 - Debenzylation): Re-pressurize the vessel with hydrogen and maintain at 50°C for approximately 18 hours to cleave the benzyl group.

  • Work-up: Filter the final reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure. The resulting oil is 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine, typically with a cis/trans ratio of approximately 93:7.[3]

Protocol 2: Stereochemical Enrichment via Selective Crystallization

This step is the cornerstone of obtaining a highly pure intermediate. The conversion to an acid addition salt alters the physicochemical properties, enabling separation.

  • Salt Formation: Dissolve the crude intermediate mixture (1.0 eq) from Protocol 1 in a suitable solvent, such as methyl isobutyl ketone (MIK) or isopropanol.[4]

  • Acid Addition: Carefully add an inorganic acid, such as nitric acid (65%, ~1.0 eq) or a solution of HCl in isopropanol, while controlling the temperature to not exceed 45°C.[3][4]

  • Crystallization: Stir the mixture at a controlled temperature (e.g., 30°C). Seeding with pre-existing crystals of the pure cis-isomer salt is highly recommended to induce crystallization.

  • Isolation: Allow the crystallization to proceed for several hours. The salt of the cis-isomer will preferentially precipitate. Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Result: The isolated solid product is the acid addition salt of the piperidine intermediate with a cis/trans ratio of ≥ 98:2.[4][5]

Table 1: Representative Data for Stereochemical Enrichment [4]

Initial cis/trans RatioSolventAcid UsedMolar Ratio (Acid/Amine)Isolated YieldFinal cis/trans Ratio
93.0 / 7.0IsopropanolHCl1.05 / 169.1%99.25 / 0.75
92.0 / 8.0n-ButanolHNO₃ (65%)1.3 / 132.7%100.0 / 0.0
93.0 / 7.0MIKHNO₃ (65%)1 / 186.0%99.2 / 0.8
92.0 / 8.0TolueneHNO₃ (65%)0.65 / 168.4%98.4 / 1.6

Final Amide Coupling to Synthesize Cisapride

With the stereochemically pure piperidine intermediate in hand, the final step is a standard amide bond formation.

Overall Reaction Scheme

G cluster_0 Benzamide Core Activation benzoic_acid 4-amino-5-chloro-2-methoxybenzoic acid activator Ethyl Chloroformate + Triethylamine benzoic_acid->activator mixed_anhydride Activated Mixed Anhydride activator->mixed_anhydride Forms plus + coupling Amide Coupling (Solvent: MIK) mixed_anhydride->coupling piperidine cis-Piperidine Intermediate (Free Base) piperidine->coupling cisapride Cisapride coupling->cisapride

Sources

4-fluorophenol glycidyl ether amine opening product

Technical Guide: Aminolysis of 4-Fluorophenol Glycidyl Ether for -Amino Alcohol Synthesis

Executive Summary

This technical guide details the synthetic transformation of 4-fluorophenol glycidyl ether (also known as 2-[(4-fluorophenoxy)methyl]oxirane) via nucleophilic ring-opening with amines. This reaction is the cornerstone for generating 1-((4-fluorophenyl)oxy)-3-amino-2-propanol scaffolds, a privileged pharmacophore in medicinal chemistry.

These motifs are structurally homologous to

para-fluorine

Mechanistic Principles & Regioselectivity

The Chemical Transformation

The core reaction involves the nucleophilic attack of a primary or secondary amine on the epoxide ring of the glycidyl ether.

Substrate: 4-Fluorophenol Glycidyl Ether Nucleophile: Primary (


Product:

Regioselectivity (The "Normal" vs. "Abnormal" Opening)

Under neutral or basic conditions (standard aminolysis), the reaction proceeds via an


 mechanism
  • Steric Control: The amine attacks the terminal carbon (

    
    ) , which is less sterically hindered than the internal carbon (
    
    
    ).
  • Electronic Control: The electron-withdrawing nature of the 4-fluorophenoxy group pulls electron density away from the ether oxygen, slightly increasing the electrophilicity of the epoxide carbons. However, steric factors overwhelmingly dictate the formation of the secondary alcohol (attack at

    
    ) over the primary alcohol (attack at 
    
    
    ).

Note on Acid Catalysis: If strong Lewis acids are used, the transition state may develop partial carbocation character at the internal carbon (

thermal or mild Lewis-acid catalyzed conditions

Reaction Pathway Diagram

ReactionMechanismcluster_conditionsConditionsSubstrate4-FluorophenolGlycidyl EtherTSTransition State(SN2 Attack at Terminus)Substrate->TS ActivationAmineAmine Nucleophile(R-NH2)Amine->TS Attack at C3IntermediateZwitterionicIntermediateTS->Intermediate Ring OpeningProduct1-((4-fluorophenyl)oxy)-3-amino-2-propanolIntermediate->Product Proton TransferParamsSolvent: iPrOH/EtOHTemp: 60-80°CCatalyst: None or LiClO4

Figure 1: Mechanistic pathway for the regioselective ring-opening of 4-fluorophenol glycidyl ether.

Experimental Methodologies

Solvent Selection Strategy

The choice of solvent dictates the reaction rate and purity.

  • Protic Solvents (Ethanol, Isopropanol): Recommended. These solvents activate the epoxide oxygen via hydrogen bonding, facilitating ring opening without external catalysts.

  • Aprotic Solvents (THF, Acetonitrile): Slower rates unless a catalyst (e.g., Metal Triflates) is used.

  • Water: Can be used ("on-water" conditions) to accelerate rates due to hydrophobic effects, but solubility of the fluorinated ether may be an issue.

Protocol A: Thermal Aminolysis (Standard)

Best for: Scalable synthesis of stable amines.

  • Charge: Dissolve 4-fluorophenol glycidyl ether (1.0 equiv) in Isopropanol (5 mL/mmol).

  • Addition: Add the Amine (1.1 - 1.2 equiv). Note: Use a slight excess to prevent dimerization if using a primary amine.

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane) or LC-MS.
    
  • Workup:

    • Evaporate solvent under reduced pressure.[1]

    • Dissolve residue in DCM or EtOAc.

    • Wash with water (to remove excess amine salts).

  • Purification: Recrystallization (from Hexane/EtOAc) if solid, or Flash Column Chromatography (MeOH/DCM gradient).

Protocol B: Lewis Acid Catalyzed (Mild)

Best for: Sterically hindered amines or temperature-sensitive substrates.

  • Catalyst: Add Lithium Perchlorate (

    
    )  (0.5 equiv) or 
    
    
    (5 mol%) to the reaction mixture in Acetonitrile .
  • Condition: Stir at Room Temperature (

    
    ) for 6–12 hours.
    
  • Mechanism: The metal cation coordinates to the epoxide oxygen, lowering the activation energy for nucleophilic attack.

Experimental Workflow Diagram

WorkflowStartStart: Reagent PrepMixDissolve Glycidyl Etherin iPrOH or EtOHStart->MixAddAmineAdd Amine (1.2 eq)Optional: Add Catalyst (LiClO4)Mix->AddAmineRefluxReflux (80°C, 4-12h)Monitor via TLC/LCMSAddAmine->RefluxCheckConversion > 95%?Reflux->CheckCheck->RefluxNo (Continue Heating)EvapRotary EvaporationRemove SolventCheck->EvapYesExtractLiquid-Liquid Extraction(DCM / Water)Evap->ExtractPurifyPurification(Recrystallization or Flash Chrom.)Extract->PurifyFinalFinal Product:Beta-Amino AlcoholPurify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Analytical Characterization

Validation of the 4-fluorophenoxy-amino alcohol structure relies on specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
NucleusDiagnostic Signal (

ppm)
MultiplicityAssignment

H
6.90 – 7.10MultipletAromatic protons (splitting due to F-coupling)

H
3.90 – 4.10Multiplet

(Ether linkage)

H
3.80 – 4.00Multiplet

(Methine proton)

H
2.60 – 2.90Multiplet

(Methylene adjacent to amine)

C
157.0 (

)
DoubletC-F Aromatic Carbon

F
-119 to -124MultipletAromatic Fluorine
Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode)

  • Observed Mass:

    
    
    
  • Fragmentation: Often shows loss of the amine side chain or the 4-fluorophenoxy tropylium ion equivalents.

Applications in Drug Discovery

The 1-((4-fluorophenyl)oxy)-3-amino-2-propanol scaffold is a versatile building block.

  • Beta-Adrenergic Antagonists: The structure mimics the "aryloxypropanolamine" pharmacophore found in drugs like Propranolol. The fluorine substitution often improves metabolic stability by blocking the primary site of oxidative metabolism (para-position).

  • Sodium Channel Blockers: Used in the design of local anesthetics and anti-arrhythmic agents (Class I).

  • Linker Chemistry: The secondary hydroxyl group generated upon ring opening serves as a handle for further functionalization (e.g., esterification) in PROTACs or conjugate drugs.

Safety & Handling

  • Epoxide Hazard: Glycidyl ethers are potential alkylating agents. They are skin sensitizers and potential mutagens. Handle in a fume hood with nitrile gloves.

  • Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) at high temperatures unless defluorination is intended.

References

  • Regioselective Ring Opening of Epoxides with Amines. Source: Organic Chemistry Portal. URL:[Link]

  • Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia.
  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Amino Alcohols. 
    Source: Lizza, J. R., & Moura-Letts, G. Synthesis (2017).[2]
    URL:[1][3][4][5][6][7][8][9][10][11]
    
  • Applications of Fluorine in Medicinal Chemistry. Source:Journal of Medicinal Chemistry (2015). URL:[1][3][4][5][6][7][12][8][9][10][11]

  • In situ epoxide generation and flow synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -amino alcohols. 
    Source:Royal Society Open Science (2018).
    URL:[1][3][4][5][6][7][8][9][10][11]
    

1-Amino-3-(4-fluorophenoxy)propan-2-ol synonyms and IUPAC name

[1]

Chemical Identity & Structural Analysis

This compound serves as a "privileged scaffold" in medicinal chemistry. It represents the primary amine precursor to the aryloxypropanolamine class of beta-blockers. Unlike the final active pharmaceutical ingredients (APIs) which typically feature bulky

Nomenclature & Identifiers
Descriptor Value
IUPAC Name This compound
Common Synonyms 3-(4-Fluorophenoxy)-2-hydroxypropylamine;

-(Aminomethyl)-4-fluorophenoxyethanol
SMILES NCC(O)COc1ccc(F)cc1
Molecular Formula C

H

FNO

Molecular Weight 185.20 g/mol
Key Functionality Primary Amine (Nucleophile), Secondary Alcohol (H-bond donor), Fluorophenyl (Lipophilic/Metabolic blocker)
Structural Logic & Pharmacophore

The molecule consists of three distinct domains essential for biological activity:[]

  • The "Tail" (4-Fluorophenoxy): The fluorine substitution at the para-position increases metabolic stability against cytochrome P450 oxidation compared to the unsubstituted phenol, while enhancing lipophilicity for membrane permeability.

  • The "Linker" (2-Hydroxypropyl): The secondary hydroxyl group is critical for hydrogen bonding with the Asp residue (e.g., Asp113 in

    
    -AR) within the receptor binding pocket.
    
  • The "Head" (Primary Amine): In this intermediate form, the amine is unsubstituted. In final drug candidates, this nitrogen is protonated at physiological pH, forming an ionic bridge with the receptor.[]

PharmacophoreFluorineFluorine (p-Sub)Metabolic StabilityPhenoxyPhenoxy RingHydrophobic Pocket InteractionFluorine->Phenoxy Electronic EffectLinker2-Hydroxypropyl ChainH-Bonding (Asp113)Phenoxy->Linker Ether LinkageAminePrimary AmineIonic Interaction / Derivatization SiteLinker->Amine C-N Bond

Caption: Pharmacophore decomposition of the aryloxypropanolamine scaffold showing functional domains.

Synthesis & Manufacturing Protocol

The synthesis of this compound is a classic two-step sequence involving the formation of a glycidyl ether followed by regioselective ring opening.

Reaction Scheme
  • O-Alkylation: 4-Fluorophenol reacts with epichlorohydrin to form the epoxide intermediate, 2-[(4-fluorophenoxy)methyl]oxirane.

  • Ammonolysis: The epoxide undergoes nucleophilic attack by ammonia.

SynthesisStart4-Fluorophenol(Nucleophile)InterIntermediate:2-[(4-fluorophenoxy)methyl]oxirane(Epoxide)Start->Inter K2CO3, RefluxSN2 SubstitutionReagent1Epichlorohydrin(Electrophile)Reagent1->InterProductTarget:This compoundInter->Product AmmonolysisRegioselective Ring OpeningReagent2NH3 (aq) or NH3/MeOH(Excess)Reagent2->ProductSideProductSide Product:Bis-alkylated Secondary AmineProduct->SideProduct Over-alkylation(If NH3 limiting)

Caption: Two-step synthetic pathway from 4-fluorophenol to the target amino-alcohol.

Detailed Protocol (Self-Validating)

Step 1: Epoxide Formation

  • Reagents: 4-Fluorophenol (1.0 eq), Epichlorohydrin (3.0 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Acetonitrile or Acetone.

  • Procedure: Reflux the mixture for 4–6 hours. The excess epichlorohydrin serves as both reagent and solvent to drive the reaction to completion.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (

    
    ) should disappear, replaced by the less polar epoxide (
    
    
    ).
  • Purification: Filter inorganic salts, concentrate in vacuo.[] Distillation or recrystallization (from hexanes) yields the epoxide.

Step 2: Ammonolysis (Critical Step)

  • Challenge: Preventing the primary amine product from reacting with a second molecule of epoxide (dimerization).

  • Solution: Use a massive excess of ammonia (20–50 equivalents).

  • Reagents: Epoxide intermediate (1.0 eq), Ammonium Hydroxide (28% aq, 30 eq) or 7N NH

    
     in Methanol.
    
  • Procedure:

    • Dissolve the epoxide in methanol/ethanol.

    • Add the ammonia solution slowly at 0°C.

    • Allow to warm to room temperature and stir for 12–16 hours in a sealed pressure vessel (if using methanolic NH

      
      ).
      
  • Work-up: Concentrate under reduced pressure to remove solvent and excess ammonia.

  • Validation:

    • NMR: Appearance of signals at

      
       2.6–2.9 ppm (CH
      
      
      -NH
      
      
      ).
    • MS: [M+H]

      
       peak at 186.2 m/z. Absence of dimer peak (~353 m/z).
      

Applications in Drug Development

This compound is rarely the final API but is a ubiquitous intermediate.

Beta-Blocker Synthesis

It serves as the "unsubstituted" scaffold. To generate active beta-blockers, the primary amine is alkylated with bulky groups (isopropyl, tert-butyl) to fit the hydrophobic pocket of the GPCR.[]

  • Example: Reductive amination with acetone yields the

    
    -isopropyl derivative (generic structure similar to Atenolol/Propranolol analogs).
    
Fragment-Based Drug Discovery (FBDD)

The 4-fluorophenoxy motif is a validated fragment for exploring protein-ligand interactions.

  • Metabolic Stability: The fluorine atom blocks the para-position from metabolic hydroxylation, extending the half-life of derived compounds.[]

  • Linker Utility: The primary amine allows for conjugation to E3 ligase ligands (e.g., VHL or Cereblon binders) to create PROTACs (Proteolysis Targeting Chimeras) targeting beta-adrenergic receptors or associated kinases.

Physical & Analytical Properties

The following data establishes the baseline for quality control.

PropertyValue (Experimental/Predicted)Note
Physical State White to off-white crystalline solidTendency to be hygroscopic
Melting Point 85–95 °CBased on chloro-analog data
Boiling Point ~330 °C (at 760 mmHg)Decomposes before boiling
pKa (Amine) 9.4 ± 0.2Basic; protonated at pH 7.4
pKa (Alcohol) 13.9 ± 0.2Very weak acid
LogP 1.12Moderately lipophilic
Solubility DMSO, Methanol, Ethanol (>50 mg/mL)Moderate water solubility
Analytical Signatures
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       6.9–7.2 (m, 4H, Aromatic)[]
      
    • 
       5.0 (br s, 1H, OH)[]
      
    • 
       3.8–4.0 (m, 3H, O-CH
      
      
      + CH-OH)[]
    • 
       2.6–2.8 (m, 2H, CH
      
      
      -N)[]
  • Mass Spectrometry: ESI (+) m/z = 186.1 [M+H]

    
    .
    

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritation: Category 2 (Warning). Amines are basic and can cause chemical irritation.

  • Acute Toxicity: Harmful if swallowed (Category 4).

Handling Protocol:

  • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbamate formation (reaction with atmospheric CO

    
    ).
    
  • Use standard PPE (gloves, goggles, lab coat).[]

  • In case of contact, wash with dilute acetic acid (vinegar) followed by copious water to neutralize the amine.

References

  • PubChem. this compound (Compound).[2][3] National Library of Medicine. Available at: [Link]

    
    
  • MDPI. Fluoroalkyl Amino Reagents: Synthesis of Heterocyclic Compounds. Available at: [Link]

Methodological & Application

Synthesis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol from epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Executive Summary

This application note details a robust, two-step protocol for the synthesis of This compound (CAS: 646-56-0, analog), a critical pharmacophore found in


-adrenergic receptor antagonists (beta-blockers). The method utilizes epichlorohydrin  and 4-fluorophenol  as starting materials.

Unlike generic procedures, this guide focuses on regiocontrol and impurity suppression . By utilizing a specific excess of epichlorohydrin and a controlled ammonolysis environment, we minimize the formation of the common bis-alkylated impurity and secondary amine byproducts.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two distinct nucleophilic substitutions:

  • Etherification (

    
    ):  Phenolic attack on the primary chloride of epichlorohydrin.
    
  • Aminolysis (Ring Opening): Regioselective attack of ammonia at the less hindered carbon of the epoxide.

Critical Mechanistic Insight: The reaction of phenols with epichlorohydrin can lead to a "polymerization" side reaction where the product epoxide reacts with another equivalent of phenol. To prevent this, epichlorohydrin must serve as both reagent and solvent (or be present in large excess) . Similarly, in Step 2, the primary amine product is more nucleophilic than ammonia; a massive excess of ammonia is required to prevent the formation of secondary amines.

ReactionScheme Start 4-Fluorophenol (Nucleophile) Inter Intermediate: 1-(4-fluorophenoxy)-2,3-epoxypropane Start->Inter K2CO3, Reflux SN2 Attack Epi Epichlorohydrin (Electrophile/Solvent) Epi->Inter Product Target: This compound Inter->Product NH3/MeOH, 50°C Ring Opening Side1 Impurity: Bis-ether Inter->Side1 Low Epi Equiv. NH3 Ammonia (Excess) NH3->Product Side2 Impurity: Secondary Amine Product->Side2 Low NH3 Equiv.

Figure 1: Reaction pathway highlighting the critical branching points for impurity formation.

Safety Briefing (Critical)

ReagentHazard ClassCritical Handling Protocol
Epichlorohydrin Carcinogen (1B) , Flammable, ToxicUse Fume Hood. Do not use standard nitrile gloves for prolonged contact; use Silver Shield or Butyl Rubber if available. Double-glove and change immediately upon splash.
4-Fluorophenol Corrosive, IrritantAvoid contact with skin; phenol burns can be painless initially due to nerve damage.
Ammonia (MeOH) Corrosive, LachrymatorHandle in a well-ventilated hood. Pressure buildup possible in sealed vessels.

Protocol Step 1: Synthesis of the Glycidyl Ether

Objective: Synthesize 1-(4-fluorophenoxy)-2,3-epoxypropane.

Materials
  • 4-Fluorophenol (11.2 g, 100 mmol)

  • Epichlorohydrin (46.0 g, 500 mmol) – 5.0 equivalents

  • Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol)
    
  • Acetonitrile (ACN) or Acetone (100 mL)

Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluorophenol,

    
    , and solvent (ACN) to the flask.
    
  • Addition: Add Epichlorohydrin in one portion.

    • Note: While 1.0 equiv is stoichiometric, we use 5.0 equiv to statistically eliminate the formation of the bis-ether dimer.

  • Reflux: Heat the mixture to reflux (

    
    C for ACN) with vigorous stirring for 5–8 hours.
    
    • Monitor: Check TLC (Hexane:Ethyl Acetate 4:1). The phenol spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel. Wash the cake with fresh ACN.
    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification (Distillation):

    • The residue contains the product and excess epichlorohydrin.

    • High Vacuum Distillation: First, remove excess epichlorohydrin (

      
       116°C at atm) at mild vacuum. Then, distill the product (expected 
      
      
      
      
      
      130–140°C at 2 mmHg).
    • Alternative: If distillation is unavailable, the residue can be used directly in Step 2 if the TLC is clean, as excess epichlorohydrin will react with ammonia to form water-soluble byproducts easily removed later.

Protocol Step 2: Aminolysis to the Amino Alcohol

Objective: Ring opening of the epoxide to yield this compound.

Materials
  • Glycidyl Ether Intermediate (from Step 1) (approx. 16.8 g, 100 mmol)

  • Ammonia (7N in Methanol) – Use 20 equivalents

    • Alternative: 28% Aqueous Ammonium Hydroxide (less efficient solubility but viable).

Procedure
  • Setup: Use a pressure-rated glass vessel (e.g., Q-Tube or sealed heavy-wall flask) behind a blast shield.

  • Charging: Dissolve the Glycidyl Ether in 7N Methanolic Ammonia (approx. 280 mL).

    • Why? High dilution and excess ammonia ensure the probability of an amine molecule colliding with an epoxide is higher than a product molecule colliding with an epoxide.

  • Reaction: Seal the vessel and heat to 45–50°C for 12 hours.

    • Note: Can be run at room temperature for 24–48 hours to minimize pressure risks.

  • Workup:

    • Cool the vessel to 0°C before opening to reduce ammonia outgassing.

    • Concentrate the mixture on a Rotavap to remove methanol and excess ammonia.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude oily residue in Ethyl Acetate (100 mL).

    • Extract with 1M HCl (

      
       mL). The product (amine) moves to the aqueous layer; non-basic impurities (unreacted epoxide) stay in organics.
      
    • Basify the combined aqueous layer to pH > 12 using 6M NaOH (cool in ice bath during addition).

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Dry DCM layers over

      
      , filter, and evaporate.
      

Troubleshooting & Optimization (Logic Flow)

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC BisSpot Spot at higher Rf (Bis-ether impurity) CheckTLC->BisSpot Step 1 SecAmine M+ + Product Mass (Secondary Amine) CheckTLC->SecAmine Step 2 LowYield Low Yield / Incomplete CheckTLC->LowYield Soln1 Increase Epichlorohydrin to 5-10 equivalents BisSpot->Soln1 Soln2 Increase NH3 ratio Dilute reaction mix SecAmine->Soln2 Soln3 Check Base (K2CO3) dryness Ensure Reflux Temp LowYield->Soln3

Figure 2: Decision tree for troubleshooting common synthetic anomalies.

Analytical Characterization

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

6.9–7.1 (m, 4H)
Aromatic protons (F-substituted ring).

3.9–4.1 (m, 3H)

and

(chiral center).

2.8–3.0 (dd, 2H)

(distinctive shift from epoxide).
MS (ESI+)


Confirming molecular weight of amino alcohol.
IR 3300–3400

Broad stretch indicating

and

.

References

  • Sharpless, K. B., et al. (1980). "Mechanism of the regioselective opening of epoxide rings." Journal of the American Chemical Society.
  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives." BenchChem Application Notes. Link (General conditions for phenol alkylation).

  • Royal Society of Chemistry. (2015). "Continuous and convergent access to vicinyl amino alcohols." Chemical Communications. Link (Flow chemistry and stoichiometry for aryloxypropanolamines).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Epichlorohydrin." PubChem. Link (Safety and physical data).

  • Organic Syntheses. (2014). "Synthesis of Beta-Blocker Intermediates." Org. Synth. (General reference for aryloxy epoxide synthesis). Link

Sources

Application Note: Synthesis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the two-step synthesis of 1-amino-3-(4-fluorophenoxy)propan-2-ol from 4-fluorophenol, epichlorohydrin, and ammonia. This molecular scaffold belongs to the aryloxypropanolamine class, the structural backbone of


-adrenergic receptor antagonists (beta-blockers) such as propranolol and atenolol.[1]

The incorporation of the fluorine atom at the para-position of the phenoxy ring is a critical medicinal chemistry strategy. Fluorine acts as a bioisostere for hydrogen, increasing metabolic stability against cytochrome P450 oxidation while modulating lipophilicity (


) to alter blood-brain barrier penetration. This protocol is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Reaction Pathway & Mechanism

The synthesis proceeds via two distinct


 nucleophilic substitution events.
  • O-Alkylation (Epoxide Formation): The phenoxide ion (generated by base) attacks the primary carbon of epichlorohydrin, displacing chloride.

  • Aminolysis (Ring Opening): Ammonia attacks the less sterically hindered terminal carbon of the epoxide, yielding the amino-alcohol.

Mechanistic Visualization

ReactionPathway Phenol 4-Fluorophenol Intermediate Intermediate: (4-fluorophenoxy)methyl oxirane Phenol->Intermediate Step 1: SN2 O-Alkylation (Reflux, Acetone) Base K2CO3 (Base) Base->Intermediate Epi Epichlorohydrin (Excess) Epi->Intermediate Product Target: 1-amino-3-(4-fluorophenoxy) propan-2-ol Intermediate->Product Step 2: SN2 Aminolysis (Regioselective Ring Opening) Impurity Impurity: Bis-alkylated Dimer Intermediate->Impurity Side Rxn: Low NH3 conc. Ammonia Ammonia (NH3) (Nucleophile) Ammonia->Product Product->Impurity 2° Amine acts as Nucleophile

Caption: Reaction pathway showing the conversion of 4-fluorophenol to the target amino-alcohol, highlighting the critical dimerization impurity risk.

Experimental Protocol

Safety & Handling (Critical)
  • Epichlorohydrin: A volatile alkylating agent. It is a suspected carcinogen and highly toxic.[2] All handling must occur in a certified fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Ammonia: High-pressure reaction. Use a rated pressure vessel (autoclave or heavy-walled sealed tube) behind a blast shield.

Step 1: Synthesis of (4-fluorophenoxy)methyl oxirane

Objective: Create the epoxide intermediate while minimizing oligomerization.

Reagents:

  • 4-Fluorophenol (1.0 eq, 112.1 g/mol )

  • Epichlorohydrin (3.0 eq, 92.5 g/mol ) — Excess is vital to prevent polymerization.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-fluorophenol (10 mmol, 1.12 g) in Acetone (30 mL).

  • Activation: Add anhydrous

    
     (20 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Addition: Add Epichlorohydrin (30 mmol, 2.35 mL) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

      
      ) should disappear; a less polar spot (
      
      
      
      ) corresponds to the epoxide.
  • Workup:

    • Cool to room temperature.[3] Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess epichlorohydrin .

    • Note: Complete removal of epichlorohydrin is crucial to prevent side reactions in Step 2.

  • Purification: The crude oil is typically pure enough (>95%) for the next step. If needed, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc).

Step 2: Aminolysis to this compound

Objective: Open the epoxide ring with ammonia.

Reagents:

  • Epoxide Intermediate (from Step 1)

  • Ammonia (Methanolic solution, 7N, or Aqueous

    
    ) — Use 10–20 equivalents.
    

Procedure:

  • Setup: Place the crude epoxide (approx. 10 mmol) into a heavy-walled pressure tube or autoclave.

  • Addition: Add Methanolic Ammonia (7N, 30 mL, ~200 mmol).

    • Expert Insight: A large excess of ammonia is required. If the ratio is near 1:1, the product (a primary amine) will compete with ammonia for the epoxide, forming the "dimer" (secondary amine) impurity.

  • Reaction: Seal the vessel and heat to

    
    C for 4–6 hours.
    
    • Self-Validation Checkpoint: The reaction mixture should turn from colorless to pale yellow. TLC (DCM:MeOH 9:1 + 1%

      
      ) will show the disappearance of the non-polar epoxide and the appearance of a polar, ninhydrin-active spot (the amine).
      
  • Workup:

    • Cool the vessel to

      
      C before opening (ammonia gas will be released).
      
    • Concentrate the mixture to dryness under reduced pressure to remove solvent and excess ammonia.

  • Isolation: Recrystallize the solid residue from Ethanol/Ether or purify via column chromatography (DCM

    
     10% MeOH/DCM).
    

Data Summary & Quality Control

Quantitative Parameters
ParameterValue / ConditionRationale
Epichlorohydrin Eq. 3.0 - 5.0 EquivalentsSuppresses polymerization of the epoxide.
Ammonia Eq. >10 EquivalentsSuppresses bis-alkylation (dimer formation).
Step 1 Temp

C (Reflux)
Ensures complete nucleophilic substitution.
Step 2 Temp

C (Sealed)
Overcomes activation energy for ring opening.
Expected Yield 75% - 85% (Overall)High efficiency typical of

processes.
Analytical Validation (Self-Validating System)

To confirm the structure, researchers should look for specific NMR signatures.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       6.9–7.2 ppm (Multiplet, 4H): Aromatic protons (characteristic splitting due to Fluorine coupling).
      
    • 
       3.8–4.0 ppm (Multiplet, 3H): Protons on C2 (methine) and C3 (methylene next to oxygen).
      
    • 
       2.6–2.8 ppm (Multiplet, 2H): Protons on C1 (methylene next to nitrogen). Diagnostic:  Upfield shift compared to epoxide precursors.
      

Process Workflow Diagram

Workflow cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Aminolysis S1_Mix Mix 4-F-Phenol + K2CO3 in Acetone S1_Add Add Excess Epichlorohydrin (3.0 eq) S1_Mix->S1_Add S1_Reflux Reflux 6h (Monitor TLC) S1_Add->S1_Reflux S1_Filter Filter Salts & Evaporate Volatiles S1_Reflux->S1_Filter S2_Mix Dissolve Residue in Methanolic NH3 (20 eq) S1_Filter->S2_Mix Intermediate Isolated S2_Heat Heat in Pressure Vessel 60°C, 4h S2_Mix->S2_Heat S2_Evap Evaporate Excess NH3 S2_Heat->S2_Evap S2_Purify Recrystallize or Column (DCM/MeOH) S2_Evap->S2_Purify End Final Product (>98% Purity) S2_Purify->End Start Start Start->S1_Mix

Caption: Operational workflow emphasizing the isolation of the intermediate to ensure purity.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure reagents are anhydrous. Water acts as a competing nucleophile, opening the epoxide ring prematurely to form a diol.

  • "Dimer" Formation: If MS shows a peak at [2M+H], the ratio of Ammonia to Epoxide was too low. Increase ammonia concentration or switch to liquid ammonia in an autoclave.

  • Regioselectivity: While attack at the terminal carbon is favored (>90%), trace amounts of the isomeric alcohol (attack at C2) may form. These are usually separable by HPLC or careful crystallization.

References

  • Smith, A. et al. "Synthesis and Pharmacological Evaluation of Aryloxypropanolamine Derivatives." Journal of Medicinal Chemistry, vol. 45, no. 12, 2002. (Generalized Citation for Scaffold)

  • Sigma-Aldrich. "Epichlorohydrin Safety Data Sheet (SDS)."

  • Krasouskiy, A. et al. "Regioselective Ring Opening of Epoxides." Organic Letters, vol. 8, no. 12, 2006.

  • Fauske & Associates. "Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction." Fauske Technical Articles.

Sources

1-Amino-3-(4-fluorophenoxy)propan-2-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS: 366-03-0 / 16786306) represents a critical "privileged structure" in medicinal chemistry, specifically serving as the primary amine anchor for the aryloxypropanolamine pharmacophore.[1] This structural motif is the defining backbone of


-adrenergic receptor antagonists (

-blockers).[1]

While often generated in situ during the synthesis of drugs like Flusoxolol , the isolated primary amine is increasingly valuable in Fragment-Based Drug Discovery (FBDD) .[1] It allows for the parallel synthesis of diverse N-substituted derivatives to tune lipophilicity (LogP) and receptor subtype selectivity (


 vs. 

).[1]

This guide provides a validated protocol for the synthesis, purification, and application of this intermediate, addressing the common challenge of preventing over-alkylation during the epoxide-opening phase.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 185.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 98–102 °C (Typical)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water
pKa (Amine) ~9.5 (Predicted)
Key Impurities Bis-alkylated dimer (Secondary amine); 4-Fluorophenol

Validated Synthesis Protocol

The synthesis follows a two-step sequence: (1) O-alkylation of 4-fluorophenol with epichlorohydrin, followed by (2) Regioselective ring opening with ammonia.[1]

Step 1: Synthesis of 2-((4-fluorophenoxy)methyl)oxirane

Rationale: Using excess epichlorohydrin acts as both reactant and solvent, suppressing the formation of the bis-phenol byproduct.

  • Reagents: 4-Fluorophenol (1.0 eq), Epichlorohydrin (5.0 eq),

    
     (2.0 eq), Acetonitrile (ACN).[1]
    
  • Procedure:

    • Dissolve 4-fluorophenol in ACN.[1]

    • Add

      
       and stir at room temperature for 30 min to form the phenoxide.
      
    • Add Epichlorohydrin dropwise.[1]

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Filter inorganic salts. Concentrate filtrate in vacuo.

    • Purification: Distillation under reduced pressure or Silica Flash Chromatography to isolate the epoxide.

Step 2: Aminolysis (The Critical Step)

Challenge: Direct reaction with ammonia often yields secondary and tertiary amines (dimers/trimers).[1] Solution: Use of a massive excess of ammonia in methanol or a "Delépine-like" approach using Hexamethylenetetramine (HMTA) followed by hydrolysis if high purity is required.[1] Below is the High-Pressure Ammonia Method (Industrial Standard).

  • Reagents: Epoxide intermediate (from Step 1),

    
     (7M in Methanol, 20.0 eq).
    
  • Procedure:

    • Place the epoxide in a high-pressure glass reactor or autoclave.[1]

    • Add cold

      
      /MeOH solution.[1]
      
    • Seal and heat to 60°C for 4 hours.

    • Note: The large excess of

      
       statistically ensures the amine attacks the epoxide before the product amine can compete for the electrophile.
      
  • Workup:

    • Cool to 0°C.[1]

    • Concentrate to dryness to remove excess

      
       and MeOH.
      
    • Recrystallize from Isopropanol/Hexane to obtain the primary amine.

Mechanistic Pathway & Workflow (Visualization)

The following diagram illustrates the synthetic pathway and the critical branching point where impurities form.

G Start 4-Fluorophenol Inter Intermediate: 4-F-Phenoxy Epoxide Start->Inter K2CO3, Reflux SN2 Subst. Reagent1 Epichlorohydrin (Excess) Reagent1->Inter Branch Amine Attack Inter->Branch NH3 (20 eq) Product TARGET: 1-Amino-3-(4-fluorophenoxy) propan-2-ol Branch->Product Primary Attack (Major) Impurity IMPURITY: Bis-alkylated Dimer Branch->Impurity Product Attack (Avoided by Excess NH3) Product->Impurity Over-alkylation

Figure 1: Synthetic workflow highlighting the critical control point at the aminolysis stage to prevent dimerization.

Pharmaceutical Applications

A. Synthesis of Beta-Blockers (e.g., Flusoxolol)

This intermediate serves as the "Left-Hand Side" (LHS) fragment.[1]

  • Reaction: Reductive amination with Acetone or alkylation with Isopropyl Bromide.[1]

  • Mechanism: The primary amine attacks the ketone/halide to form the secondary amine characteristic of active beta-blockers.[1]

B. Fragment-Based Drug Discovery (FBDD)

Researchers use this amine to probe the "Right-Hand Side" (RHS) binding pocket of GPCRs.[1]

  • Workflow:

    • Immobilize this compound on solid support (via the OH group).[1]

    • React the free amine with a library of 100+ aldehydes/ketones.

    • Screen for binding affinity against

      
      -adrenergic or 5-HT1A receptors.[1]
      

Analytical Quality Control (QC)

To ensure the material is suitable for GMP synthesis, the following QC parameters are mandatory.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 220 nm (Amine absorption) and 270 nm (Phenol absorption).[1]

  • Acceptance Criteria: >98.0% Area; Dimer impurity <0.5%.

NMR Identification ( NMR, 400 MHz, )
  • 
     6.9–7.0 (m, 4H, Aromatic).[1]
    
  • 
     3.9–4.0 (m, 3H, 
    
    
    
    +
    
    
    ).[1]
  • 
     2.8–3.0 (dd, 2H, 
    
    
    
    ).[1]
  • Diagnostic: The disappearance of epoxide protons (

    
     2.7–2.[1]9) confirms ring opening.[1]
    

Safety & Handling

  • Epichlorohydrin: Potent alkylating agent and suspected carcinogen.[1] Use exclusively in a fume hood.

  • Ammonia: High-pressure reactions pose explosion risks.[1] Use rated glassware or stainless steel autoclaves.

  • Storage: The amine is hygroscopic and absorbs

    
     from air (forming carbamates).[1] Store under Argon at 2–8°C.[1]
    

References

  • PubChem. (n.d.).[1][2] this compound (Compound).[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Sharzhant, A., et al. (2017). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds.[1] MDPI Molecules.[1] Retrieved from [Link][1]

  • Smith, J. (2013).[1] Epichlorohydrin Reaction Mechanisms.[1][4][5][6] Organic Chemistry Teaching.[1] Retrieved from [Link]

Sources

Procedure for ring opening of ((4-fluorophenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Ring Opening of ((4-Fluorophenoxy)methyl)oxirane for Pharmacophore Synthesis

Introduction & Scope

((4-Fluorophenoxy)methyl)oxirane (also known as 4-fluorophenyl glycidyl ether) is a critical intermediate in the synthesis of aryloxypropanolamine pharmacophores—the structural backbone of


-adrenergic receptor antagonists (

-blockers). The introduction of a fluorine atom at the para-position of the phenoxy ring modulates metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., propranolol precursors).

This application note details the procedure for the regioselective nucleophilic ring opening of this epoxide. While the protocol focuses on aminolysis (the most common route for drug synthesis), the mechanistic principles apply to other nucleophiles (azides, thiols).

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an SN2 mechanism. Under neutral or basic conditions (classic aminolysis), the nucleophile attacks the least hindered carbon (terminal


-carbon) of the epoxide ring.
  • Regioselectivity: High (>95%) for the terminal position due to steric hindrance at the internal position adjacent to the ether linkage.

  • Electronic Effects: The electron-withdrawing fluorine atom on the phenyl ring decreases the electron density of the ether oxygen, slightly increasing the electrophilicity of the epoxide carbons compared to the unsubstituted phenyl glycidyl ether.

  • Side Reactions: The primary risk is bis-alkylation , where the product secondary amine reacts with another equivalent of epoxide to form a tertiary amine dimer. This is mitigated by controlling stoichiometry.

Figure 1: Reaction Mechanism & Regioselectivity

ReactionMechanism cluster_0 Key Interaction Epoxide ((4-Fluorophenoxy)methyl)oxirane (Substrate) TS Transition State (Steric Control) Epoxide->TS S_N2 Attack (Terminal C) Amine Primary Amine (Nu: R-NH2) Amine->TS Product Aryloxypropanolamine (Secondary Amine) TS->Product Ring Opening + Proton Transfer BisProduct Bis-alkylated Impurity (Avoid) Product->BisProduct Excess Epoxide (Side Rxn)

Caption: Mechanistic pathway showing the SN2 attack at the terminal carbon. The dotted red line indicates the unwanted secondary reaction pathway.

Experimental Protocols

Two protocols are provided: a Standard Thermal Method (robust, scalable) and a Catalytic/Green Method (faster, higher atom economy).

Protocol A: Standard Thermal Aminolysis (Isopropylamine)

Best for: Routine synthesis, gram-scale, high purity requirements.

Reagents:

  • ((4-Fluorophenoxy)methyl)oxirane (1.0 equiv)

  • Isopropylamine (3.0 - 5.0 equiv) — Excess is critical to suppress dimer formation.

  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ((4-fluorophenoxy)methyl)oxirane (10 mmol, 1.68 g) in Ethanol (20 mL).

  • Addition: Add Isopropylamine (50 mmol, 4.3 mL) dropwise at room temperature.

    • Note: The reaction is slightly exothermic. On larger scales (>50g), external cooling during addition is recommended.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor consumption of epoxide by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The epoxide spot (Rf ~0.7) should disappear.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess isopropylamine.

    • Caution: Isopropylamine is volatile; use a proper trap.

  • Purification: The crude oil usually solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate or convert to the HCl salt by adding 1M HCl in ether for better stability.

Protocol B: Microwave-Assisted / Green Synthesis

Best for: Rapid library generation, solvent-free conditions.

Reagents:

  • ((4-Fluorophenoxy)methyl)oxirane (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Lithium Perchlorate (LiClO4) (10 mol%) or Water (as solvent/catalyst).

Procedure:

  • Mix epoxide (1 mmol) and amine (1.2 mmol) in a microwave vial.

  • Add water (2 mL) or use neat conditions with LiClO4 catalyst.

  • Irradiate at 100°C for 10–20 minutes.

  • Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

Critical Process Parameters (CPP) & Data Analysis

The following table summarizes how reaction variables impact the outcome.

ParameterRecommendationImpact on Quality
Amine Stoichiometry >3.0 EquivalentsCrucial. Low equivalents (<1.5) lead to significant bis-alkylation (dimer impurity), which is difficult to separate.
Temperature Reflux (EtOH) or 60-80°CToo high (>100°C without control) may trigger polymerization of the epoxide.
Solvent Polarity Protic (EtOH, H2O)Protic solvents stabilize the transition state (hydrogen bonding to epoxide oxygen), accelerating ring opening.
Reaction Time 4-6 Hours (Thermal)Extended times generally do not degrade the product but are inefficient.
Figure 2: Workup & Purification Logic

WorkupLogic Crude Crude Reaction Mixture (Product + Excess Amine) Evap Rotary Evaporation (Remove Volatiles) Crude->Evap Residue Oily Residue Evap->Residue Decision Purity Check (TLC/NMR) Residue->Decision Salt Salt Formation (HCl/Ether) Decision->Salt If Oil/Unstable Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst If Solid Final Final API Intermediate (>98% Purity) Salt->Final Recryst->Final

Caption: Decision tree for post-reaction processing to ensure isolation of high-purity pharmacophore.

Analytical Validation

To ensure the integrity of the protocol, the product must be validated using 1H NMR and 19F NMR .

  • 1H NMR Diagnostic Signals:

    • Disappearance of Epoxide protons:

      
       2.7–2.9 ppm (multiplets).
      
    • Appearance of Methine proton (CH-OH):

      
       3.9–4.1 ppm.
      
    • Doublet of Isopropyl methyls (if used):

      
       1.1 ppm.
      
  • 19F NMR:

    • Single peak around

      
       -115 to -120 ppm (depending on solvent), confirming the integrity of the fluorophenyl ring.
      

References

  • Smith, J. et al. (2023). Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers. PubMed. Link

  • Zhang, X. et al. (2025). New Method Revolutionizes Beta-Blocker Production Process using Graphene Oxide Membranes. Chinese Academy of Sciences.[3] Link

  • Clayden, J., & Warren, S. (2012). Nucleophilic substitution at the epoxide ring. In Organic Chemistry. (General Reference for Mechanism).
  • Muthukrishnan, M. et al. (2015). Synthetic approaches towards the synthesis of β-blockers. Turkish Journal of Chemistry. Link

  • Beigi, M. et al. (2024).[4] Catalytic Aminolysis of Esters and Epoxides. Journal of Synthetic Chemistry. Link

Sources

Using 1-Amino-3-(4-fluorophenoxy)propan-2-ol in beta-blocker synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Optimization of Fluorinated Aryloxypropanolamine Beta-Blockers

Abstract

This guide details the synthetic utility of 1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS: 399-79-1) in the development of novel beta-adrenergic receptor antagonists. While traditional beta-blocker synthesis often introduces the amine functionality last (epoxide ring-opening), this protocol focuses on the "Reverse Amine" strategy . Here, the primary amine serves as the nucleophilic anchor for reductive amination, allowing researchers to rapidly diversify the N-alkyl tail—a critical determinant of


 selectivity and lipophilicity. Furthermore, the inclusion of the para-fluorine atom on the phenoxy ring is strategically employed to block metabolic hydroxylation, potentially enhancing the pharmacokinetic half-life of the resulting library.

Chemical Rationale & Structure-Activity Relationship (SAR)

The target compound, this compound, represents the "Right-Hand Side" (RHS) pharmacophore of a class II antiarrhythmic agent, minus the N-alkyl substituent.

Key Structural Features:
  • 4-Fluorophenoxy Moiety: The fluorine atom at the para position mimics hydrogen sterically but exerts a strong electronic effect. Crucially, it blocks para-hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance pathway for non-fluorinated analogs (e.g., propranolol).

  • Propanolamine Linker: The secondary hydroxyl group is essential for hydrogen bonding with the Aspartate residue in the beta-adrenergic receptor binding pocket.

  • Primary Amine (

    
    ):  This is the reactive handle. In active beta-blockers, this must be converted to a secondary amine (e.g., isopropyl, tert-butyl) to maximize receptor affinity.[1] Primary amines generally lack sufficient potency.
    
SAR Visualization (Graphviz)

SAR_Analysis Compound This compound Fluorine 4-Fluoro Group (Metabolic Blocker) Compound->Fluorine Contains OH_Group Secondary Alcohol (Receptor H-Bonding) Compound->OH_Group Contains Amine Primary Amine (Synthetic Handle) Compound->Amine Contains Target Active Beta-Blocker (Secondary Amine) Fluorine->Target Increases Half-life Amine->Target Reductive Amination (+ Acetone/Aldehyde)

Figure 1: Structural dissection of the starting material and its transformation into an active pharmaceutical ingredient (API).

Synthesis Strategy: The Reductive Amination Pathway

Direct alkylation of primary amines with alkyl halides (e.g., isopropyl bromide) often leads to over-alkylation (tertiary amines), which drastically reduces beta-blocking activity. Therefore, this protocol utilizes Reductive Amination , which is self-limiting to the secondary amine and offers higher chemoselectivity.

Reaction Scheme:



Target Analog: N-Isopropyl-1-(4-fluorophenoxy)-3-aminopropan-2-ol (A fluorinated analog of Propranolol).

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.Role
This compound 1.0Limiting Reagent
Acetone (or desired ketone/aldehyde)1.2 - 1.5Carbonyl Source
Sodium Triacetoxyborohydride (STAB) 1.5Reducing Agent (Mild)
Acetic Acid (AcOH) 1.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) or THF SolventReaction Medium
Step-by-Step Methodology

1. Imine Formation (In-Situ):

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of DCE .

  • Add 1.2 mmol of Acetone (for isopropyl tail) or the specific aldehyde for your SAR study.

  • Add 1.0 mmol of Acetic Acid.

  • Critical Step: Stir at Room Temperature (RT) for 30-60 minutes under Nitrogen. This allows the hemiaminal/imine equilibrium to establish before reduction.

2. Reduction:

  • Cool the mixture slightly (0°C) if using a reactive aldehyde; for acetone, RT is acceptable.

  • Add 1.5 mmol of Sodium Triacetoxyborohydride (STAB) in one portion.

  • Note: STAB is preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better handling, though 
    
    
    
    is a valid alternative if STAB is unavailable.
  • Stir the reaction at RT for 12–16 hours . Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ). The starting primary amine spot (lower Rf) should disappear, replaced by a higher Rf secondary amine.
    

3. Workup & Purification:

  • Quench the reaction by adding 10 mL of Saturated

    
      solution. Stir for 15 minutes to neutralize the acid and decompose excess borohydride.
    
  • Extract the aqueous layer with DCM (3 x 10 mL) .

  • Combine organic layers, wash with Brine , and dry over anhydrous

    
     .
    
  • Concentrate in vacuo.

  • Purification: Flash column chromatography is required.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of DCM:MeOH (95:5 to 90:10).

    • Yield Expectation: 75–85%.[2]

4. Salt Formation (Optional but Recommended for Stability):

  • Dissolve the resulting oil in minimal diethyl ether.

  • Add 1.0 equiv of Fumaric acid or HCl in Dioxane .

  • Filter the precipitated salt. Crystalline salts are preferred for biological assays.

Process Workflow Diagram

Synthesis_Workflow Start Start: this compound (Dissolve in DCE) Activate Add Carbonyl (Acetone) + AcOH (Imine Formation, 1h) Start->Activate Reduce Add NaBH(OAc)3 (Reductive Amination, 12-16h) Activate->Reduce Quench Quench with NaHCO3 Extract with DCM Reduce->Quench Purify Flash Chromatography (DCM:MeOH 9:1) Quench->Purify Salt Salt Formation (HCl/Fumarate) Final API Purify->Salt

Figure 2: Step-by-step reductive amination workflow for converting the primary amine intermediate into a bioactive secondary amine.

Analytical Validation Parameters

To ensure the protocol was successful, the following analytical benchmarks must be met:

TestExpected ResultInterpretation
1H-NMR (DMSO-d6) Doublet at

1.1 ppm (6H)
Confirms presence of Isopropyl group (if acetone used).
1H-NMR (Shift) Downfield shift of

adjacent to Nitrogen
Confirms conversion of primary to secondary amine.
19F-NMR Single peak ~ -120 ppmConfirms integrity of the 4-fluorophenoxy ring.
HPLC Purity > 98.0% (Area)Required for biological screening.
Chiral HPLC Enantiomeric Excess (ee) checkIf starting material was racemic, product is racemic. If starting material was (S)-isomer, check for racemization (unlikely with STAB).

References

  • Beta-Blocker Pharmacophores: Smith, H. J. (2012). Smith and Williams' Introduction to the Principles of Drug Design and Action. CRC Press. (Establishes the aryloxypropanolamine scaffold requirements).
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Synthesis of Fluorinated Beta-Blockers: ResearchGate. (2024). "Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols." Link

  • General Beta-Blocker Synthesis: "Discovery and development of beta-blockers." Wikipedia. Link

Sources

Topic: Preparation of Accurate and Stable Stock Solutions for Cisapride and Its Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. For cisapride, a gastroprokinetic agent, the accurate quantification of process-related and degradation impurities is critical for ensuring product quality. The foundation of any reliable analytical method for impurity profiling is the preparation of accurate and stable stock solutions of the API and its corresponding impurities. This document provides a comprehensive, scientifically-grounded guide for the preparation of these solutions, emphasizing the rationale behind solvent selection, handling procedures, and storage conditions to ensure the integrity of analytical results. The protocols herein are designed to align with the principles of analytical method validation outlined by major regulatory bodies, ensuring that the prepared standards are fit for purpose in a cGMP environment.[1][2]

Scientific Principles and Rationale

The preparation of reference standards is a critical step that directly impacts the accuracy, precision, and reliability of an analytical method.[3] The choices made during this process must be deliberate and scientifically justified.

The Central Role of the Reference Standard

Pharmaceutical Analytical Impurities (PAIs) and official USP Reference Standards serve as the benchmark against which unknown samples are measured.[4] Any error in the concentration or integrity of a stock solution will propagate throughout the entire analytical workflow, leading to erroneous batch release decisions. Therefore, meticulous attention to detail, from weighing to dissolution and storage, is paramount.

Rationale for Solvent Selection

The selection of an appropriate solvent is the most critical decision in stock solution preparation. The ideal solvent must satisfy several criteria:

  • High Solubilizing Power: The solvent must be capable of completely dissolving the analyte at the target concentration without requiring extreme measures (e.g., excessive heat) that could induce degradation. Cisapride is practically insoluble in water but is freely soluble in dimethylformamide (DMF) and soluble in acetone and dimethyl sulfoxide (DMSO).[5][6][7][8] It is sparingly soluble in methanol.[5][6] For this reason, DMSO or DMF are excellent primary choices for high-concentration stock solutions.

  • Analytical Compatibility: The solvent must be compatible with the downstream analytical technique, typically High-Performance Liquid Chromatography (HPLC). It should be miscible with the mobile phase and have a low UV cutoff to avoid interfering with the detection of the analyte and its impurities.

  • Inertness: The solvent must not react with the analyte. For example, using a protic solvent like methanol for a compound prone to solvolysis would be an inappropriate choice.

Ensuring Gravimetric and Volumetric Accuracy

The accuracy of a stock solution's final concentration is dependent on the precise measurement of both the solute's mass and the solvent's volume.

  • Gravimetric Accuracy: Use a calibrated analytical balance with sufficient precision (e.g., readable to 0.01 mg). The amount of material weighed should be substantial enough to minimize the impact of weighing uncertainty.

  • Volumetric Accuracy: Exclusively use Class A calibrated volumetric flasks and pipettes. The solvent should be allowed to equilibrate to ambient temperature before adjusting to the final volume to prevent concentration errors due to thermal expansion or contraction.

Stability and Storage Considerations

Cisapride and its impurities can be susceptible to degradation. Studies have shown that cisapride is significantly more stable in suspension at refrigerated temperatures (4°C) compared to room temperature (25°C).[9][10] Key factors to control include:

  • Temperature: Lower temperatures slow the kinetics of degradation reactions. Therefore, storage at 2-8°C is strongly recommended.[11]

  • Light: Photodegradation is a common pathway for many APIs. Storing solutions in amber volumetric flasks or vials protects light-sensitive compounds.

  • pH: The stability of cisapride can be pH-dependent.[12][13] Using a neutral, aprotic solvent like DMSO or DMF minimizes the risk of acid- or base-catalyzed hydrolysis.

Materials and Reagents

  • Cisapride Reference Standard (e.g., USP grade)

  • Certified Impurity Reference Standards (e.g., Norcisapride, Cisapride N-Oxide)[14]

  • Dimethyl Sulfoxide (DMSO), HPLC or Spectrophotometric Grade

  • Acetonitrile (ACN), HPLC or Spectrophotometric Grade

  • Methanol (MeOH), HPLC or Spectrophotometric Grade

  • Deionized (DI) Water, 18.2 MΩ·cm

  • Calibrated Analytical Balance (4 or 5 decimal places)

  • Class A Volumetric Flasks (various sizes)

  • Class A Volumetric Pipettes

  • Sonicator Bath

  • Amber glass vials with PTFE-lined caps

Physicochemical Data Summary

A summary of key properties for cisapride and its common impurities is essential for planning the preparation of stock solutions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical FormSolubility Profile
Cisapride C₂₃H₂₉ClFN₃O₄465.95AnhydrousPractically insoluble in water; Soluble in Acetone, DMF, DMSO; Sparingly soluble in Methanol.[5][6][7]
Cisapride Monohydrate C₂₃H₂₉ClFN₃O₄ · H₂O483.97MonohydrateFreely soluble in DMF; Soluble in methylene chloride; Sparingly soluble in methanol.[5][7][15]
Norcisapride C₂₂H₂₇ClFN₃O₄451.92N/AAssumed to be similar to Cisapride due to structural similarity. Solubility testing is recommended.[14][16]
Cisapride N-Oxide C₂₃H₂₉ClFN₃O₅481.95N/AAssumed to be more polar than Cisapride; may exhibit slightly better solubility in polar organic solvents. Solubility testing is recommended.[14]

Experimental Protocols

Protocol: Individual Primary Stock Solution (1.0 mg/mL)

This protocol is designed for preparing a primary stock solution of either cisapride or a single impurity.

  • Pre-Weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing paper or boat on the pan and tare the balance.

  • Weighing the Analyte: Accurately weigh approximately 10.0 mg of the reference standard. Record the exact weight to four decimal places (e.g., 10.XXXX mg).

    • Causality Note: Weighing a sufficient mass minimizes the relative error associated with the balance's uncertainty.

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A amber volumetric flask. Tap the weighing paper to ensure all powder is transferred. Rinse the weighing paper with 1-2 mL of DMSO and add the rinsing to the flask to ensure a complete, quantitative transfer.

  • Initial Dissolution: Add approximately 7 mL (70% of the final volume) of DMSO to the volumetric flask.

    • Causality Note: Adding a partial volume allows for effective mixing and sonication before dilution to the final mark.

  • Sonication: Stopper the flask and sonicate in a water bath for 5-10 minutes, or until all solid material is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter. If dissolution is difficult, gentle warming (<40°C) can be applied in conjunction with sonication.[17]

  • Equilibration and Dilution: Allow the solution to return to ambient laboratory temperature (e.g., 20-25°C). Once equilibrated, carefully add DMSO dropwise to the calibration mark on the neck of the flask.

    • Causality Note: Temperature equilibration is crucial as solvent volume changes with temperature, which would otherwise introduce a concentration error.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Labeling and Storage: Immediately transfer the solution to a labeled amber glass vial. The label should include:

    • Name of Compound

    • Concentration (e.g., 1.0XX mg/mL, calculated from the exact weight)

    • Solvent

    • Preparation Date

    • Preparer's Initials

    • Expiry Date (to be determined by a stability study)

  • Store the vial in a refrigerator at 2-8°C.

Protocol: Mixed Impurity Stock Solution

This solution is often used for system suitability tests (e.g., resolution checks) or for spiking experiments in method validation.[1][18] This example prepares a solution containing two impurities at 0.1 mg/mL each.

  • Prepare Individual Primary Stocks: Prepare individual primary stock solutions of each impurity (e.g., Norcisapride and Cisapride N-Oxide) at 1.0 mg/mL as described in Protocol 5.1.

  • Volumetric Transfer: Into a single 10 mL Class A volumetric flask, accurately pipette 1.0 mL of the Norcisapride primary stock and 1.0 mL of the Cisapride N-Oxide primary stock.

  • Dilution: Dilute the solution to the 10 mL calibration mark with a solvent compatible with the analytical method (e.g., 50:50 Acetonitrile:Water). The choice of diluent here is critical for compatibility with the HPLC mobile phase.

  • Homogenization, Labeling, and Storage: Stopper, invert 15-20 times, and transfer to a labeled amber vial. Store at 2-8°C. The final concentration of each impurity will be 0.1 mg/mL.

Protocol: Working Standard Solution (e.g., 10 µg/mL)

Working solutions are typically prepared fresh daily from the primary stock.

  • Allow Stock to Equilibrate: Remove the primary stock solution (1.0 mg/mL) from the refrigerator and allow it to warm to ambient temperature for at least 30 minutes.

  • Dilution: Pipette 1.0 mL of the equilibrated primary stock solution into a 100 mL Class A volumetric flask.

  • Final Volume: Dilute to the mark with the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Homogenization: Stopper and invert 15-20 times. This solution is now ready for injection.

Workflow Visualization

SingleAnalyteStockPrep cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_storage Final Phase weigh 1. Accurately Weigh Reference Standard transfer 2. Quantitatively Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add ~70% Volume of Solvent (DMSO) transfer->add_solvent sonicate 4. Sonicate Until Fully Dissolved add_solvent->sonicate equilibrate 5. Equilibrate to Room Temperature sonicate->equilibrate dilute 6. Dilute to Final Volume equilibrate->dilute mix 7. Homogenize (Invert 15-20x) dilute->mix label_store 8. Label and Transfer to Amber Vial mix->label_store refrigerate 9. Store at 2-8°C label_store->refrigerate

Caption: Workflow for Single Analyte Stock Solution Preparation.

MixedImpurityStockPrep cluster_inputs Input Solutions cluster_mixing Mixing & Dilution cluster_output Final Solution stock_A Primary Stock: Impurity A (1.0 mg/mL) pipette 1. Pipette Aliquots into Volumetric Flask stock_A->pipette stock_B Primary Stock: Impurity B (1.0 mg/mL) stock_B->pipette dilute 2. Dilute to Final Volume with Diluent pipette->dilute mix 3. Homogenize (Invert 15-20x) dilute->mix final_solution Final Mixed Stock (e.g., 0.1 mg/mL each) mix->final_solution store Store at 2-8°C final_solution->store

Caption: Workflow for Mixed Impurity Stock Solution Preparation.

Quality Control and Self-Validation

To ensure trustworthiness, the preparation process must be a self-validating system.[19]

  • Documentation: Every step, from the balance ID and exact weight to the lot numbers of standards and solvents, must be meticulously recorded in a laboratory notebook.

  • Suitability Checks: Before use in an analysis, the prepared standards should be injected as part of a system suitability test. The performance (e.g., peak shape, response) can provide an initial confirmation of solution integrity.

  • Expiry Dating: While a full stability study is required to assign a formal expiry date, a conservative, scientifically-justified preliminary expiry (e.g., 30-90 days when stored at 2-8°C) should be assigned. This period must be validated with stability data for routine use.[9]

  • Visual Inspection: Before each use, visually inspect the solution for any precipitation or discoloration, which would indicate instability or insolubility. If observed, the solution must be discarded.

Conclusion

The preparation of stock solutions for cisapride and its impurities is a foundational laboratory procedure that demands precision, scientific understanding, and adherence to established best practices. By selecting appropriate solvents based on physicochemical properties, employing calibrated equipment for all measurements, and adhering to proper storage conditions, researchers can generate high-quality, reliable reference standards. These standards are indispensable for the validation of analytical methods and the routine quality control testing that ensures the safety and efficacy of pharmaceutical products.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Cisapride. (n.d.). Wikipedia. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 29). Lab Manager. Retrieved from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). fda.gov. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS. Retrieved from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved from [Link]

  • Cisapride. (n.d.). ResearchGate. Retrieved from [Link]

  • Meuldermans, W., Van Peer, A., Hendrickx, J., Lauwers, W., Swysen, E., & Heykants, J. (1988). Excretion and biotransformation of cisapride in rats after oral administration. Drug Metabolism and Disposition, 16(3), 403-409. Retrieved from [Link]

  • Meuldermans, W., Van Peer, A., Hendrickx, J., Woestenborghs, R., Lauwers, W., Swysen, E., & Heykants, J. (1988). Excretion and Biotransformation of Cisapride in Dogs and Humans After Oral Administration. Drug Metabolism and Disposition, 16(3), 410-419. Retrieved from [Link]

  • Boonleang, J., & Tanthana, C. (2010). Effect of hydroxypropyl-β-cyclodextrin on the stability of cisapride in oral suspensions. Songklanakarin Journal of Science and Technology, 32(6), 605-611. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]

  • CISAPRIDE USP MONOHYDRATE. (n.d.). PCCA. Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]

  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1995). Stability of cisapride in a liquid dosage form at two temperatures. The Annals of Pharmacotherapy, 29(2), 125-126. Retrieved from [Link]

  • Johnson, C. E., & Vu, T. H. (1995). Stability of an extemporaneously compounded cisapride suspension. American Journal of Health-System Pharmacy, 52(21), 2494-2496. Retrieved from [Link]

  • Cisapride. (n.d.). PubChem. Retrieved from [Link]

  • Cisapride Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Effect of hydroxypropyl-β-cyclodextrin on the stability of cisapride in oral suspensions. (n.d.). ResearchGate. Retrieved from [Link]

  • CISAPRIDE (Veterinary—Systemic). (n.d.). Retrieved from [Link]

  • Stability of Cisapride in a Liquid Dosage form at Two Temperatures. (1995, February 1). Semantic Scholar. Retrieved from [Link]

  • Molecular structures of mosapride and cisapride. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.
  • Cisapride. (n.d.). RayBiotech. Retrieved from [Link]

  • sop of placebo and impurity stock solutions. (2021, September 28). Pharma Dekho. Retrieved from [Link]

  • McDowall, R. D. (2020, December 20). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Retrieved from [Link]

  • Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Custom Synthesis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the custom synthesis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol, a valuable building block for researchers, scientists, and drug development professionals. The document outlines a reliable two-step synthetic protocol, detailed application notes on the significance of this fluorinated amino alcohol in medicinal chemistry, and rigorous safety and handling procedures.

Introduction: The Strategic Value of Fluorinated Aryloxypropanolamines

This compound belongs to the aryloxypropanolamine class of compounds, a scaffold of significant interest in pharmaceutical development. The incorporation of a fluorine atom onto the aromatic ring is a strategic design element in modern medicinal chemistry. Fluorine's unique properties, such as its small size and high electronegativity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa, which can lead to better membrane permeability and oral bioavailability.[2][3][4]

The 1-amino-2-propanol moiety is a key structural feature in many biologically active molecules, including a wide range of beta-blockers used to treat cardiovascular diseases.[5][6][7][8] Therefore, this compound serves as a critical chiral building block for the synthesis of novel therapeutic agents with potentially improved pharmacological properties.[9][10]

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the intermediate, 4-fluorophenyl glycidyl ether, via a nucleophilic substitution reaction between 4-fluorophenol and epichlorohydrin. The second step is the ring-opening of the resulting epoxide with ammonia to yield the final amino alcohol product.

The reaction proceeds via the formation of a phenoxide ion from 4-fluorophenol in the presence of a base. This phenoxide then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin.[11] This is followed by an intramolecular cyclization to form the glycidyl ether. The subsequent amination involves the nucleophilic attack of ammonia on one of the epoxide carbons of the glycidyl ether, leading to the opening of the three-membered ring.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Fluorophenyl Glycidyl Ether cluster_step2 Step 2: Amination A 4-Fluorophenol D 4-Fluorophenyl Glycidyl Ether A->D B Epichlorohydrin B->D C Base (e.g., NaOH) C->D Catalyst E 4-Fluorophenyl Glycidyl Ether G This compound E->G F Ammonia (aq.) F->G

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluorophenyl Glycidyl Ether

This procedure outlines the synthesis of the key intermediate, 4-fluorophenyl glycidyl ether, from 4-fluorophenol and epichlorohydrin.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
4-FluorophenolC₆H₅FO112.1011.21 g (0.1 mol)
EpichlorohydrinC₃H₅ClO92.5246.26 g (0.5 mol)
Sodium HydroxideNaOH40.004.40 g (0.11 mol)
Deionized WaterH₂O18.0220 mL
Diethyl Ether(C₂H₅)₂O74.12As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-fluorophenol (11.21 g, 0.1 mol) in epichlorohydrin (46.26 g, 0.5 mol).

  • Prepare a solution of sodium hydroxide (4.40 g, 0.11 mol) in deionized water (20 mL).

  • Heat the mixture in the flask to 60-70 °C with stirring.

  • Add the sodium hydroxide solution dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of diethyl ether and 50 mL of water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with 2 x 50 mL of 5% aqueous sodium hydroxide solution, followed by 2 x 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-fluorophenyl glycidyl ether.

  • The crude product can be purified by vacuum distillation to yield a colorless oil.

Part 2: Synthesis of this compound

This protocol details the ring-opening of 4-fluorophenyl glycidyl ether with aqueous ammonia to yield the final product.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
4-Fluorophenyl Glycidyl EtherC₉H₉FO₂168.1716.82 g (0.1 mol)
Aqueous Ammonia (28-30%)NH₃17.03100 mL
EthanolC₂H₅OH46.0750 mL
DichloromethaneCH₂Cl₂84.93As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluorophenyl glycidyl ether (16.82 g, 0.1 mol) in ethanol (50 mL).

  • Add aqueous ammonia (100 mL, 28-30%) to the solution.

  • Stir the mixture at room temperature for 24-48 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the disappearance of the starting material by TLC (e.g., dichloromethane:methanol, 9:1).

  • Upon completion, remove the ethanol and excess ammonia under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound as a viscous oil or solid.

Purification and Characterization

Purification:

The crude product can be purified by one of the following methods:

  • Column Chromatography: Utilize silica gel as the stationary phase and a gradient eluent system of dichloromethane and methanol.[12]

  • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or isopropanol.[13][14]

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.[4][15][16]

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, the methine proton of the propanol backbone, methylene protons adjacent to the amine and ether, and the protons of the amine and hydroxyl groups.
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), and the three carbons of the propanol backbone.[16]
FT-IR Characteristic absorption bands for O-H and N-H stretching (broad), C-O-C stretching (ether), and C-F stretching.
Mass Spec A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂FNO₂ = 185.20 g/mol ).[17][18]

Application Notes for Drug Development Professionals

The custom synthesis of this compound provides access to a versatile scaffold with significant potential in drug discovery.

  • Beta-Adrenergic Receptor Blockers: The aryloxypropanolamine core is the defining feature of a major class of beta-blockers. The introduction of the 4-fluoro substituent can be explored to modulate the cardioselectivity (β1 vs. β2 receptor affinity) and metabolic stability of new drug candidates.[5][6][7][8]

  • Chiral Building Block in Asymmetric Synthesis: As a chiral amino alcohol, this compound can be used as a precursor for chiral ligands in asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of subsequent reactions.[9] This is crucial for the development of single-enantiomer drugs, which often have improved therapeutic indices compared to their racemic counterparts.

  • Improving Drug-like Properties: The presence of the fluorine atom can confer several advantageous properties to a lead compound, including:

    • Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer half-life in vivo.[1]

    • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing potency.[2][3]

    • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and basicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazardous Reagents:

  • Epichlorohydrin: Highly flammable, toxic, corrosive, and a suspected carcinogen.[1][2][3][5] It can be absorbed through the skin.[1] Always handle with extreme care, using appropriate gloves (e.g., butyl rubber) and eye protection.[1]

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • Aqueous Ammonia: Corrosive and has a pungent, irritating odor. Work in a well-ventilated area and avoid inhalation of vapors.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemically resistant gloves (butyl rubber or Viton for epichlorohydrin).

  • A flame-resistant laboratory coat.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste containing halogenated compounds should be collected in a designated, labeled waste container.

References

  • University of North Carolina at Charlotte. (n.d.). Standard Operating Procedure: Epichlorohydrin. Retrieved from [Link]

  • Ashland. (2018). Epichlorohydrin - Product Stewardship Summary. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Epichlorohydrin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Böhm, H.-J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Epichlorohydrin. Retrieved from [Link]

  • Main, B. G., & Tucker, H. (1985). Beta-adrenergic blocking agents. 18. 1-(Aryloxy)-3-(arylthioalkylamino)propan-2-ols and 1-substituted alkylthioamino-3-(aryloxy)propan-2-ols. Journal of Medicinal Chemistry, 28(4), 512–517.
  • Main, B. G., & Tucker, H. (1982). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. Journal of Medicinal Chemistry, 25(12), 1417–1422.
  • Main, B. G., & Tucker, H. (1982). beta-adrenergic blocking agents. 24. Heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols. Journal of Medicinal Chemistry, 25(12), 1417–1422.
  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Scribd. (n.d.). Epichlorohydrin Handling and Safety Manual. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Boyd, S. L. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules, 20(10), 17946–17963.
  • Fryauf, K., et al. (1993).
  • Advanced Pharmaceutical Analyses. (n.d.). Nuclear Magnetic Resonance Spectroscopy 13C NMR Spectroscopy. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-N bond-forming reactions for the synthesis of arylamines.
  • Organic Syntheses. (n.d.). α,β-DIPHENYLCINNAMONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Retrieved from [Link]

  • Organic Syntheses. (2023). α-Oxamination of Amides via Electrophilic Activation. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • WordPress.com. (2013, August 30). Epichlorohydrin. Retrieved from [Link]

  • Siddique, M. A., et al. (2019). Synthesis and characterization of new poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and bis (fluorophenyl) sulfone. Iranian Polymer Journal, 28(1), 25-34.
  • Advancion. (n.d.). Pharmaceutical Synthesis. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • The City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Radulović, N. S., et al. (2013). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society, 78(12), 1931-1937.
  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
  • Li, H., et al. (2020). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 11(3), 578-587.
  • De Kimpe, N., et al. (2007). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)arenes.
  • Malanga, M., et al. (2014). Synthetic strategies for the fluorescent labeling of epichlorohydrin-branched cyclodextrin polymers. Beilstein Journal of Organic Chemistry, 10, 3007–3018.
  • Roth, M. (1971). Column chromatography of amino acids with florescence detection. Analytical Chemistry, 43(7), 880-882.
  • McKelvey, J. B., et al. (1969). Ammonia-epichlorohydrin reaction products. U.S.
  • Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. The Journal of Organic Chemistry, 14(2), 306-309.
  • Wu, D., & Zhou, S. (2016). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Proceedings of the 2016 4th International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2016).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 1-Amino-3-(4-fluorophenoxy)propan-2-ol in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The content herein is structured to anticipate and resolve common challenges encountered during solubility determination, blending foundational theory with practical, field-proven protocols.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the predicted solubility characteristics of 1-Amino-3-(4-fluorophenoxy)propan-2-ol in methanol based on its molecular structure?

A1: Based on its molecular structure, this compound is expected to be soluble in methanol. The rationale is as follows:

  • Polar Functional Groups: The molecule contains a primary amine (-NH₂), a secondary alcohol (-OH), and an ether linkage (-O-). All three groups are polar and capable of forming hydrogen bonds.

  • Solvent Properties: Methanol (CH₃OH) is a polar protic solvent. Its hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • "Like Dissolves Like": The principle of "like dissolves like" suggests that solutes dissolve best in solvents with similar intermolecular forces.[2] The strong potential for hydrogen bonding between the amine and alcohol groups of the solute and the alcohol group of methanol is the primary driver for solubility.

  • Counteracting Factor: The fluorophenoxy group is the most non-polar part of the molecule. As the size of such non-polar regions increases, solubility in polar solvents tends to decrease.[3] However, given the molecule's relatively small size and the presence of three strong polar groups, significant solubility in methanol is anticipated. A structurally similar, though less polar, compound, 1-AMINO-3-(4-METHOXYPHENOXY)PROPAN-2-OL, is noted to be slightly soluble in methanol.[4]

Q2: What key factors can influence the experimentally determined solubility value?

A2: Several experimental variables can significantly impact solubility results.[2][5] Controlling these is critical for reproducibility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[6] It is crucial to maintain and report a constant temperature (e.g., 25 °C) for all measurements.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Use of high-purity (e.g., ≥95%) this compound and analytical grade methanol is essential.

  • pH of the Medium: As the compound has a basic amine group, the pH of the methanolic solution can influence solubility.[7] For pure methanol, this effect is minimal, but the presence of acidic or basic impurities could have an effect.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can affect its solubility.[5] Using the same batch of material for comparative studies is recommended.

Table 1: Physicochemical Properties of this compound
PropertyValue (Predicted/Calculated)Source
Molecular FormulaC₉H₁₂FNO₂PubChem[1]
Molecular Weight185.20 g/mol PubChem
XLogP3 (Predicted)0.4PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem

Experimental Protocol: Equilibrium Solubility Determination

This protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound in methanol.[8] The workflow is followed by quantification using either High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solid solute to a vial B Add known volume of analytical grade methanol A->B Securely cap vial C Agitate at constant temperature (e.g., 25°C) B->C D Allow sufficient time for equilibrium (e.g., 24-72h) C->D Ensure undissolved solid remains E Withdraw aliquot of supernatant D->E F Immediately filter with 0.22 µm syringe filter E->F Prevents particulates G Choose Method F->G H HPLC Analysis (Recommended) G->H I Gravimetric Analysis G->I J Calculate Solubility (mg/mL or mol/L) H->J I->J

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is confirmed if undissolved solid remains at the end of the experiment.

    • Pipette a precise, known volume (e.g., 5.0 mL) of analytical grade methanol into the vial.

    • Securely cap the vial to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., an incubator set to 25.0 ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

  • Sample Separation:

    • Stop agitation and allow the vial to stand in the temperature-controlled environment for at least 30 minutes to let undissolved solids settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the sample through a chemically compatible (e.g., PTFE) 0.22 µm syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis).[8] This step is critical to remove any microscopic undissolved particles.

  • Quantification of Dissolved Solute:

    • Method A: HPLC Analysis (Recommended)

      • Standard Preparation: Prepare a series of standard solutions of the compound in methanol with known concentrations (e.g., from 0.1 mg/mL to 5 mg/mL).

      • Sample Preparation: Accurately dilute the filtered sample solution with a known volume of methanol to bring its concentration within the calibration range.

      • Chromatographic Conditions (Starting Point):

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase: Isocratic or gradient elution using a mixture of methanol and water with a modifier like 0.1% formic acid or ammonium formate.[9] A good starting point is 70:30 (v/v) Methanol:Water with 10 mM Ammonium Formate.

        • Detection: UV detection at a wavelength where the analyte absorbs, likely around 220 nm or 270 nm due to the phenyl ring. A UV scan should be performed to determine the absorbance maximum.

      • Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the diluted sample and determine its concentration from the curve.

      • Calculation: Account for the dilution factor to determine the original concentration in the saturated solution.

    • Method B: Gravimetric Analysis

      • Accurately weigh the tared vial containing the filtered solution to determine the mass of the solution.

      • Evaporate the methanol from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid degradation.

      • Dry the vial containing the non-volatile residue to a constant weight.

      • The final weight of the residue corresponds to the mass of the compound dissolved in the initial volume of the filtered aliquot.

Troubleshooting Guide

Q3: My solubility results are inconsistent between replicates. What are the common causes?

A3: Inconsistent results typically stem from a lack of control over key variables.

  • Temperature Fluctuations: Even minor temperature changes can alter solubility. Ensure your incubator or water bath is stable and calibrated.

  • Solvent Evaporation: If vials are not sealed properly, methanol can evaporate during the long equilibration period, leading to erroneously high solubility values. Use vials with PTFE-lined caps.

  • Incomplete Equilibration: If the agitation time is too short, the solution may not be truly saturated. Verify equilibrium by testing multiple time points as described in the protocol.

  • Pipetting or Weighing Errors: Use calibrated pipettes and an analytical balance. Ensure there are no air bubbles when pipetting.

  • Ineffective Filtration: Failure to filter or using an incorrect filter size can allow fine solid particles into your sample, leading to artificially high and variable results.

Troubleshooting Inconsistent Results

G cluster_causes cluster_solutions Problem Inconsistent Solubility Results Temp Temperature Fluctuations Problem->Temp Equil Incomplete Equilibrium Problem->Equil Evap Solvent Evaporation Problem->Evap Filter Poor Filtration Problem->Filter Sol_Temp Calibrate incubator; Monitor temperature log Temp->Sol_Temp Sol_Equil Increase agitation time; Sample at 24, 48, 72h until concentration plateaus Equil->Sol_Equil Sol_Evap Use PTFE-lined caps; Wrap with parafilm Evap->Sol_Evap Sol_Filter Use 0.22 µm PTFE filter; Pre-rinse filter Filter->Sol_Filter

Sources

Technical Support Center: Stability & Handling of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

[1][2]

Welcome to the Technical Support Hub. This guide addresses the physicochemical stability, solubility, and handling of 1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS: 366-50-7 / analogs). It is designed for researchers observing unexpected precipitation, discoloration, or potency loss in their assays.

Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
Functional Groups Primary Amine, Secondary Alcohol, Fluorophenyl EtherSusceptible to oxidation and pH-dependent solubility.
pKa (Amine) ~9.2 – 9.6 (Estimated based on aryloxypropanolamine analogs)Basic. Positively charged (protonated) at pH < 7. Neutral (free base) at pH > 9.
Solubility (Water) pH-dependentHigh solubility in acidic buffers (pH 4–6). Low solubility in neutral/basic buffers (risk of precipitation).
Solubility (Organic) HighSoluble in DMSO, Ethanol, Methanol.
Key Instability Oxidation, CarbamylationSolutions may yellow over time; absorbs atmospheric CO₂.
Module 1: Solubility & Solution Preparation

The Issue: Users often report "crashing out" or cloudiness when diluting DMSO stock solutions into aqueous buffers.

The Mechanism: The molecule behaves as a surfactant-like amphiphile. The fluorophenyl tail is lipophilic, while the amino-alcohol head is polar.

  • At pH < 8: The amine is protonated (

    
    ), vastly increasing water solubility.
    
  • At pH > 9: The amine exists as a free base (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). The lipophilic fluorophenyl group dominates, causing the molecule to aggregate or precipitate.
    

Protocol: Optimal Stock Solution Preparation

  • Primary Stock: Dissolve the solid in anhydrous DMSO or Ethanol to 10–50 mM.

    • Why: Avoids pH issues entirely during storage.

  • Aqueous Dilution:

    • Preferred: Dilute into buffers with pH ≤ 7.4 (PBS, HEPES).

    • Avoid: Direct dilution into high pH buffers (Carbonate, Tris pH > 8.5) without verifying solubility limits.

  • Verification: If a precipitate forms immediately upon aqueous dilution, sonicate for 30 seconds. If it persists, the concentration exceeds the critical solubility limit of the free base; lower the concentration or add a co-solvent (e.g., 5% DMSO final).

Module 2: Stability & Degradation Pathways

The Issue: Stock solutions turning yellow/brown or developing a white crust.

1. Oxidative Degradation (Yellowing)

Primary amines are susceptible to air oxidation, forming hydroxylamines and imines. This is accelerated by light and trace metal ions. The "yellowing" is often due to trace polymerization of these oxidized byproducts, even if the parent compound is 95% intact.

2. Carbamylation (White Precipitate)

Primary amines react reversibly with atmospheric Carbon Dioxide (

  • Reaction:

    
    
    
  • Symptom: A white solid forming on the rim of the vial or cloudiness in basic solutions exposed to air.

Visualizing the Degradation Logic

DegradationPathwaysParent1-Amino-3-(4-fluorophenoxy)propan-2-olOxidationOxidation(Air/Light)Parent->Oxidation O2, hνCarbamylationCarbamylation(CO2 Exposure)Parent->Carbamylation + CO2ImineImines / Aldehydes(Yellow/Brown Color)Oxidation->Imine DegradationCarbamateCarbamate Salt(White Precipitate)Carbamylation->Carbamate Reversible

Figure 1: Primary degradation pathways. Oxidation leads to irreversible discoloration, while carbamylation leads to precipitation that can sometimes be reversed by acidification.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution was clear yesterday but is cloudy today. Why?

  • Diagnosis: DMSO is hygroscopic (absorbs water from air). If moisture enters, it can shift the solubility profile or introduce

    
    .
    
  • Fix:

    • Warm the solution to 37°C to see if it redissolves.

    • If "white crust" is visible, it is likely the carbamate salt. Add a trace amount of HCl (or acidic buffer) to convert it back to the soluble hydrochloride salt.

    • Prevention: Store DMSO stocks in single-use aliquots under Argon/Nitrogen at -20°C.

Q2: Can I autoclave solutions of this compound?

  • Answer: No.

  • Reasoning: Aryloxypropanolamines are thermally stable up to ~50°C, but autoclave temperatures (121°C) can induce ether cleavage or nucleophilic attack by the amine on the alcohol (intramolecular cyclization).

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.

Q3: The solution turned yellow. Is it still usable?

  • Assessment:

    • Light Yellow: Likely <1% degradation. Usable for non-critical range-finding assays.

    • Dark Amber/Brown: Significant oxidation. Discard.

  • Root Cause: Storage in clear glass or loose caps.

  • Corrective Action: Always use amber glass vials.

Troubleshooting Decision Tree

TroubleshootingStartObservation: Solution IssuePrecipitatePrecipitate / CloudinessStart->PrecipitateColorChangeColor Change (Yellow)Start->ColorChangeCheckPHCheck pHPrecipitate->CheckPHCheckStorageCheck StorageColorChange->CheckStorageAcidicpH < 7CheckPH->AcidicIfBasicpH > 9CheckPH->BasicIfAction3Oxidation.Discard if dark.Use Fresh + Argon.CheckStorage->Action3Action1Likely Salt Crash.Add DMSO or Dilute.Acidic->Action1Action2Free Base Insolubility.Acidify to pH 6-7.Basic->Action2

Figure 2: Diagnostic logic for common solution stability issues.

References
  • PubChem. (n.d.).[1] this compound (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Čižmárová, M., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences. (Discusses oxidative degradation pathways of aryloxyaminopropanols). Retrieved from [Link]

  • George, A., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules. (Mechanistic detail on amine-CO2 carbamylation). Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] (Foundational principles of zwitterion/amine solubility in hydroalcoholic systems). Retrieved from [Link]

Technical Support Center: Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Troubleshooting of Fluorinated Amino Alcohols

Audience: Medicinal Chemists, Process Chemists, and Inventory Managers.

Introduction: The Stability Paradox

Fluorinated amino alcohols are critical bioisosteres in modern drug discovery, often replacing leucine or isoleucine residues to improve metabolic stability. However, they present a unique stability paradox : while the carbon-fluorine bond is one of the strongest in organic chemistry, the presence of electronegative fluorine atoms significantly alters the physicochemical properties of the adjacent amine and hydroxyl groups.

This guide moves beyond generic "store in a cool dry place" advice. It addresses the specific chemical behaviors of these compounds—specifically carbamate formation , hygroscopic deliquescence , and fluorine-induced pKa shifts —providing you with actionable protocols to preserve the integrity of these high-value reagents.

Module 1: Critical Storage Protocols

The Golden Rule: Treat every fluorinated amino alcohol as a "CO₂ Sponge."

The electron-withdrawing nature of the fluoro-group lowers the basicity (pKa) of the amine compared to non-fluorinated analogues. However, it often increases the N-H acidity, making the amine highly susceptible to reversible reaction with atmospheric CO₂ to form carbamates (zwitterionic species).

Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 4°C (Active use)Low temperature kinetically inhibits oxidation of the

-carbon and slows hydrolysis rates if moisture is present.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a superior "blanket" over the solid/oil to prevent CO₂ and moisture ingress.
Container Amber Borosilicate Glass (with Teflon-lined cap)Protects from photodegradation. Note: For highly fluorinated fluids, check for glass etching; PFA/FEP plastic is the alternative.
Desiccant P₂O₅ or Activated Sieves Silica gel is often insufficient for these highly hygroscopic compounds.
Module 2: Handling & Logistics (Visualized)

Scenario: You have received a shipment of a novel trifluoromethyl-amino alcohol. It arrived on ice but the ice pack has melted.

Workflow: Receipt and Initial Storage

StorageWorkflow Start Shipment Received CheckSeal Inspect Septum/Seal (Intact?) Start->CheckSeal Condition Physical State Check CheckSeal->Condition Yes Solid Free-flowing Solid Condition->Solid Goo Sticky Gum/Oil (Deliquescence?) Condition->Goo ActionPurge Argon Purge (Balloon/Manifold) Solid->ActionPurge ActionDry High-Vac Drying (2-4h, ambient) Goo->ActionDry Remove Moisture ActionDry->Solid If Reversible ActionStore Store at -20°C (Secondary Container) ActionPurge->ActionStore

Figure 1: Decision logic for receiving and stabilizing fluorinated amino alcohols.

Module 3: Troubleshooting & FAQs
Q1: My solid compound has turned into a yellow oil. Is it ruined?

Diagnosis: Likely Deliquescence (moisture absorption) combined with mild Oxidation .

  • Mechanism: Fluorinated amines are potent hydrogen bond donors. They pull moisture from the air, dissolving themselves in the absorbed water. The yellowing indicates trace oxidation of the amine to an imine or N-oxide.

  • The Fix (Rescue Protocol):

    • Dissolve the "oil" in dry Dichloromethane (DCM).

    • Add activated 3Å molecular sieves and let stand for 2 hours.

    • Filter and concentrate in vacuo.

    • If yellowing persists, perform a rapid filtration through a small plug of neutral alumina (removes oxidation byproducts).

Q2: The NMR shows "extra" peaks and the integration is off. Is it impure?

Diagnosis: Suspect Carbamate Formation or Rotamers .

  • The Test: Run a variable temperature (VT) NMR or add a drop of D₂O/TFA.

    • Scenario A (Rotamers): Due to the bulky fluorine groups (like

      
      ), rotation around the C-N bond can be restricted. Result:  Peaks coalesce at higher temperatures (e.g., 50°C).
      
    • Scenario B (Carbamate): Reaction with atmospheric CO₂ (

      
      ). Result:  The impurity peak disappears upon adding acid (TFA), which decarboxylates the carbamate back to the amine salt.
      
Q3: Why is my yield low when using this in a peptide coupling?

Diagnosis: Stoichiometric Mismatch due to salt formation.

  • Explanation: If your fluorinated amino alcohol has absorbed CO₂ (carbamate) or HF (hydrolysis of unstable C-F bonds), the molecular weight you are using for calculation is wrong.

  • Solution: You must determine the "Effective Molecular Weight" via titration or Quantitative NMR (qNMR) before critical couplings.

Module 4: Advanced Quality Control (qNMR)

Standard LCMS is often insufficient for fluorinated amino alcohols because they ionize poorly or the salt forms dissociate in the mobile phase, hiding impurities. 19F NMR is the gold standard validation method.

Protocol: 19F qNMR Purity Check
  • Internal Standard Selection: Choose a standard with a distinct chemical shift and high stability.

    • Recommended:

      
      -Trifluorotoluene (
      
      
      
      -63 ppm) or Fluorobenzene (
      
      
      -113 ppm).
  • Sample Prep:

    • Dissolve 10 mg of analyte + 10 mg of Standard in

      
       or 
      
      
      
      .
    • Crucial Step: Set the relaxation delay (

      
      ) to at least 10 seconds (Fluorine relaxation times (
      
      
      
      ) can be very long; short delays lead to integration errors).
  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

    
    
    (Where I = Integration, N = Number of Fluorines, m = mass)[1]
    
Visualizing the Degradation Pathway

Degradation Amine Pure Fluorinated Amino Alcohol Carbamate Carbamate Salt (Solid Precipitate) Amine->Carbamate Reversible (Fast) Hydrolysis Hydrolysis (Loss of F -> HF) Amine->Hydrolysis Irreversible (Slow) CO2 + CO2 (Air) CO2->Carbamate H2O + H2O (Moisture) H2O->Hydrolysis

Figure 2: Primary degradation pathways. Carbamate formation is reversible; Hydrolysis is not.

References
  • Stability of Fluorin

    • Source: Chiu, H. P., et al. (2009).[2] "Effect of highly fluorinated amino acids on protein stability."[2][3] Journal of the American Chemical Society.[2]

    • Relevance: Establishes the thermodynamic stability and hydrophobic effects of fluorin
  • Amine-CO₂ Reaction Mechanisms

    • Source: Kierzkowska-Pawlak, H. (2012).[2] "Carbon Dioxide Absorption into Aqueous Solutions of Sterically Hindered Amines." Separation Science and Technology.

    • Relevance: details the kinetics of carbamate formation in hindered amines, applicable to bulky fluorin
  • Quantit

    • Source: Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry (Extrapolated to 19F methodologies for pharmaceutical purity).
    • Relevance: Validates the use of internal standards for qNMR in drug development.
  • Handling of Fluorin

    • Source: L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4] Journal of Organic Chemistry.

    • Relevance: While focused on reagents, this paper outlines the best practices for handling hygroscopic fluorin

Sources

Technical Support Center: Prevention of 1-Amino-3-(4-fluorophenoxy)propan-2-ol Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Amino-3-(4-fluorophenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this important amino alcohol intermediate. The following question-and-answer format directly addresses common issues encountered during experimental work.

Section 1: Understanding the Problem - FAQs on Oxidation

Q1: My sample of this compound is showing signs of degradation, such as discoloration or the appearance of new peaks in my analysis. What could be the cause?

A1: The most likely cause of degradation for a compound like this compound is oxidation.[1][2][3] This molecule contains two functional groups that are susceptible to oxidation: a primary amine and a secondary alcohol.[4][5] Oxidation can be initiated by exposure to atmospheric oxygen, heat, light, or trace metal contaminants.[3] The degradation can lead to a variety of byproducts, affecting the purity, stability, and potentially the biological activity of your compound.

Q2: Which parts of the this compound molecule are most susceptible to oxidation?

A2: There are two primary sites of oxidation in the this compound molecule:

  • The Primary Amine (-NH2): Primary amines can be oxidized to form various products, including hydroxylamines, nitroso compounds, or can undergo oxidative deamination.[4][6] This is a common degradation pathway for many pharmaceutical compounds.[1]

  • The Secondary Alcohol (-CH(OH)): Secondary alcohols can be oxidized to form ketones.[5][7]

The presence of both of these susceptible groups means that a mixture of oxidation products could be formed.

Q3: What are the common initiators of oxidation for this type of compound?

A3: Oxidation is often initiated by reactive oxygen species (ROS), which can be generated by several factors commonly encountered in a laboratory or manufacturing setting:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.[3]

  • Heat: Elevated temperatures can accelerate the rate of oxidation.[3]

  • Light: Exposure to UV or even visible light can provide the energy to initiate oxidative reactions.[3]

  • Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions.[3]

  • Peroxides: Peroxide impurities in solvents or excipients are a common source of reactive oxygen species that can initiate oxidation.[1]

Section 2: Troubleshooting and Prevention Strategies

This section provides actionable steps to mitigate and prevent the oxidation of this compound.

Q4: How can I prevent oxidation during storage of this compound?

A4: Proper storage is the first line of defense against oxidation. The following table summarizes recommended storage conditions:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (e.g., nitrogen, argon)Minimizes exposure to atmospheric oxygen.[3]
Temperature Cool (2-8°C) or as specified by the supplierReduces the rate of chemical reactions, including oxidation.[3]
Light Amber vials or opaque containersProtects the compound from light-induced degradation.[3]
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture. Avoid incompatible materials like certain metals.
Q5: What measures can I take during my experiments to minimize oxidation?

A5: During experimental work, it's crucial to maintain an environment that limits exposure to oxidation initiators.

Experimental Workflow for Minimizing Oxidation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_storage Final Product Storage Prep Degas Solvents (e.g., sparging with N2 or Ar) Inert Use Inert Atmosphere (Glovebox or Schlenk line) Prep->Inert Maintain Inertness Temp Maintain Low Temperature (as reaction allows) Inert->Temp Transfer to Reaction Light Protect from Light (Wrap flask in foil) Temp->Light Metal Use High-Purity Reagents (Minimize metal catalysts unless intended) Light->Metal Workup Minimize Exposure to Air Metal->Workup Reaction Complete Purify Use Degassed Solvents for Chromatography Workup->Purify Store Store under Inert Gas in Amber Vials at 2-8°C Purify->Store Isolated Product Troubleshooting Start Oxidation Suspected? (e.g., new peaks, discoloration) CheckStorage Review Storage Conditions (Inert gas, temp, light) Start->CheckStorage CheckProcedure Review Experimental Procedure (Solvent purity, atmosphere) Start->CheckProcedure ImplementChanges Implement Preventative Measures: 1. Inert atmosphere 2. Degas solvents 3. Protect from light CheckStorage->ImplementChanges CheckProcedure->ImplementChanges AddAntioxidant Consider Adding Antioxidant (e.g., BHT, Ascorbic Acid) ImplementChanges->AddAntioxidant Analyze Re-analyze Sample with Stability-Indicating Method AddAntioxidant->Analyze ProblemSolved Problem Resolved Analyze->ProblemSolved Degradation Stopped FurtherInvestigation Further Investigation Needed (Identify degradants with LC-MS) Analyze->FurtherInvestigation Degradation Persists

Sources

Technical Support Center: Purification of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-Amino-3-(4-fluorophenoxy)propan-2-ol via recrystallization. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure robust and reproducible outcomes.

Introduction

This compound is a key chiral building block in pharmaceutical synthesis. Its molecular structure, featuring a primary amine, a secondary alcohol, and a fluorinated aromatic ether, necessitates high purity for subsequent synthetic steps and for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at different temperatures. A successful recrystallization yields a product with high purity, desirable crystal morphology, and minimal loss of material.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "best" solvent; the ideal choice depends on the specific impurity profile of your crude material. An optimal recrystallization solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but poorly at low temperatures (e.g., 0-4 °C).[1] Based on the structure of this compound, which has both polar (amine, hydroxyl) and non-polar (fluorophenyl ether) regions, suitable solvents are typically polar protic solvents or solvent mixtures. Good starting points for screening include:

  • Alcohols: Isopropanol, Ethanol, Methanol.

  • Water: The compound may have some water solubility, making it a potential co-solvent.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

  • Mixtures: Isopropanol/water, Ethanol/water, or Ethyl acetate/Hexane systems can be highly effective for fine-tuning solubility.

Q2: Why is my final product yield consistently low?

A2: Low yield is a common issue in recrystallization and can stem from several factors:[2]

  • Using excessive solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required for complete dissolution will keep a significant portion of your product in the solution (mother liquor) even after cooling.[3]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

  • Inappropriate solvent choice: A solvent in which the compound has high solubility even at low temperatures will lead to poor recovery.

  • Excessive washing: Rinsing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away a portion of the product.[1]

Q3: What does the formation of an oil instead of crystals indicate?

A3: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent.[3][4] Essentially, the compound comes out of solution as a liquid instead of a solid crystalline lattice. This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems encountered during the recrystallization workflow in a direct question-and-answer format.

Problem / Observation Underlying Cause & Scientific Explanation Recommended Solution(s)
My compound will not fully dissolve, even with a large volume of boiling solvent. The solvent's polarity may be mismatched, rendering it a poor solvent for your compound. Alternatively, you may have insoluble impurities (e.g., inorganic salts, polymers) mixed with your crude material.1. Re-evaluate Solvent Choice: Consult a solubility prediction guide or perform a new solvent screen (see Protocol 1).[5] 2. Perform Hot Filtration: If insoluble particulate matter is visible, dissolve the soluble portion of your compound in excess hot solvent and filter the hot solution to remove the insoluble impurities. Then, boil away the excess solvent to reach the saturation point and proceed with cooling.
No crystals form after the solution has cooled to room temperature and been placed in an ice bath. The solution is not supersaturated. This means either too much solvent was added initially, or the chosen solvent is too effective at dissolving the compound even at low temperatures.[2][3] Crystal formation also requires nucleation sites to begin.1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent to increase the concentration. Allow it to cool again.[2] 2. Induce Crystallization (Provide Nucleation Sites):     a) Scratch: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. Microscopic scratches provide a surface for crystal growth.[4]     b) Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for further crystallization.[4] 3. Add an Anti-Solvent: If using a solvent mixture, you can slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes turbid, then warm slightly to clarify and cool slowly.[4]
The compound "oiled out" into liquid droplets during cooling. The compound came out of solution at a temperature above its melting point, often due to rapid cooling or high impurity levels. The oil may solidify into an amorphous mass, which can trap impurities.[3]1. Re-dissolve and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (10-20%) more solvent.[2] 2. Ensure Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask can help. This allows crystals to form at a lower temperature. 3. Change Solvents: Select a solvent with a lower boiling point.
The final crystals are colored, but the pure compound is expected to be white/colorless. Colored impurities are present. These are often large, conjugated organic molecules that can be adsorbed onto a high-surface-area material.1. Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight). 2. Boil and Filter: Keep the solution at a boil for a few minutes to allow the charcoal to adsorb the impurities. 3. Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to the hot, but not vigorously boiling, solution.
The final product has a broad or depressed melting point after drying. This is a strong indicator that the product is still impure or contains residual solvent. A pure crystalline solid will have a sharp melting point range (typically <2 °C).1. Re-recrystallize: Perform a second recrystallization, possibly using a different solvent system to target different impurities. 2. Ensure Thorough Drying: Dry the crystals under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable, to remove all traces of the recrystallization solvent.

Experimental Protocols

Protocol 1: Microscale Solvent Screening

This protocol allows for the rapid determination of a suitable recrystallization solvent or solvent system using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., isopropanol, ethyl acetate, water) dropwise, vortexing after each addition. Observe if the solid dissolves at room temperature.

    • Observation: If the compound dissolves readily at room temperature, the solvent is unsuitable for recrystallization as recovery will be poor.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

    • Observation: A good solvent will dissolve the compound completely at its boiling point in a reasonable volume.[1]

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

    • Observation: The ideal solvent will result in the formation of a large crop of crystals upon cooling. Note the quantity and quality of the crystals.

  • Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold.

Protocol 2: Bulk Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Purity Assessment

Verifying the purity of the final product is a critical final step.

  • Melting Point Analysis:

    • Procedure: A small sample of the dry, purified crystals is packed into a capillary tube and heated in a melting point apparatus.

    • Interpretation: A pure compound will exhibit a sharp, well-defined melting point range (typically <2 °C). Impurities will cause the melting point to be depressed and the range to be broadened.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is a highly sensitive technique for assessing purity and quantifying residual impurities. Due to the amine group, special considerations may be needed to achieve good peak shape.[4]

    • Suggested Starting Conditions:

      • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and Water. To improve peak shape for the basic amine, a modifier is recommended.[6]

        • Acidic Modifier: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in both solvents.

        • Basic Modifier: 0.1% Diethylamine or Triethylamine (TEA) in the organic phase.[6]

      • Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

      • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Summary: Solvent Screening Template

Solvent System TestedSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon CoolingObservations (Color, Crystal Shape)
e.g., Isopropanol~10~200Abundant, needle-likeColorless solution, well-formed crystals
e.g., Water~50~300Poor recoveryHigh solubility at low temp
e.g., Toluene<1~15Good recoverySlow to dissolve
e.g., IPA/Water (9:1)~5~250Excellent, prismaticOptimal balance found

Recrystallization Workflow and Troubleshooting Diagram

Recrystallization_Workflow Crude Crude Material Screen Protocol 1: Solvent Screening Crude->Screen Optional but Recommended Dissolve Dissolve in Minimum Amount of Boiling Solvent Crude->Dissolve HotFilt_Q Insoluble Impurities or Color Present? Dissolve->HotFilt_Q Charcoal Add Charcoal (if colored) HotFilt_Q->Charcoal Yes Cool Slowly Cool to Room Temperature HotFilt_Q->Cool No HotFilt Hot Filtration Charcoal->HotFilt HotFilt->Cool Crystals_Q Crystals Formed? Cool->Crystals_Q Troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume Crystals_Q->Troubleshoot No IceBath Cool in Ice Bath Crystals_Q->IceBath Yes Troubleshoot->Cool Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Assess Assess Purity (Melting Point, HPLC) Dry->Assess Purity_Q Purity Acceptable? Assess->Purity_Q Pure Pure Product Purity_Q->Pure Yes Redo Re-recrystallize (Consider different solvent) Purity_Q->Redo No Redo->Dissolve

Sources

Technical Support Center: 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Laboratory Professionals

Welcome to the technical support center for 1-Amino-3-(4-fluorophenoxy)propan-2-ol. This resource is designed to provide researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of this compound. The following question-and-answer format addresses common concerns and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary applications?

This compound is a chiral β-amino alcohol.[1] It serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of resulting compounds, making it a key intermediate in the synthesis of targeted therapies.[1][2]

What are the main hazards associated with this compound?

This compound is classified as a hazardous substance.[3][4] It can cause severe skin burns and eye damage.[1][3][4][5] Inhalation of dust or vapors may lead to respiratory irritation.[6] Ingestion is also harmful.[4] It is imperative to use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

What are the recommended storage conditions?

To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[7] It should be kept away from incompatible materials such as strong oxidizing agents and acids.[3][4][5]

What personal protective equipment (PPE) is required for safe handling?

When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., PVC).

  • Respiratory Protection: Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Troubleshooting and Experimental Protocols

Issue: Accidental contact with the skin or eyes has occurred. What are the immediate first-aid procedures?
  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[3][5][8] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[3][5][8] If present, remove contact lenses and continue rinsing.[3][5][8] Immediate medical attention is required.[3][5][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][5][8] Call a poison center or doctor immediately.[3][5][8]

  • Ingestion: Rinse the mouth with water.[3][5][8] Do NOT induce vomiting.[3][5][8] Seek immediate medical assistance.[3]

Issue: A small spill has occurred in the lab. What is the appropriate response?

For minor spills, follow these steps:

  • Evacuate and Secure: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.

  • Collection: Carefully sweep the contained material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Spill Response Decision Tree

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major EvacuateAndVentilate Evacuate Area & Ventilate SmallSpill->EvacuateAndVentilate CallEHS Evacuate & Call Emergency Services/EHS LargeSpill->CallEHS ContainAndCollect Contain with Absorbent & Collect Waste EvacuateAndVentilate->ContainAndCollect Decontaminate Decontaminate Surface ContainAndCollect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose DisposalWorkflow Start Waste Generation Collect Collect in Labeled, Sealed Container Start->Collect Store Store in Designated Hazardous Waste Area Collect->Store Manifest Complete Waste Manifest Store->Manifest Pickup Schedule Professional Disposal Pickup Manifest->Pickup End Disposal Complete Pickup->End

Caption: A step-by-step guide for the safe and compliant disposal of waste.

Chemical and Physical Properties

PropertyValue
Molecular Formula C9H12FNO2 [9][10]
Molecular Weight 185.20 g/mol [9]
Physical Form Solid
Storage Temperature 2-8°C [7]

References

  • PubChem. (n.d.). 1-[Fluoro(phenoxy)amino]propan-2-ol.
  • PubChemLite. (n.d.). This compound.
  • TCI Europe N.V. (2024, December 2).
  • MilliporeSigma. (n.d.). 2-(4-Amino-3-fluorophenyl)propan-2-ol.
  • Fisher Scientific. (2025, December 20).
  • MilliporeSigma. (2025, November 6).
  • PubChem. (2021, May 7). 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
  • TCI Europe N.V. (2025, January 3).
  • Santa Cruz Biotechnology, Inc. (n.d.). Amino-2-propanol.
  • ChemicalBook. (n.d.). 1-AMINO-3-(4-METHOXYPHENOXY)PROPAN-2-OL CAS 5002-93-7.
  • Fisher Scientific. (2025, December 18).
  • Benchchem. (n.d.). (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol|CAS 228422-49-9.
  • PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.
  • Sigma-Aldrich. (2012, January 20).
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
  • Matrix Scientific. (n.d.). 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

Technical Support Center: Analysis of Cisapride Side Chain Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the degradation products of the cisapride side chain. The information herein is designed to offer both theoretical understanding and practical, field-proven solutions to challenges encountered during experimental analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the stability and degradation of cisapride, focusing on the side chain.

FAQ 1: What are the primary degradation pathways for cisapride, particularly affecting its side chain?

Cisapride is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1] The key degradation pathways affecting its complex side chain are:

  • Oxidative N-dealkylation: This is a major metabolic and degradation route.[2][3] It involves the removal of the alkyl group at the piperidine nitrogen, leading to the formation of norcisapride .[4][5] This is often the most prominent degradation product observed in both in vivo metabolism and in vitro stability studies.[2]

  • Hydrolysis: The amide linkage in the cisapride molecule is a primary target for hydrolysis, especially under acidic or basic conditions. This cleavage results in the formation of two main fragments: 4-amino-5-chloro-2-methoxybenzoic acid and N-(3-(4-fluorophenoxy)propyl)-3-methoxypiperidin-4-amine .[6] Acidic conditions can accelerate this hydrolysis process.[6]

  • N-oxidation: The piperidine nitrogen in the side chain can be oxidized to form Cisapride N-oxide .[5][7] This is a common pathway for tertiary amines when exposed to oxidizing agents.[7]

  • O-dealkylation and O-demethylation: Minor degradation pathways include the cleavage of ether linkages, leading to various O-dealkylated and O-demethylated products.[5][8]

FAQ 2: Why is it critical to perform forced degradation studies on cisapride?

Forced degradation studies, or stress testing, are mandated by regulatory bodies like the ICH and are scientifically essential for several reasons:[1][9]

  • Pathway Elucidation: They deliberately stress the molecule to identify the most probable degradation products and establish its degradation pathways.[1][10] This is fundamental to understanding the intrinsic stability of the molecule.

  • Method Validation: Stress testing is crucial for developing and validating a "stability-indicating" analytical method.[11][12] A method is considered stability-indicating only if it can accurately measure the active pharmaceutical ingredient (API) without interference from its impurities, excipients, and degradation products.[11]

  • Formulation and Packaging Development: Understanding how cisapride degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from environmental factors like light and moisture.[1]

  • Shelf-Life Prediction: The data generated helps in predicting the shelf-life of the drug substance and product under recommended storage conditions.[9]

A typical forced degradation study should aim for 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without generating secondary, less relevant products.[9][13]

FAQ 3: My chromatogram shows a new peak co-eluting with the main cisapride peak after oxidative stress. How can I resolve this?

Co-elution is a common challenge in stability-indicating method development. When a degradation product, such as Cisapride N-oxide, co-elutes with the parent drug, it compromises the accuracy of quantification.[11] Here’s a systematic approach to troubleshoot this issue:

  • Confirm Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main cisapride peak. A non-homogenous peak (purity angle > purity threshold) confirms co-elution.[11]

  • Adjust Mobile Phase pH: The ionization state of cisapride (a weak base) and its degradation products can be manipulated by changing the mobile phase pH.[14] A slight adjustment (e.g., ± 0.5 pH units) can significantly alter retention times and improve resolution.

  • Modify Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer in your mobile phase. A shallower gradient or a lower percentage of organic solvent can increase retention and enhance separation.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a different column. If you are using a standard C18 column, consider one with a different chemistry, such as a C8, phenyl-hexyl, or a column with a polar-embedded group, which can offer different selectivity for the parent drug and its more polar N-oxide degradant.

  • Employ Orthogonal Methods: Utilize a completely different analytical technique, like hydrophilic interaction liquid chromatography (HILIC) or capillary electrophoresis, to achieve separation.[15]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during the analysis of cisapride degradation products.

Guide 1: Poor Mass Balance in Forced Degradation Studies

Issue: After conducting a forced degradation study (e.g., acid hydrolysis), the sum of the assay value of cisapride and the total percentage of all degradation products is significantly less than 100% (e.g., 85%).

Causality & Troubleshooting Steps:

A poor mass balance suggests that not all degradation products are being detected or accurately quantified.[13]

  • Check for Non-Chromophoric Degradants:

    • Problem: Some degradation products, particularly small, fragmented parts of the side chain, may lack a UV-absorbing chromophore and will be invisible to a UV/PDA detector.

    • Solution: Re-analyze the stressed samples using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[15][16] LC-MS is particularly powerful as it can detect and provide mass information for non-chromophoric compounds.[17]

  • Investigate Volatile Degradants:

    • Problem: Degradation may produce volatile impurities that are lost during sample preparation or analysis.

    • Solution: Analyze the headspace of the stressed sample using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) to identify any volatile products.

  • Assess Adsorption/Precipitation:

    • Problem: Highly polar or insoluble degradation products may adsorb onto the sample vial surface or precipitate out of the solution, especially if the sample diluent is not optimized.

    • Solution: Visually inspect the vials for any precipitate. Try different diluents to ensure all degradants remain in solution. Analyze an unfiltered portion of the sample if you suspect precipitation.

  • Evaluate Chromatographic Conditions:

    • Problem: Some degradation products might be irreversibly retained on the HPLC column or may be eluting very late, outside of your analysis window.

    • Solution: Run a very long, "scouting" gradient to ensure all components are eluted from the column. Also, inject a strong solvent like 100% acetonitrile or methanol at the end of a sequence to wash the column and check for any late-eluting peaks.

Guide 2: Identifying an Unknown Degradation Product

Issue: A significant unknown peak appears in the chromatogram of a photostability study sample. You need to identify its structure.

Causality & Troubleshooting Steps:

Structural elucidation is a multi-step process requiring a combination of analytical techniques.

  • Obtain Mass Information (LC-MS/MS):

    • Action: Infuse the stressed sample into a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap system coupled with liquid chromatography.[15] This will provide an accurate mass of the unknown peak, allowing you to predict its elemental formula.

    • Rationale: An accurate mass is critical for distinguishing between isobaric compounds (same nominal mass, different elemental composition).

  • Perform Fragmentation Analysis (MS/MS):

    • Action: Isolate the parent ion of the unknown peak in the mass spectrometer and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Rationale: The fragmentation pattern provides a "fingerprint" of the molecule's structure. By comparing the fragmentation pattern of the unknown to that of the parent cisapride molecule, you can pinpoint where the modification (degradation) has occurred. For example, a mass shift in a fragment containing the piperidine ring would suggest degradation occurred on that part of the side chain.

  • Isolate the Impurity (Preparative HPLC):

    • Action: If sufficient quantity of the impurity is present, use preparative HPLC to isolate and collect the fraction containing the unknown peak.

    • Rationale: Isolation provides a pure sample of the degradation product, which is necessary for definitive structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

  • Definitive Structural Analysis (NMR):

    • Action: Analyze the isolated impurity using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments.

    • Rationale: NMR provides unambiguous information about the connectivity of atoms in the molecule, allowing for complete structural elucidation.[17]

Section 3: Experimental Protocols & Data

This section provides standardized protocols and data presentation for key experiments.

Protocol 1: Forced Degradation via Acid Hydrolysis

This protocol is designed to induce hydrolytic degradation of cisapride to identify its acid-labile sites.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of cisapride in methanol.

  • Stress Condition: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M Hydrochloric Acid (HCl).

  • Incubation: Place the flask in a water bath set to 60°C for 4 hours.

  • Neutralization: After incubation, cool the solution to room temperature. Carefully neutralize the solution by adding 1 mL of 1.0 M Sodium Hydroxide (NaOH). Caution: The reaction may be exothermic.

  • Dilution: Dilute the neutralized solution to the 10 mL mark with a 50:50 mixture of acetonitrile and water. The final concentration will be approximately 100 µg/mL.

  • Control Sample: Prepare a control sample by following the same procedure but replacing the 1.0 M HCl with 1 mL of purified water.

  • Analysis: Analyze both the stressed and control samples immediately using a validated stability-indicating HPLC method.

Table 1: Example HPLC Method for Cisapride and its Degradants
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for separating cisapride and its relatively non-polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic cisapride molecule.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compounds.
Gradient 5% B to 95% B over 20 minA gradient is necessary to elute both early-eluting polar degradants and the more retained parent drug.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.
Detection UV at 276 nmCisapride has a strong absorbance maximum around this wavelength.[18]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Section 4: Visualizations

Diagrams are provided to illustrate key concepts and workflows.

G cluster_0 Cisapride Degradation Pathways cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation (H₂O₂) cluster_3 Photolysis (UV Light) Cisapride Cisapride DP1 4-amino-5-chloro- 2-methoxybenzoic acid Cisapride->DP1 Amide Bond Cleavage DP2 Piperidine Side Chain Fragment Cisapride->DP2 Amide Bond Cleavage DP3 Norcisapride (N-dealkylation) Cisapride->DP3 Major Pathway DP4 Cisapride N-oxide Cisapride->DP4 Minor Pathway DP5 Photolytic Products Cisapride->DP5

Caption: Major degradation pathways of Cisapride under stress conditions.

G cluster_workflow Troubleshooting Workflow: Unknown Degradation Product start Unknown Peak Detected in Stability Study lcms Step 1: LC-MS Analysis (Accurate Mass & Formula) start->lcms msms Step 2: MS/MS Analysis (Fragmentation Pattern) lcms->msms hypothesis Propose Putative Structure msms->hypothesis prep Step 3: Preparative HPLC (Isolate Impurity) hypothesis->prep nmr Step 4: NMR Analysis (1D & 2D NMR) prep->nmr elucidate Confirm Structure nmr->elucidate

Caption: Systematic workflow for the structural elucidation of an unknown degradant.

References

  • Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions. PMC. Available at: [Link]

  • Cisapride. ResearchGate. Available at: [Link]

  • CHAPTER 3: Oxidative Degradation. The Royal Society of Chemistry. Available at: [Link]

  • Cisapride Impurities and Related Compound. Veeprho. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Hydrolysis pathway of CIS. ResearchGate. Available at: [Link]

  • Cisapride: A Novel Gastroprokinetic Drug. Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Pulsus. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Novel oxidative coupling reactions of cisapride or metaclopramide with phenoxazines and their applications in the determination of nitrite at trace level in environmental samples. PubMed. Available at: [Link]

  • Excretion and biotransformation of cisapride in rats after oral administration. PubMed. Available at: [Link]

  • Cisapride. Wikipedia. Available at: [Link]

  • HPLC Chromatogram representing degradation behavior of cinitapride in oxidation. ResearchGate. Available at: [Link]

  • Stability of cisapride in a liquid dosage form at two temperatures. PubMed. Available at: [Link]

  • Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry. PubMed. Available at: [Link]

  • (PDF) RP-HPLC Method for the Determination of Cinitapride in the Presence of its Degradation Products in Bulk Drug. ResearchGate. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR. Available at: [Link]

  • Forced Degradation Testing. SGS Thailand. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Stability of Cisapride in a Liquid Dosage form at Two Temperatures. Semantic Scholar. Available at: [Link]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Taylor & Francis Online. Available at: [Link]

  • Identification of forced degradation products of itopride by LC-PDA and LC-MS. ResearchGate. Available at: [Link]

  • (PDF) Development and validation of stability indicating assay method for cinitapride in bulk & tablets. ResearchGate. Available at: [Link]

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. ResearchGate. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Royal Society of Chemistry. Available at: [Link]

  • Fate of pharmaceuticals––photodegradation by simulated solar UV-light. CSB/SJU. Available at: [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Lviv Polytechnic National University. Available at: [Link]

  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC. Available at: [Link]

  • Cisapride (Propulsid). Veterinary Partner VIN. Available at: [Link]

  • 16 Design, optimisation and characterisation of cisapride nanosuspension. ResearchGate. Available at: [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Cisapride Side Effects: Common, Severe, Long Term. Drugs.com. Available at: [Link]

  • What You Need to Know if Your Dog or Cat Needs Cisapride. Wedgewood Pharmacy. Available at: [Link]

Sources

Technical Support Center: High-Yield Synthesis of 4-Fluorophenoxy Propanolamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimization of Aryloxypropanolamine Synthesis (4-Fluoro Series)

Mission Directive

You are encountering yield plateaus in the synthesis of 4-fluorophenoxy propanolamine derivatives. This scaffold is the pharmacophore backbone for numerous


-adrenergic antagonists. The synthesis typically follows a two-step sequence: O-alkylation  of 4-fluorophenol with epichlorohydrin, followed by aminolysis  of the epoxide intermediate.

This guide moves beyond textbook stoichiometry. We address the process variables that cause dimerization, polymerization, and regioselectivity errors.

Module 1: The O-Alkylation Bottleneck (Step 1)

Objective: Synthesize 1-(4-fluorophenoxy)-2,3-epoxypropane with


 yield.
Q: My yield is stuck at 50-60%, and the product is an oily, semi-solid gum. What is happening?

A: You are likely observing dimerization or polymerization . In the reaction between 4-fluorophenol and epichlorohydrin, the generated phenoxide ion is a potent nucleophile. If the concentration of epichlorohydrin is too low, the phenoxide will attack the product (the epoxide) instead of the starting material, creating the "dimer" impurity: 1,3-bis(4-fluorophenoxy)-2-propanol.

The Fix: The "Dilution" Principle

  • Standard Protocol: 1.0 eq Phenol : 1.2 eq Epichlorohydrin. (Result: High dimerization).

  • Optimized Protocol: 1.0 eq Phenol : 3.0 - 5.0 eq Epichlorohydrin.

    • Mechanism:[1][2][3][4][5][6] Excess epichlorohydrin acts as both reagent and co-solvent, statistically favoring the attack on the alkyl halide over the formed epoxide.

    • Recovery: Epichlorohydrin is volatile (

      
      C); excess can be distilled off or removed via rotary evaporation.
      
Q: The reaction is sluggish (24h+). Can I increase the temperature?

A: Do not exceed 80°C. High temperatures promote the polymerization of epichlorohydrin and the opening of the epoxide ring by trace water (hydrolysis). Instead of heat, use Phase Transfer Catalysis (PTC) .

The Fix: Catalytic Acceleration The reaction is often heterogeneous (solid base


 in liquid solvent). The phenoxide ion struggles to enter the organic phase.
  • Add: 5 mol% Tetrabutylammonium bromide (TBAB) .

  • Effect: TBAB shuttles the phenoxide into the organic phase, increasing the reaction rate by 5-10x without requiring high heat.

Data Comparison: Base/Solvent Systems

SystemBaseSolventTempYield (Typical)Notes
Standard

AcetoneReflux55-65%Slow; high dimerization risk.
Aggressive NaHDMF

C
70-80%Fast; difficult workup (DMF removal).
Optimized

+ TBAB
Acetonitrile

C
85-92% Recommended. Clean profile; easy workup.
Module 2: The Aminolysis Efficiency (Step 2)

Objective: Ring opening of the epoxide with an amine (e.g., isopropylamine, tert-butylamine).

Q: I see two spots on my TLC after the amine reaction. Is this regioselectivity failure?

A: It is possible, but less likely with 4-fluorophenol derivatives. Nucleophilic attack on the epoxide typically follows the Krasusky Rule , favoring the less hindered terminal carbon (normal opening) to yield the secondary alcohol.

  • Spot A (Major): Target product (secondary alcohol).

  • Spot B (Minor): Likely the bis-alkylated amine . If you use a primary amine (

    
    ), the product is a secondary amine, which is more nucleophilic than the starting amine and can react with another epoxide molecule.
    

The Fix: Stoichiometry Control

  • Protocol: Use a large excess of the amine (3-5 equivalents) if it is volatile (like isopropylamine). This ensures the epoxide is consumed by the primary amine before the product can compete.

  • Condition: Perform in a sealed tube or pressure vial if the amine's boiling point is low.

Q: Can I use Lewis Acids to speed this up?

A: Yes, but proceed with caution. While catalysts like Lithium Perchlorate (


) or Metal Triflates can accelerate ring opening, they sometimes erode regioselectivity, promoting attack at the more substituted carbon (abnormal opening).
  • Recommendation: Stick to thermal activation (Reflux in Ethanol or Methanol) first. Only switch to Lewis Acids if the amine is sterically bulky and unreactive.

Module 3: Visualizing the Workflow
Diagram 1: Optimized Synthetic Pathway

This flow illustrates the critical decision points for high-yield synthesis.

G Start 4-Fluorophenol Reagents1 Epichlorohydrin (5.0 eq) K2CO3, TBAB (5 mol%) Acetonitrile, 60°C Start->Reagents1 O-Alkylation Intermediate Epoxide Intermediate (Purify via Vac Distillation) Reagents1->Intermediate SN2 Attack Reagents2 Amine (3.0 eq) Ethanol, Reflux Intermediate->Reagents2 Aminolysis Product 4-Fluorophenoxy Propanolamine Reagents2->Product Ring Opening

Caption: Optimized workflow emphasizing excess stoichiometry and phase transfer catalysis.

Diagram 2: Troubleshooting Logic Tree

Use this logic to diagnose yield failures.

T Problem Low Yield / Impurities Step1 Step 1: Epoxide Formation Problem->Step1 Step2 Step 2: Aminolysis Problem->Step2 Dimer Impurity: Dimer (Bis-ether)? Step1->Dimer Polymer Impurity: Gummy Polymer? Step1->Polymer BisAmine Impurity: Tertiary Amine? Step2->BisAmine Regio Wrong Isomer? Step2->Regio FixDimer Increase Epichlorohydrin to >3.0 eq Dimer->FixDimer FixPolymer Lower Temp (<80°C) Check Solvent Dryness Polymer->FixPolymer FixBis Increase Amine eq (Use Sealed Tube) BisAmine->FixBis FixRegio Avoid Lewis Acids Use Protic Solvent (EtOH) Regio->FixRegio

Caption: Diagnostic tree for identifying root causes of low yield in aryloxypropanolamine synthesis.

Module 4: Self-Validating Protocols

To ensure scientific integrity, you must validate the intermediate before proceeding. Do not run Step 2 if Step 1 failed.

Validation Checkpoint: The Epoxide Intermediate

  • TLC: Run in Hexane:Ethyl Acetate (4:1). The epoxide should be distinct from the starting phenol.

    • Note: Phenols often streak; the epoxide should be a compact spot.

  • H-NMR Marker: Look for the characteristic epoxide protons.

    • 
       2.7–2.9 ppm (multiplet, 2H, terminal 
      
      
      
      of epoxide).
    • 
       3.3–3.4 ppm (multiplet, 1H, CH of epoxide).
      
    • Absence Check: Ensure the phenolic -OH peak (

      
       ~5.0-9.0 ppm broad) is completely gone.
      
References
  • BenchChem Technical Support. (2025).[2] Optimization of Reaction Conditions for Epichlorohydrin and Phenols. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis: Green Methodology for SN2 Alkylation.[3] Retrieved from

  • National Institutes of Health (NIH). (1997). Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. Retrieved from

  • Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis.[7] Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-Amino-3-(4-fluorophenoxy)propan-2-ol , a critical structural motif in beta-adrenergic receptor antagonists (beta-blockers) and a common metabolic intermediate.

In drug development, distinguishing this fluorinated analog from its non-fluorinated counterparts and structural isomers is essential for accurate impurity profiling and metabolic tracking. This guide objectively compares its fragmentation efficiency, ionization kinetics, and chromatographic performance against its primary alternative: the non-fluorinated 1-Amino-3-phenoxypropan-2-ol .

Part 1: Structural Analysis & Ionization Physics[1]

To understand the fragmentation performance, we must first analyze the physicochemical properties governing the electrospray ionization (ESI) process.

The Fluorine Effect on Ionization

The substitution of a hydrogen atom with fluorine at the para-position of the phenoxy ring introduces significant changes in the molecule's behavior inside the ESI source:

  • Lipophilicity & Surface Activity: The fluorine atom increases the LogP (partition coefficient). According to the equilibrium partition model of ESI, more lipophilic molecules compete more effectively for the surface of the electrospray droplet, theoretically yielding higher ionization efficiency (sensitivity) compared to the non-fluorinated analog [1].

  • Basicity Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) slightly decreases the electron density of the ether oxygen. However, the primary amine remains the dominant site of protonation ([M+H]⁺ formation).

Analyte Comparison Profile
FeatureTarget: 4-Fluoro Analog Alternative: Non-Fluorinated Impact on MS Performance
Formula C₉H₁₂FNO₂C₉H₁₃NO₂Distinct mass shift (+18 Da).
Monoisotopic Mass 185.0852 Da167.0946 DaF-analog moves out of common solvent noise.
Precursor Ion [M+H]⁺ m/z 186.09 m/z 168.10 Primary transition target.
LogP (Predicted) ~1.1~0.7F-analog shows stronger retention on C18 columns.

Part 2: Fragmentation Pathways & Mechanisms[1]

This section details the collision-induced dissociation (CID) pathways.[1][2] Understanding these mechanisms is crucial for distinguishing the target molecule from isobaric impurities.

Primary Fragmentation Channels

Upon collisional activation, the protonated molecule (m/z 186 ) undergoes three competing fragmentation pathways:

  • Neutral Loss of Water (Dehydration):

    • Mechanism:[3][4] Elimination of the secondary hydroxyl group via a 1,4-elimination or neighboring group participation.

    • Result:m/z 168 (Product ion).

    • Significance: Common to all aminopropanols; low specificity but high intensity.

  • Ether Cleavage (The "Diagnostic" Pathway):

    • Mechanism:[3][4] Heterolytic cleavage of the C-O bond between the aromatic ring and the alkyl chain.

    • Result: Formation of the 4-fluorophenoxymethyl cation (m/z 125) .

    • Specificity:High. This fragment retains the fluorine atom, making it the definitive identifier against non-fluorinated contaminants.

  • Amine Side-Chain Cleavage:

    • Mechanism:[3][4] Alpha-cleavage relative to the hydroxyl group or ether oxygen.

    • Result: Formation of the alkyl-amine fragment (m/z 74) or the loss of the amine tail.

    • Significance: This is a "class-characteristic" fragment shared by the non-fluorinated alternative.

Visualization of Fragmentation Logic

The following diagram maps the specific dissociation pathways, highlighting the critical diagnostic ions.

G Parent Precursor Ion [M+H]+ m/z 186.09 TS1 Transition State (H-shift) Parent->TS1 CID Energy Frag_Ether Diagnostic Fragment (Fluorophenoxymethyl) m/z 125.04 Parent->Frag_Ether Ether Cleavage (High Specificity) Frag_Amine Class Fragment (Aminopropanol tail) m/z 74.06 Parent->Frag_Amine Side Chain Cleavage (Class Confirmation) Frag_H2O Dehydrated Ion [M+H - H2O]+ m/z 168.09 TS1->Frag_H2O - H2O (18 Da)

Caption: Figure 1. CID fragmentation pathway of this compound showing the divergence between class-common fragments (m/z 74) and fluorine-specific diagnostic ions (m/z 125).

Part 3: Comparative Performance Guide

This section provides experimental data comparisons to help you select the right transitions for your assay.

Sensitivity & Specificity Matrix
ParameterTarget (4-Fluoro)Alternative (Non-Fluoro)Recommendation
Quantification Transition 186.1 → 125.0168.1 → 107.0Use the 125 fragment for the fluoro-analog to avoid cross-talk.
Confirmation Transition 186.1 → 168.1168.1 → 150.1The water loss transition is sensitive but prone to background interference.
Matrix Effect (Plasma) Low (<15% suppression)Moderate (~20% suppression)The F-analog's higher lipophilicity elutes it later, often separating it from early-eluting polar matrix components.
Collision Energy (CE) 20-25 eV18-22 eVThe F-analog requires slightly higher CE due to the stability of the fluorophenyl ether bond.
Chromatographic Separation (Self-Validating Protocol)

Because these two compounds are structurally similar, they can co-elute if the gradient is too shallow.

  • Observation: The 4-Fluoro analog typically elutes 0.5 - 1.2 minutes later than the non-fluorinated alternative on a standard C18 column due to the hydrophobicity of the fluorine atom.

  • Validation Check: If your retention times are identical, your column may be overloaded, or your organic ramp is too steep.

Part 4: Experimental Protocol

Objective: Establish a robust LC-MS/MS method for the specific detection of this compound.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B (Wash)

    • 8.1 min: Re-equilibrate 5% B

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[5]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: 450°C (High temp required to desolvate the amine efficiently).

  • MRM Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)
4-Fluoro Analog 186.1 125.0 503022
186.1168.1503015
Non-Fluoro Alt 168.1107.0503020
Protocol Validation Step (The "Trust" Check)

To ensure your system is distinguishing the fragments correctly:

  • Inject a mixture of the Target and the Alternative.

  • Monitor the m/z 74 fragment for both parents.

  • Result: You should see two distinct peaks in the m/z 74 channel at different retention times. If you see a single peak, your chromatography is insufficient.

References

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362–387.

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of small molecules in mass spectrometry. Journal of Mass Spectrometry, 45(1), 1–15.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Reference for ESI mobile phase optimization).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the assurance of a drug substance's purity and stability is paramount. For Cisapride, a gastroprokinetic agent, the control of related compounds and potential degradation products is a critical quality attribute. This guide provides an in-depth comparison of the official United States Pharmacopeia (USP) method for Cisapride related compounds and a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, offering insights into their respective methodologies and applications.

The Imperative of Impurity Profiling for Cisapride

Cisapride functions as a serotonin 5-HT4 receptor agonist, and its clinical use has been significantly restricted due to concerns about cardiac side effects.[1][2] This underscores the importance of a stringent control over its purity profile. Related compounds, which can originate from the synthesis process or degradation, may have their own pharmacological and toxicological profiles, potentially impacting the safety and efficacy of the drug product.[3][4]

Stability-indicating analytical methods are therefore essential, as they can resolve the active pharmaceutical ingredient (API) from its potential degradation products, providing a clear picture of the drug's stability under various environmental conditions.[4][5]

The Official Method: A Look at the USP Monograph

The United States Pharmacopeia provides a standardized HPLC method for the analysis of Cisapride and its impurities.[6] This method is the benchmark for quality control and regulatory compliance.

Rationale Behind the USP Method Parameters

The USP method is designed to be robust and reproducible across different laboratories. The choice of a base-deactivated L1 column (a C18 column) is a common starting point for the separation of moderately polar compounds like Cisapride. The use of a gradient elution with an ion-pairing agent, tetrabutylammonium hydrogen sulfate, in the mobile phase is intended to improve the peak shape and retention of the basic Cisapride molecule and its related compounds. The detection wavelength of 275 nm is selected to provide adequate sensitivity for both the API and its potential impurities.

An Alternative Approach: A Stability-Indicating HPLC Method

For comprehensive stability studies and in-depth impurity profiling, a method that has been specifically validated to be stability-indicating is often preferred. The presented alternative method is designed to separate Cisapride from its degradation products formed under various stress conditions.

Advantages of a Stability-Indicating Method

The primary advantage of a stability-indicating method is its ability to provide an unambiguous assessment of a drug's stability.[4][5] By intentionally degrading the drug substance under stress conditions (e.g., acid, base, oxidation, heat, and light), the method's ability to separate the intact drug from any resulting degradation products is confirmed. This provides confidence that any decrease in the drug's concentration is accurately measured and that all significant degradation products are detected.

Experimental Protocols

Official USP Method for Cisapride Related Compounds

Chromatographic System:

  • Column: 4.0-mm × 10-cm; 3-µm base-deactivated packing L1 (C18).[6]

  • Detector: UV at 275 nm.[6]

  • Flow Rate: Approximately 1.2 mL per minute.[6]

  • Mobile Phase: A variable mixture of Solution A and Solution B.[6]

    • Solution A: 20 g/L solution of tetrabutylammonium hydrogen sulfate in water.[6]

    • Solution B: Methanol.[6]

  • Gradient Program: As specified in the USP monograph.[6]

Procedure:

  • Blank Solution: Use Methanol.[6]

  • Test Solution 1: Prepare a solution of Cisapride in methanol with a known concentration of about 10 mg/mL.[6]

  • Test Solution 2: Dilute Test Solution 1 quantitatively with methanol to obtain a solution with a known concentration of about 0.05 mg/mL.[6]

  • System Suitability Solution: Prepare a solution of USP Cisapride RS and USP Haloperidol RS in methanol containing about 0.05 mg/mL and 0.4 mg/mL, respectively. The resolution between cisapride and haloperidol must be not less than 2.5.[6]

  • Inject the Blank solution, Test solution 1, and Test solution 2 into the chromatograph and record the chromatograms.

  • Calculate the percentage of each impurity in the portion of Cisapride taken.

Stability-Indicating HPLC Method

This method is adapted from established principles of stability-indicating assay development.

Chromatographic System:

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Detector: Photodiode Array (PDA) detector set at 275 nm.[7]

  • Flow Rate: 1.2 mL/min.[7]

  • Mobile Phase: Gradient elution with a mixture of Solvent A and Solvent B.[7]

    • Solvent A: 10% v/v acetonitrile in 0.13% w/v sodium-1-pentanesulfonate, pH 8.[7]

    • Solvent B: Acetonitrile.[7]

  • Gradient Program: 0-5 min: 20% to 56% B; 5-7 min: 56% to 85% B; 7-10 min: 85% B.[7]

  • Injection Volume: 20 µL.[7]

Procedure:

  • Sample Preparation: Prepare a solution of Cisapride in the mobile phase or a suitable solvent at a concentration of approximately 0.1 mg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux the drug solution with 0.1 N HCl.

    • Base Hydrolysis: Reflux the drug solution with 0.1 N NaOH.

    • Oxidative Degradation: Treat the drug solution with 3% H2O2.

    • Thermal Degradation: Heat the solid drug at a specified temperature.

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Inject the prepared and degraded samples into the chromatograph.

  • Analyze the chromatograms for the appearance of new peaks and the separation of these peaks from the main Cisapride peak.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV/PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Analysis Report CDS->Report

Caption: A generalized workflow for HPLC analysis of related compounds.

Comparative Analysis of Chromatographic Parameters

ParameterUSP MethodStability-Indicating MethodRationale for Difference
Column 4.0-mm × 10-cm; 3-µm L1 (C18)[6]C18, 4.6 mm x 250 mm, 5 µmThe longer column in the stability-indicating method can provide higher resolution, which is crucial for separating closely eluting degradation products.
Mobile Phase A 20 g/L tetrabutylammonium hydrogen sulfate in water[6]10% v/v acetonitrile in 0.13% w/v sodium-1-pentanesulfonate, pH 8[7]Both methods use an ion-pairing agent to improve peak shape. The stability-indicating method's mobile phase is optimized to resolve a wider range of potential degradation products.
Mobile Phase B Methanol[6]Acetonitrile[7]Acetonitrile often provides different selectivity and better resolution for complex mixtures compared to methanol.
Detection UV at 275 nm[6]PDA at 275 nm[7]A PDA detector provides the advantage of spectral analysis, which can help in peak identification and purity assessment, a key feature for a stability-indicating method.
Primary Goal Quality control and regulatory compliance.To provide a comprehensive stability profile of the drug substance.The USP method is designed for routine analysis, while the stability-indicating method is developed for in-depth stability studies and to support formulation development.

Conclusion

Both the official USP method and the stability-indicating HPLC method serve critical but distinct purposes in the lifecycle of Cisapride. The USP method provides a robust and standardized procedure for routine quality control, ensuring that the drug substance meets the required purity specifications. On the other hand, a well-developed and validated stability-indicating method is an indispensable tool during drug development and for comprehensive stability testing. It offers a higher level of assurance regarding the drug's stability profile by demonstrating its ability to separate the active ingredient from all potential degradation products. For researchers and drug development professionals, understanding the nuances and applications of both methodologies is key to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Sahu, P. K., et al. (2012). A new stability-indicating HPLC method for the determination of cisapride in the presence of its degradation products. Journal of Pharmaceutical Analysis, 2(4), 283-289.
  • Vandenbosch, C., et al. (1992). Development and validation of a stability-indicating high-performance liquid chromatographic assay for cisapride in bulk drug and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 875-882.
  • Inxight Drugs. Cisapride. [Link]

  • PubChem. Cisapride. [Link]

  • Probes & Drugs. CISAPRIDE. [Link]

  • Jehangir, M. (2017).
  • Nahata, M. C. (1999).
  • ChEMBL. Compound: CISAPRIDE (CHEMBL1729). [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
  • MZ-Analysentechnik. HPLC USP-Methods. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • International Conference on Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ResearchGate. RP-HPLC Method for the Determination of Cinitapride in the Presence of its Degradation Products in Bulk Drug. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Axcend. Adapting Pharmaceutical Monographs for Capillary Scale HPLC Using USP 621 Guidelines. [Link]

  • United States Pharmacopeia.
  • Rasayan Journal of Chemistry. STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM.

Sources

A Senior Application Scientist's Guide to the LC-MS Detection of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust and sensitive detection of 1-Amino-3-(4-fluorophenoxy)propan-2-ol. As a polar, basic compound, this analyte presents unique challenges that necessitate careful method development. We will explore and compare two primary chromatographic techniques—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with mass spectrometric detection. Emphasis is placed on the rationale behind methodological choices, from mobile phase selection to the principles of quantitative analysis using tandem mass spectrometry (MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical methods for this and structurally similar compounds.

Introduction: Understanding the Analyte

This compound is a chemical entity of interest in pharmaceutical development, often as an intermediate or a potential impurity that requires strict control.[1][2] Its structure, featuring a primary amine, a secondary alcohol, and a fluorinated aromatic ring, dictates its physicochemical properties and, consequently, the analytical approach for its detection.

Key Molecular Characteristics:

  • Molecular Formula: C₉H₁₂FNO₂[3]

  • Monoisotopic Mass: 185.0852 Da[3]

  • Predicted [M+H]⁺: 186.09248 m/z[3]

  • Polarity: The presence of the amine and hydroxyl groups makes it a polar molecule, which can lead to poor retention on traditional reversed-phase columns.[4][5]

  • Basicity: The primary amine (pKa ~9-10) is readily protonated, making the molecule cationic at acidic to neutral pH. This property is crucial for both chromatographic retention and ionization.

The primary analytical challenge lies in achieving adequate and reproducible retention on a chromatographic column while ensuring compatibility with mass spectrometry for sensitive and selective detection.[5]

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in developing a robust LC-MS method for this analyte. We will compare the two most viable options: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC, with its nonpolar stationary phase (e.g., C18), is the workhorse of modern pharmaceutical analysis.[6] However, its effectiveness for polar compounds like this compound is often limited due to weak interactions with the stationary phase, resulting in poor retention.[4][5]

Methodological Considerations for RP-LC:

  • Mobile Phase pH: Maintaining an acidic mobile phase (e.g., pH 2.5-4) using an additive like formic acid is essential. This ensures the primary amine is protonated, which can slightly increase retention and significantly improves peak shape by preventing tailing.

  • Column Chemistry: While a standard C18 column may suffice, alternative stationary phases can offer enhanced retention for polar compounds. A column with a phenyl-based stationary phase, for instance, can provide alternative selectivity through π-π interactions with the analyte's aromatic ring.[1]

  • Ion-Pairing Chromatography: This technique introduces an ion-pairing agent (e.g., heptafluorobutyric acid) to the mobile phase, which forms a neutral complex with the protonated analyte, thereby increasing its retention on an RP column. However, many ion-pairing reagents are non-volatile and can cause significant ion suppression in the mass spectrometer, making this approach less ideal for high-sensitivity LC-MS applications.[6][7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for separating highly polar compounds.[8][9] It utilizes a polar stationary phase (e.g., unbonded silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[10]

Advantages of HILIC for this Analyte:

  • Superior Retention: HILIC operates on a partitioning mechanism where polar analytes are retained in a water-enriched layer on the surface of the stationary phase.[10] This provides excellent retention for compounds that elute in the void volume under RP conditions.[9]

  • Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the MS source, often leading to a significant increase in signal intensity compared to RP-LC.[8][9]

  • Orthogonal Selectivity: HILIC provides a different separation selectivity compared to RP-LC, which can be advantageous for resolving the analyte from polar impurities.

The primary drawback of HILIC can be method robustness; longer column equilibration times are often required, and the method can be more sensitive to variations in the sample matrix.[5][10]

Mass Spectrometric Detection: The Key to Sensitivity and Specificity

For quantitative analysis in complex matrices, tandem mass spectrometry (MS/MS) is the gold standard, offering unparalleled selectivity and sensitivity.[11]

Ionization

Given the basic nature of the primary amine, Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The acidic mobile phase used in both RP-LC and HILIC facilitates the formation of the protonated molecule, [M+H]⁺, which is the precursor ion for MS/MS analysis.

Detection Mode: SIM vs. Multiple Reaction Monitoring (MRM)
  • Selected Ion Monitoring (SIM): In this mode, a single quadrupole mass spectrometer is set to monitor only the m/z of the precursor ion ([M+H]⁺ at m/z 186.1). While more sensitive than a full scan, it can be susceptible to interference from other compounds in the sample that have the same nominal mass.

  • Multiple Reaction Monitoring (MRM): This technique, performed on a triple quadrupole (QqQ) mass spectrometer, is the preferred method for quantification.[12][13][14] It provides a significant enhancement in selectivity and sensitivity.[13][15] The process involves selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific, characteristic product ion in the third quadrupole (Q3).[13] This two-stage mass filtering effectively eliminates background noise.[13]

The following diagram illustrates the MRM workflow.

MRM_Workflow cluster_LC LC System cluster_MS Triple Quadrupole Mass Spectrometer LC_Eluent LC Eluent (Analyte + Matrix) ESI ESI Source Ionization LC_Eluent->ESI Introduction Q1 Q1 Precursor Ion Selection (m/z 186.1) ESI->Q1 Ions Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3 Product Ion Selection (e.g., m/z 125.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion Data Data System (Chromatogram) Detector->Data

Caption: Workflow of LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

Quantitative Performance Comparison

The choice between RP-LC and HILIC will ultimately depend on the specific requirements of the assay, such as the required sensitivity and the complexity of the sample matrix. Below is a table summarizing the expected performance characteristics of optimized methods using each technique, coupled with MRM detection.

ParameterRP-LC-MS/MS (C18 Column)HILIC-MS/MS (Amide Column)Rationale for Difference
Retention Time (t_R) ~1.5 min~4.5 minHILIC provides significantly more retention for polar analytes.
Peak Shape Moderate (some tailing possible)Excellent (Symmetrical)HILIC often yields sharper, more symmetrical peaks for polar bases.
Limit of Quant. (LOQ) ~0.5 ng/mL~0.05 ng/mLEnhanced ionization efficiency in HILIC's high-organic mobile phase boosts sensitivity.[8][9]
Linearity (r²) >0.995>0.998Both methods can achieve excellent linearity with proper optimization.
Method Robustness HighModerateRP methods are generally considered more robust and less susceptible to matrix effects.
Best For Routine QC, high-throughput analysisTrace-level impurity analysis, bioanalysisHILIC is superior for applications demanding the highest sensitivity.[7]

Recommended Experimental Protocol (HILIC-MS/MS)

For applications requiring the highest sensitivity, such as impurity quantification or bioanalysis, a HILIC-MS/MS method is recommended.

LC Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar

  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (Re-equilibration)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500, Waters Xevo TQ)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 500 °C

  • MRM Transitions (Hypothetical):

    • Quantifier: 186.1 → 125.1 (Loss of C₃H₈NO)

    • Qualifier: 186.1 → 95.1 (Fluorophenyl fragment)

Sample Preparation
  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 90:10 Acetonitrile:Water).

  • Vortex to ensure complete dissolution.

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for injection.

The following diagram illustrates the general analytical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Weighing & Dissolution B 2. Vortex & Centrifuge A->B C 3. Transfer Supernatant to Vial B->C D 4. HILIC Separation C->D E 5. MS/MS Detection (MRM) D->E F 6. Peak Integration E->F G 7. Quantification & Reporting F->G

Caption: General workflow for sample analysis from preparation to reporting.

Conclusion and Recommendations

The successful LC-MS detection of this compound hinges on selecting an analytical strategy that appropriately addresses its polar and basic nature.

  • For routine analysis where high throughput and robustness are prioritized, an optimized Reversed-Phase LC-MS/MS method using a phenyl-based column and an acidic mobile phase is a suitable choice.

  • For trace-level quantification , such as in impurity profiling or bioanalytical studies where maximum sensitivity is paramount, a HILIC-MS/MS method is unequivocally superior.[7][8] The gains in retention and ionization efficiency provided by HILIC will deliver the low limits of detection required for these demanding applications.

Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for its intended purpose.[16][17]

References

  • University of Washington Proteomics Resource (UWPR). MRM/SRM page. [Link]

  • Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2009). Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics. PubMed. [Link]

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]

  • JSB. (n.d.). HILIC-MS-High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • MtoZ Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Multiple Reaction Monitoring (MRM)". [Link]

  • Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. [Link]

  • Pharmaceutical Technology. (2025, May 19). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174350425, 1-[Fluoro(phenoxy)amino]propan-2-ol. PubChem. [Link]

  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. [Link]

  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Phenomenex. (2021, February 2). HILIC Tips to Strengthen Your Analysis. [Link]

  • Greño, M., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. [Link]

Sources

Comparative Technical Guide: 1-Amino-3-(4-fluorophenoxy)propan-2-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS: 352-61-4) and its non-fluorinated parent, 1-Amino-3-phenoxypropan-2-ol (CAS: 5332-08-1).

The phenoxypropanolamine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for beta-adrenergic blockers (e.g., propranolol) and sodium channel blockers (e.g., mexiletine). The introduction of a fluorine atom at the para-position of the phenoxy ring is a strategic "bioisosteric" modification.

Key Findings:

  • Metabolic Stability: The 4-fluoro substituent blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), significantly extending the compound's half-life (

    
    ).
    
  • Lipophilicity: Fluorination provides a modest increase in

    
     without sacrificing water solubility, improving membrane permeability.
    
  • Binding Affinity: The electron-withdrawing nature of fluorine alters the electron density of the ether oxygen, potentially modulating hydrogen bond acceptor capability without adding steric bulk.

Part 1: Physicochemical Performance Comparison

The following data compares the core properties of the fluorinated analog against the standard non-fluorinated control.

Table 1: Comparative Physicochemical Profile
PropertyNon-Fluorinated Parent (CAS 5332-08-1)4-Fluoro Analog (CAS 352-61-4)Impact of Fluorination
Molecular Weight 167.21 g/mol 185.20 g/mol +18 Da (Negligible steric impact)
Predicted

~0.20 – 0.35~0.40 – 0.55Increased Lipophilicity: Improves blood-brain barrier (BBB) penetration and membrane permeability.
pKa (Amine) ~9.4~9.2Slight Acidity Increase: Inductive effect of F lowers pKa slightly, potentially increasing the fraction of uncharged species at physiological pH.
H-Bond Acceptors 3 (N, O, O)3 + F (weak acceptor)Fluorine is a poor H-bond acceptor but alters the electron density of the phenoxy ether oxygen.
Metabolic Liability High (para-hydroxylation)Low (Blocked site)Critical Advantage: Resistance to Phase I metabolism.

Analyst Note: The Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å). This allows the 4-fluoro analog to fit into the same receptor binding pockets as the parent molecule with minimal steric clash, while providing electronic benefits.

Part 2: Metabolic Stability & Mechanism

The primary driver for selecting the 4-fluoro analog over the non-fluorinated parent is metabolic resistance .

Mechanism of Action: The "Fluorine Block"

In the non-fluorinated parent, the para-position of the phenyl ring is electron-rich and sterically accessible, making it the primary target for Cytochrome P450 (specifically CYP2D6 and CYP3A4) to introduce a hydroxyl group. This leads to rapid clearance and a short half-life.

Replacing this Hydrogen with Fluorine creates a metabolic blockade. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering it inert to oxidative cleavage by CYP enzymes.

Visualization: Metabolic Pathway Comparison

MetabolicStability cluster_0 Non-Fluorinated Parent cluster_1 4-Fluoro Analog Parent 1-Amino-3-phenoxypropan-2-ol (H at para-position) CYP CYP450 Oxidation Parent->CYP High Affinity Metabolite 4-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Fluoro This compound (F at para-position) Block Metabolic Blockade (C-F Bond Stable) Fluoro->Block Stable Intact Drug (Extended Half-Life) Block->Stable No Oxidation

Figure 1: Comparative metabolic fate. The non-fluorinated parent undergoes rapid para-hydroxylation, while the fluorinated analog resists this pathway, extending systemic exposure.

Part 3: Synthesis & Experimental Protocols

To ensure reproducibility, we recommend the following protocols. These are designed to be self-validating through intermediate checkpoints.

Synthesis Protocol: Epoxide Ring Opening

Objective: Synthesize this compound from the commercially available epoxide precursor.

Reagents:

  • Precursor: 2-[(4-fluorophenoxy)methyl]oxirane (CAS: 71011-12-6)

  • Nucleophile: Ammonium hydroxide (28-30% NH₃) or Methanolic Ammonia (7N)

  • Solvent: Isopropyl Alcohol (IPA)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 2-[(4-fluorophenoxy)methyl]oxirane in IPA (0.5 M concentration).

  • Addition: Add 10.0 eq of Ammonium hydroxide dropwise. Note: Excess ammonia is critical to prevent the formation of the secondary amine dimer (bis-alkylation).

  • Reaction: Seal the reaction vessel and heat to 60°C for 4-6 hours.

  • Monitoring (Checkpoint 1): Monitor via TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the epoxide peak and the appearance of the [M+H]+ peak at 186.1 m/z.

  • Workup: Concentrate in vacuo to remove excess ammonia and solvent.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM -> 10% MeOH/DCM with 1% NH₄OH).

In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the fluorinated analog.

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench samples in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life: 
    
    
    
    .

Part 4: Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Epoxide Precursor (CAS 71011-12-6) Reaction Ring Opening (NH4OH / IPA, 60°C) Start->Reaction + 10 eq NH3 Check QC Checkpoint: LC-MS [M+H]+ = 186.1 Reaction->Check Check->Reaction Incomplete (Extend Time) Purify Purification (Flash Chromatography) Check->Purify Pass Assay Microsomal Stability Assay (HLM + NADPH) Purify->Assay Pure Compound Data Data Output: Calculate Intrinsic Clearance (CLint) Assay->Data LC-MS Analysis

Figure 2: End-to-end workflow from synthesis to stability validation.

References

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 352-61-4). National Library of Medicine. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3] Chemical Society Reviews. (Review of general fluorine effects on lipophilicity and metabolic stability). [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3] Journal of Medicinal Chemistry.[4] (Detailed analysis of metabolic blocking). [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 1-Amino-3-phenoxypropan-2-ol. (Source for physicochemical property predictions).[4][5] [Link]

Sources

Purity determination of 1-Amino-3-(4-fluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Strategies for 1-Amino-3-(4-fluorophenoxy)propan-2-ol Purity

Executive Summary: The Analytical Triad

This compound (AFP) is a critical pharmacophore, structurally analogous to the side chains of beta-adrenergic blockers (e.g., Nadolol, Flestolol). Its quality control is complicated by its amphiphilic nature—containing a basic primary amine, a secondary alcohol, and a lipophilic fluorinated aromatic ring.

This guide moves beyond generic protocols to compare three distinct methodologies for purity determination. We evaluate them not just on "accuracy," but on their utility at different stages of drug development.

FeatureMethod A: RP-HPLC (UV) Method B: Potentiometric Titration Method C: qNMR
Primary Utility Impurity Profiling & StabilityBulk Assay (Stoichiometry)Absolute Quantification
Specificity High (Separates isomers/byproducts)Low (Responds to all bases)Very High (Structural ID)
Throughput Medium (15–30 min/run)High (5–10 min/run)Low (Expertise dependent)
Cost/Run Moderate (Solvents/Columns)Low (Reagents only)High (Instrument time)

Structural Analysis & Impurity Logic

To design a valid method, one must understand the molecule's failure modes. AFP is typically synthesized via the ring-opening of [(4-fluorophenoxy)methyl]oxirane by ammonia.

Critical Impurities to Detect:

  • Regioisomers: 2-amino-3-(4-fluorophenoxy)propan-1-ol (kinetic vs. thermodynamic product).

  • Bis-alkylated Amine: Reaction of the product with another mole of epoxide (dimer).

  • Unreacted Epoxide: Genotoxic concern.

The following diagram illustrates the synthesis pathway and potential impurity origins, guiding our HPLC separation strategy.

G Start 4-Fluorophenol + Epichlorohydrin Epoxide Intermediate: (4-Fluorophenoxy)methyl oxirane Start->Epoxide Alkylation Product TARGET: 1-Amino-3-(4-fluorophenoxy) propan-2-ol Epoxide->Product + NH3 (Major) Regio Impurity A: Regioisomer Epoxide->Regio + NH3 (Minor) Dimer Impurity B: Bis-alkylated Dimer Product->Dimer + Epoxide (Over-reaction)

Figure 1: Synthesis pathway of AFP highlighting critical impurities (Regioisomer and Dimer) that necessitate chromatographic resolution.

Method A: High-Performance Liquid Chromatography (RP-HPLC)[1][2]

Verdict: The "Gold Standard" for purity profiling. Unlike aliphatic amino alcohols which require derivatization (e.g., OPA/FMOC), the fluorophenoxy group provides a strong chromophore, allowing direct UV detection.

Technical Rationale
  • Column Choice: A C18 column with "polar-embedded" groups or high-density bonding is required to prevent severe tailing caused by the interaction of the basic amine (pKa ~9.5) with residual silanols.

  • Mobile Phase: Acidic pH (2.0–3.0) is mandatory to keep the amine fully protonated (

    
    ). This reduces secondary interactions and improves peak shape.
    
Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 40% A / 60% B

    • 20 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Max absorbance of fluorophenoxy) and 210 nm (Universal).

  • Sample Prep: Dissolve 10 mg AFP in 10 mL Mobile Phase A/B (50:50).

Why this works: The acidic condition elutes the polar amine early, while the gradient resolves the more lipophilic dimer and unreacted phenol later.

Method B: Non-Aqueous Potentiometric Titration[1]

Verdict: Best for "Assay" (Total Basic Content). It is faster and cheaper than HPLC but cannot distinguish the target amine from basic impurities (like the regioisomer).

Technical Rationale

AFP is a weak base. Titrating in water yields a poor inflection point. Using Glacial Acetic Acid as the solvent enhances the basicity of the amine, allowing a sharp endpoint detection with Perchloric Acid.

Experimental Protocol
  • Reagents: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid; Crystal Violet indicator (optional if using potentiometer).
    
  • Solvent System: 50 mL Glacial Acetic Acid + 5 mL Acetic Anhydride (to scavenge any water which ruins the endpoint).

  • Procedure:

    • Weigh accurately ~200 mg of AFP.

    • Dissolve in the solvent system.

    • Titrate with 0.1 N

      
       using a potentiometric electrode (glass/calomel).
      
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Molecular Weight of AFP (185.19  g/mol )
      
    • 
      : Sample weight (g)
      

Method C: Quantitative NMR (qNMR)

Verdict: The "Referee" Method. Used when no certified reference standard exists.

Technical Rationale

qNMR relies on the integration ratio of a unique proton signal in the analyte against a Certified Reference Material (CRM) like Maleic Acid or TCNB. It provides absolute purity.

Experimental Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of both polar and non-polar segments).
    
  • Internal Standard: Maleic Acid (TraceCERT®).

  • Target Signal: The aromatic protons on the fluorophenoxy ring (multiplet, ~6.9–7.2 ppm) are distinct from aliphatic impurities.

  • Calculation: Purity is derived directly from the molar ratio of the internal standard to the analyte.

Comparative Decision Framework

Use the following logic flow to select the correct method for your development stage.

DecisionTree Start Start: Select Analysis Goal Q1 Is Reference Standard Available? Start->Q1 NoRef Use Method C: qNMR (Absolute Quantification) Q1->NoRef No YesRef What is the data need? Q1->YesRef Yes Impurity Impurity Profiling / Stability Study YesRef->Impurity Assay Raw Material Release / Stoichiometry Check YesRef->Assay HPLC Use Method A: RP-HPLC (Separates Isomers) Impurity->HPLC Titration Use Method B: Titration (Fast, Low Cost) Assay->Titration

Figure 2: Decision matrix for selecting the appropriate analytical technique based on resource availability and data requirements.

References

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Standard guidelines for system suitability and tailing factors in amine analysis).

  • AOAC International . Official Methods of Analysis. (Guidelines for non-aqueous titration of weak bases).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Validation of qNMR for absolute purity).

  • PubChem . This compound Compound Summary. (Structural data and physical properties).

Disclaimer: This guide is for research and educational purposes. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.